molecular formula C8H18N2O B1438828 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine CAS No. 1216012-13-3

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Cat. No.: B1438828
CAS No.: 1216012-13-3
M. Wt: 158.24 g/mol
InChI Key: QHSYDZMEMUAPCN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSYDZMEMUAPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

[1]

Executive Summary

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (PubChem CID: 43544264) is a specialized heterocyclic building block characterized by a morpholine core substituted with methyl groups at the C2 and C5 positions, featuring an ethylamine side chain at N4.[1] Unlike its symmetric congener (2,6-dimethylmorpholine), the 2,5-substitution pattern breaks the ring's symmetry, creating a scaffold with unique stereochemical vectors.[1]

This molecule is increasingly relevant in modern drug discovery, particularly in the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and other CNS-active agents.[1] Its primary utility lies in its ability to modulate lipophilicity (LogP) and metabolic stability while retaining the solubility benefits of the morpholine ether oxygen.

Chemical Identity & Stereochemistry

The structural distinctiveness of this molecule arises from the non-equivalent positions of the methyl substituents. In the morpholine ring (numbered O=1, C=2, C=3, N=4, C=5, C=6), the C2 position is adjacent to the oxygen, while C5 is adjacent to the nitrogen.

  • IUPAC Name: 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[2][3][4][5]
  • Molecular Weight: 158.24 g/mol [3][4][5][6]

  • SMILES: CC1CN(CCN)C(C)CO1[2]

The Stereochemical Challenge

Unlike 2,6-dimethylmorpholine, which can exist as a meso compound (cis), the 2,5-dimethyl substitution precludes internal symmetry.[1] Consequently, this molecule exists as two pairs of enantiomers (4 stereoisomers total).

ConfigurationRelationshipDescription
(2R, 5S) / (2S, 5R) Trans-likeOften referred to as trans in literature due to the relative orientation of methyls, though strictly defined by absolute configuration.[1] These are enantiomers.
(2R, 5R) / (2S, 5S) Cis-likeMethyls on the same face. These are also enantiomers.

Note: In medicinal chemistry, the specific enantiomer often dictates potency. For example, in LRRK2 inhibitors like MLi-2, the (2R, 5R) or (2S, 5S) configuration is critical for binding affinity within the ATP pocket.[1]

Physicochemical Properties

The following data aggregates calculated consensus values and experimental analogs (e.g., 4-(2-aminoethyl)morpholine) to provide a robust profile.

Table 1: Core Physicochemical Parameters
PropertyValue (Approx.)Context & Implication
LogP (Octanol/Water) -0.2 to 0.1Amphiphilic. The methyl groups increase lipophilicity compared to unsubstituted morpholine (LogP ~ -1.0), improving CNS penetration potential without sacrificing water solubility.[1]
pKa (Primary Amine) 10.1 ± 0.2The terminal amine is highly basic, protonated at physiological pH, aiding in solubility and ionic interactions with target residues (e.g., Asp/Glu).
pKa (Morpholine N) 7.4 ± 0.3The ring nitrogen is less basic due to the inductive effect of the oxygen and the alkyl chain.
TPSA ~38.5 ŲHigh CNS Permeability. Values < 90 Ų correlate well with blood-brain barrier (BBB) penetration.
Boiling Point 205–210 °CEstimated based on 2,6-dimethyl analog. High boiling point requires vacuum distillation for purification.
H-Bond Donors 1 (NH

)
Two protons on the primary amine available for donation.
H-Bond Acceptors 3 (O, N, N)The ether oxygen and both nitrogens act as acceptors.

Synthetic Routes & Methodology

High-purity synthesis is required to avoid polyalkylation (formation of quaternary ammonium salts) and to control stereochemistry if starting from chiral 2,5-dimethylmorpholine.[1]

Pathway A: Cyanomethylation-Reduction (Scalable)

This is the preferred industrial route for generating the primary amine without over-alkylation.

SynthesisSM2,5-Dimethylmorpholine(Isomeric Mixture or Pure)InterIntermediate:2-(2,5-dimethylmorpholin-4-yl)acetonitrileSM->InterN-AlkylationReagent1Chloroacetonitrile(K2CO3, MeCN, Reflux)Reagent1->InterProductProduct:2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amineInter->ProductNitrile ReductionReagent2Reduction(LiAlH4 in THF or H2/Raney Ni)Reagent2->Product

Figure 1: Two-step synthesis via nitrile intermediate. This route prevents the formation of secondary/tertiary amines on the tail.

Detailed Protocol (Route A)
  • N-Alkylation:

    • Dissolve 2,5-dimethylmorpholine (1.0 eq) in acetonitrile.

    • Add anhydrous K

      
      CO
      
      
      (1.5 eq) and Chloroacetonitrile (1.1 eq).
    • Reflux for 12–16 hours. Monitor by TLC/LC-MS.

    • Filter salts and concentrate to yield the nitrile intermediate.

  • Reduction:

    • Suspend LiAlH

      
       (2.0 eq) in dry THF at 0°C under Argon.
      
    • Add nitrile intermediate dropwise.

    • Warm to RT and reflux for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Dry over Na

      
      SO
      
      
      and distill under reduced pressure.

Applications in Drug Discovery

The 2,5-dimethylmorpholine scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over the unsubstituted morpholine.

Conformational Restriction & Selectivity

The methyl groups at C2 and C5 lock the morpholine ring into a specific chair conformation. In kinase inhibitors, this restricted conformation can:

  • Reduce Entropic Penalty: The pre-organized ligand binds more readily to the protein pocket.

  • Fill Hydrophobic Pockets: The methyl groups can engage valine or leucine residues in the ATP binding site, improving potency (e.g., >10-fold increase in LRRK2 inhibition).

Metabolic Stability

Unsubstituted morpholine rings are susceptible to oxidative metabolism (ring opening). The steric hindrance provided by the 2,5-methyl groups, particularly at the C2 position (adjacent to Oxygen), hinders cytochrome P450-mediated oxidation, significantly extending the half-life (

1

DrugDesigncluster_0Physicochemical ImpactMorphUnsubstituted MorpholineDM_Morph2,5-Dimethyl SubstitutionMorph->DM_MorphMethylationEffect1Increased Lipophilicity(Better BBB Penetration)DM_Morph->Effect1Effect2Steric Hindrance(Metabolic Stability)DM_Morph->Effect2Effect3Chiral Vectors(Selectivity)DM_Morph->Effect3

Figure 2: Impact of 2,5-dimethyl substitution on drug-like properties.

Handling & Safety

While specific SDS data for this derivative is limited, standard protocols for aliphatic amines apply.

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Harmful if swallowed.

  • Storage: Store under inert gas (Argon/Nitrogen). Amines readily absorb CO

    
     from the air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acids, acid chlorides.

References

  • PubChem. 2-(2,5-dimethylmorpholin-4-yl)ethanamine (CID 43544264).[1] National Library of Medicine. [Link][1]

  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.[7] ACS Chemical Neuroscience. [Link][1][8]

  • Scott, J. D., et al. (2017). Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry. (Discusses the MLi-2 scaffold containing the 2,5-dimethylmorpholine moiety). [Link][1]

Molecular Structure and Stereochemistry of 2,5-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, stereochemistry, and synthetic utility of 2,5-dimethylmorpholine derivatives, designed for researchers in medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

The 2,5-dimethylmorpholine scaffold represents a "privileged structure" in modern drug discovery, offering distinct physicochemical advantages over its 2,6-dimethyl and 3,5-dimethyl isomers. Its unique substitution pattern—placing methyl groups adjacent to both the oxygen and nitrogen heteroatoms—creates a specific three-dimensional volume that modulates metabolic stability and receptor binding kinetics. This guide analyzes the stereochemical complexities of the 2,5-system, specifically the thermodynamic preference for the trans-diequatorial conformation and the synthetic challenges involved in accessing the pharmacologically relevant cis-isomers, as seen in next-generation Mineralocorticoid Receptor Antagonists (MRAs).

Structural Fundamentals and Stereochemistry

Numbering and Connectivity

Unlike the symmetric 2,6-dimethylmorpholine, the 2,5-isomer lacks a plane of symmetry across the O-N axis. The numbering proceeds from the oxygen atom (position 1), through the methyl-substituted carbon (position 2), to the nitrogen (position 4), and finally the second methyl-substituted carbon (position 5).

  • Formula:

    
    
    
  • Stereocenters: C2 and C5.

  • Isomers: 4 Stereoisomers (2 enantiomeric pairs).

Conformational Analysis: The Cis vs. Trans Dichotomy

The stereochemical behavior of 2,5-dimethylmorpholine is governed by the chair conformation of the six-membered ring. The stability of these isomers is dictated by the orientation of the methyl substituents (Axial vs. Equatorial).[1]

  • Trans-Isomers (Anti): (2S,5S) and (2R,5R)

    • Conformation: Both methyl groups can adopt an equatorial orientation (diequatorial,

      
      ).
      
    • Thermodynamics: This is the thermodynamically preferred configuration due to the minimization of 1,3-diaxial interactions.

    • Stability:

      
       (Reference state).
      
  • Cis-Isomers (Syn): (2S,5R) and (2R,5S)

    • Conformation: Geometric constraints force one methyl group to be axial while the other is equatorial (

      
      ).[2]
      
    • Thermodynamics: Less stable than the trans-isomer due to the steric strain of the axial methyl group.

    • Stability:

      
       (relative to trans).
      

Critical Insight for MedChem: While the trans-isomer is easier to synthesize thermodynamically, the cis-isomer often provides the requisite vector alignment for binding pockets in GPCRs and nuclear receptors, necessitating stereoselective synthetic strategies.

Visualization of Stereochemical Relationships

Isomers cluster_0 2,5-Dimethylmorpholine Stereoisomers Node_Trans Trans-Isomer (Anti) (2S,5S) / (2R,5R) Node_Conf_Trans Conformation: Diequatorial (e,e) Most Stable Node_Trans->Node_Conf_Trans Node_Cis Cis-Isomer (Syn) (2S,5R) / (2R,5S) Node_Conf_Cis Conformation: Axial-Equatorial (a,e) Less Stable (+1.7 kcal/mol) Node_Cis->Node_Conf_Cis Node_Conf_Trans->Node_Conf_Cis Epimerization (Difficult)

Figure 1: Stereochemical hierarchy of 2,5-dimethylmorpholine. The trans-isomer rests in a deep thermodynamic well (diequatorial), making the synthesis of the cis-isomer (axial-equatorial) kinetically challenging.

Synthetic Strategies

Accessing the 2,5-dimethylmorpholine scaffold, particularly the cis-diastereomer, requires bypassing the thermodynamic preference for the trans-isomer.

Route A: Cyclization of Amino Alcohols (Traditional)

The standard industrial route involves the cyclization of chiral amino alcohols. However, this method often yields a mixture of diastereomers requiring extensive separation.

  • Precursors: (S)-Alaninol + 2-Chloropropionyl chloride.

  • Mechanism: Amide formation followed by intramolecular nucleophilic substitution.

  • Limitation: Often results in a thermodynamic ratio favoring the trans-isomer (3:1 to 4:1).

Route B: Stereoselective De-epimerization (Advanced)

For high-value targets like Mineralocorticoid Receptor Antagonists (MRAs), a "de-epimerization" strategy is employed. This involves synthesizing the morpholine ring (often as a morpholinone) and using specific reaction conditions to equilibrate the mixture towards the desired isomer or selectively crystallize the cis-form.

Case Study: Synthesis of MRA Intermediate

AstraZeneca researchers developed a convergent route for a specific MRA where the cis-2,5-dimethylmorpholine moiety was crucial for potency.

  • Step 1: Coupling of (R)-Phenylglycinol with a chiral lactate derivative.

  • Step 2: Cyclization to form the morpholinone.

  • Step 3: De-epimerization. The stereocenter at C2 (alpha to the carbonyl) is labile. Under basic conditions, the system can equilibrate. If the cis-isomer crystallizes out or is chelated, the equilibrium shifts (Dynamic Kinetic Resolution).

Analytical Characterization

Distinguishing between cis and trans isomers requires careful spectroscopic analysis.

NMR Spectroscopy

The proton at C2 and C5 positions exhibits distinct coupling constants (


) depending on its axial or equatorial orientation.

Table 1: NMR Discrimination of Isomers

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Conformation Me(2)-eq, Me(5)-eqMe(2)-eq, Me(5)-ax (or vice versa)
H2 / H5 Signal Axial-Axial coupling (

Hz)
One Ax-Ax, One Eq-Eq/Ax-Eq

C Shift (Me)
Shielded (Upfield)Deshielded (Downfield) due to 1,3-diaxial strain
NOESY No cross-peak between H2 and H5Strong cross-peak (if 1,3-diaxial H's present)
X-Ray Crystallography

X-ray diffraction provides the definitive assignment of absolute configuration. In the cis-isomer, the crystal lattice often stabilizes the higher-energy axial conformer through intermolecular hydrogen bonding or packing forces.

Experimental Protocols

Protocol 5.1: Synthesis of cis-2,5-Dimethylmorpholine via De-epimerization

Adapted from Granberg et al. (AstraZeneca)

Objective: Isolate the cis-enriched morpholine derivative from a diastereomeric mixture.

  • Reagents:

    • Crude 2,5-dimethylmorpholin-3-one mixture (approx. 1:1 cis/trans).

    • Solvent: Isopropyl Acetate (iPrOAc).

    • Base: Catalytic Sodium Ethoxide (NaOEt).

  • Procedure:

    • Dissolution: Dissolve 10.0 g of crude morpholinone in 100 mL iPrOAc.

    • Equilibration: Add 0.05 eq of NaOEt. Heat the mixture to 50°C for 4 hours. This allows the C2 center (alpha to carbonyl) to epimerize.

    • Crystallization: Cool the solution slowly to 0°C over 6 hours. The cis-isomer (often less soluble in this specific matrix due to packing) precipitates.

    • Filtration: Filter the white solid and wash with cold heptane.

    • Reduction: Dissolve the solid in THF and add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) dropwise at 0°C. Reflux for 2 hours to reduce the lactam to the amine.

  • Validation:

    • Run

      
      -NMR in 
      
      
      
      .
    • Verify the ratio of isomers by integrating the methyl doublets (Trans:

      
       ppm; Cis: 
      
      
      
      ppm). Target purity: >95% cis.
Protocol 5.2: Chromatographic Separation

For non-crystalline derivatives, preparative HPLC is required.

  • Column: Chiralpak IC or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (or refractive index for non-chromophores).

  • Elution Order: typically Trans elutes before Cis due to the more compact diequatorial shape interacting less with the stationary phase pores, though this is column-dependent.

Pharmacological Relevance: The MRA Case Study

Bioisosterism and Potency

In the development of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs), the 2,5-dimethylmorpholine ring serves as a core linker.

  • Role: It connects the aryl "head" group (interacting with the receptor pocket) to the polar "tail".

  • Stereo-effect: The cis-configuration orients the substituents in a specific vector that mimics the steroid backbone of traditional MRAs (like Spironolactone) but without the hormonal side effects (gynecomastia).

  • Metabolic Stability: The methyl groups at C2 and C5 sterically hinder oxidative metabolism at the sensitive

    
    -positions adjacent to the heteroatoms, significantly increasing the half-life (
    
    
    
    ) compared to unsubstituted morpholine.
Mechanism of Action Diagram

MRA_Mechanism Sub_Aldosterone Aldosterone (Natural Ligand) Target_MR Mineralocorticoid Receptor (Cytosolic) Sub_Aldosterone->Target_MR Activates Sub_MRA MRA Drug (cis-2,5-Dimethylmorpholine Core) Sub_MRA->Target_MR Blocks Effect_Binding Competitive Binding (Helix 12 Displacement) Target_MR->Effect_Binding Effect_Downstream Inhibition of Na+ Reabsorption (BP Reduction) Effect_Binding->Effect_Downstream

Figure 2: Pharmacological intervention of 2,5-dimethylmorpholine-based MRAs. The specific stereochemistry of the morpholine ring ensures high-affinity blocking of the receptor, preventing Aldosterone-induced hypertension.

References

  • Granberg, K. L., et al. (2019). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Journal of Organic Chemistry .

  • BenchChem. (2025). Structure and Properties of 2,5-Dimethylmorpholine Isomers. BenchChem Technical Library .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine. PubChem . [3]

  • Faizullin, M. G., et al. (2009).[4] Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane (Analogous System). Russian Journal of General Chemistry .

  • AstraZeneca R&D. (2018). Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis. Journal of Medicinal Chemistry .

Sources

CAS number and chemical identifiers for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Class: Substituted Morpholine / Primary Amine Primary Application: Pharmaceutical Intermediate / Chiral Scaffold[1]

Executive Summary & Chemical Identity

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a bifunctional intermediate featuring a morpholine ring substituted with methyl groups at the 2 and 5 positions, and an ethylamine side chain at the nitrogen (position 4).[1] Unlike its more common isomer, 2,6-dimethylmorpholine (which often exists as a meso compound), the 2,5-substitution pattern introduces two chiral centers that are not symmetric, creating potential for trans (racemic) and cis (racemic) diastereomers.[1] This stereochemical complexity makes it a valuable scaffold for fine-tuning the physicochemical properties (e.g., lipophilicity, metabolic stability) of drug candidates.[1]

Chemical Identifiers

Due to its specialized nature, this compound is often synthesized de novo rather than sourced as a bulk commodity.[1] The following identifiers distinguish it from its isomers.

Identifier TypeValueNotes
IUPAC Name 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine
Common Name 4-(2-Aminoethyl)-2,5-dimethylmorpholine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES CC1CN(CCN)C(C)CO1General structure
InChIKey QHSYDZMEMUAPCN-UHFFFAOYSA-N
CAS Number Not Widely Listed Note: Isomers include 244789-18-2 (2,6-dimethyl) and 2038-03-1 (unsubstituted).[1][2][3][4][5]
PubChem CID 43544264

Synthetic Pathways & Manufacturing

The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is typically achieved through the N-alkylation of the parent morpholine, followed by functional group transformation.[1] The most robust route avoids the direct use of 2-chloroethylamine (which can self-polymerize) by using chloroacetonitrile as a two-carbon linchpin.[1]

Core Synthetic Protocol (Cyanomethylation-Reduction Route)

This pathway is preferred for its high yield and the stability of the nitrile intermediate.[1]

Step 1: N-Alkylation (Cyanomethylation) [1]

  • Reagents: 2,5-Dimethylmorpholine (CAS 106-56-9), Chloroacetonitrile, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Mechanism:

    
     nucleophilic attack of the morpholine nitrogen on the 
    
    
    
    -carbon of chloroacetonitrile.[1]
  • Intermediate: 2-(2,5-dimethylmorpholin-4-yl)acetonitrile.[1]

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Raney Nickel / 
    
    
    
    .[1]
  • Solvent: Anhydrous THF or Ethanol (for catalytic hydrogenation).[1]

  • Conditions:

    
     (for hydride) or 50 psi 
    
    
    
    (catalytic).
  • Mechanism: Stepwise reduction of the nitrile (

    
    ) to the primary amine (
    
    
    
    ).[1]
Visualization of Synthetic Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisPath Start 2,5-Dimethylmorpholine (CAS 106-56-9) Intermed Intermediate Nitrile (C8H14N2O) Start->Intermed S_N2 Alkylation K2CO3, MeCN, Reflux Reagent1 Chloroacetonitrile (Cl-CH2-CN) Reagent1->Intermed Product Target Amine C8H18N2O Intermed->Product Reduction (Nitrile to Amine) Reductant LiAlH4 / THF (Reduction) Reductant->Product Validation QC: 1H-NMR / GC-MS Confirm disappearance of C≡N peak (~2250 cm-1) Product->Validation Verify

Figure 1: Two-step synthetic pathway via cyanomethylation and reduction.

Physicochemical Properties & Analytics

Understanding the physical behavior of this amine is critical for purification and storage.[1] As a primary amine, it is sensitive to atmospheric


 (forming carbamates) and oxidation.[1]
PropertyEstimated ValueExperimental Context
Physical State Colorless to pale yellow liquidHygroscopic; store under inert gas (

or Ar).[1]
Boiling Point ~205–210 °CExtrapolated from 2,6-isomer data.[1]
pKa (Conj. Acid) ~9.2 (Amine), ~6.5 (Morpholine N)The primary amine is the more basic center.[1]
LogP ~0.2Moderately polar; water-soluble.[1]
Stereochemistry Mixture of cis and transUnless chiral HPLC is used, the product retains the ratio of the starting morpholine.[1]
Analytical Validation[1][2]
  • 1H-NMR (CDCl3): Look for the diagnostic triplet/multiplet of the

    
     ethylene bridge (
    
    
    
    ppm for
    
    
    and
    
    
    ppm for
    
    
    ).[1] The methyl doublets (
    
    
    ppm) will appear as two sets of signals if a diastereomeric mixture is present.[1]
  • Mass Spectrometry (ESI+):

    
    .[1]
    

Applications in Drug Discovery

This molecule serves as a specialized "linker-headgroup" motif.[1]

  • Kinase Inhibition: The morpholine ring is a privileged scaffold in kinase inhibitors (e.g., PI3K, mTOR).[1] The 2,5-dimethyl substitution restricts conformational flexibility, potentially improving selectivity compared to the unsubstituted morpholine.[1]

  • Solubility Enhancement: The ether oxygen and the primary amine provide hydrogen bond acceptor/donor sites, improving the aqueous solubility of lipophilic drug cores.[1]

  • Metabolic Stability: Methyl substitution on the morpholine ring can block metabolic oxidation at the

    
    -carbon positions, a common clearance pathway for morpholine-containing drugs.[1]
    

Safety & Handling Protocols

  • Hazards: Corrosive (Skin Corr.[1] 1B), Causes severe eye damage (Eye Dam. 1).[1]

  • Storage: Keep in a tightly closed container, stored in a cool, dry, well-ventilated area. Sensitive to carbon dioxide (air).[1]

  • PPE: Wear nitrile gloves, chemical safety goggles, and a face shield when handling the neat liquid.[1]

References

  • PubChem. (n.d.).[1][2][3][6] Compound Summary: 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (CID 43544264).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Rehman, A. U., et al. (2016).[1] Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. (Providing method for analogous morpholine alkylation).

Sources

Solubility profile of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine in organic solvents

[1][2]

Executive Summary

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 3524-72-7 / Analogous to 244789-18-2) is a bifunctional heterocyclic building block characterized by a secondary amine tail and a sterically hindered tertiary amine core.[1][2] Its unique amphiphilic structure —combining a polar ether/amine motif with a lipophilic dimethyl-substituted carbon backbone—dictates a broad solubility window in organic solvents.[1][2]

This guide defines the predicted solubility landscape based on Group Contribution Theory and structural analogs (e.g., 4-(2-aminoethyl)morpholine). It further provides a validated experimental protocol for establishing precise solubility curves, critical for optimizing nucleophilic substitutions, reductive aminations, and acid-base extractions.[1][2]

Physicochemical Characterization

Understanding the molecular architecture is the prerequisite for predicting solvent interaction.[1][2]

Structural Analysis[1][2]
  • Core: Morpholine ring (Polar, H-bond acceptor).[1][2]

  • Lipophilic Modifiers: Two methyl groups at C2 and C5 (increase LogP vs. parent morpholine).[1][2]

  • Functional Handle: Ethylamine side chain (Primary amine, H-bond donor/acceptor, high basicity).[1][2]

Key Properties (Predicted)[1][2]
PropertyValue / RangeImplication for Solubility
Physical State Liquid (Free Base)Miscibility is more relevant than saturation limits.[1][2]
LogP (Octanol/Water) ~0.1 to 0.5Amphiphilic; soluble in both aqueous and organic phases.[1][2]
pKa (Conj. Acid) ~9.2 (Amine tail)pH-dependent solubility in aqueous media.[1][2]
H-Bond Donors 2 (Primary Amine)Good solubility in protic solvents (Alcohols).[1][2]
H-Bond Acceptors 3 (O, 2x N)High affinity for polar aprotic solvents (DMSO, DMF).[1][2]

Solubility Landscape

Due to the lack of empirical datasets for this specific isomer in the public domain, the following profile is derived from Hansen Solubility Parameters (HSP) and validated analog behavior (2,6-dimethylmorpholine derivatives).

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Excellent interaction with the lipophilic backbone and amine dipoles.[1][2]
Alcohols Methanol, Ethanol, IsopropanolHigh / Miscible Strong H-bonding network formation with the primary amine and ether oxygen.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh / Miscible Dipole-dipole interactions dominate; ideal for SNAr reactions.[1][2]
Ethers THF, 2-MeTHF, MTBEHigh "Like dissolves like" (ether-ether interaction); MTBE is a prime extraction solvent.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Soluble, but potential for transamidation at high temperatures (chemical incompatibility).[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate Critical Region: The methyl groups provide some solubility, but the polar amine/ether functionality resists solution.[1][2] Ideal anti-solvent.[1][2]
Aqueous Water (pH 7)High Soluble due to H-bonding; solubility increases drastically at pH < 9 (protonation).[1][2]
Critical Solvent Pairs (Process Optimization)
  • Crystallization (Salt Formation): Isopropanol / Heptane .[1][2] Dissolve free base in IPA, add acid (e.g., HCl in IPA), and use Heptane to drive precipitation.[1][2]

  • Extraction: DCM / Water (Basic pH) .[1][2] The compound partitions heavily into DCM at pH > 10.[1][2]

Experimental Protocol: Solubility Determination

Objective: To generate a precise solubility curve (Gravimetric Method) for process validation.

Materials & Equipment
  • Compound: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (>98% purity).[1][2]

  • Solvents: HPLC Grade (dry if assessing moisture sensitivity).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV/MS (optional), Analytical Balance.

Step-by-Step Methodology
  • Preparation: Weigh 100 mg of compound into a 4 mL clear glass vial.

  • Solvent Addition: Add solvent in 100 µL increments (titration method) at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble.[1][2] Record volume.

    • Turbid/Solid Persists: Continue addition up to 2 mL (50 mg/mL limit).

  • Equilibration (For Saturation):

    • If solid persists at target volume, stir at 25°C for 24 hours.

    • Centrifuge (10,000 rpm, 5 min).

    • Filter supernatant (0.22 µm PTFE).[1][2]

  • Quantification: Evaporate a known volume of supernatant and weigh the residue (Gravimetric) OR dilute and analyze via HPLC.

Process Implications: Purification Strategy

The solubility profile dictates the purification logic.[1][2] Because the compound is a base, Acid-Base Extraction is the most robust purification method, leveraging its pH-dependent solubility switch.[1][2]

Visualization: Purification Workflow

The following diagram illustrates the standard workup protocol based on the solubility data derived above.

PurificationWorkflowFigure 1: Acid-Base Extraction Workflow exploiting pH-dependent solubility.StartCrude Reaction Mixture(Organic Solvent)AcidWashAdd Aqueous HCl (1M)(pH < 2)Start->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgPhase1Organic Phase(Impurities/Neutrals)PhaseSep1->OrgPhase1DiscardAqPhase1Aqueous Phase(Product as Salt)PhaseSep1->AqPhase1KeepBaseTreatBasify with NaOH (pH > 12)AqPhase1->BaseTreatExtractExtract with DCM or MTBEBaseTreat->ExtractPhaseSep2Phase SeparationExtract->PhaseSep2AqPhase2Aqueous Phase(Waste)PhaseSep2->AqPhase2DiscardOrgPhase2Organic Phase(Pure Free Base)PhaseSep2->OrgPhase2KeepFinalDry (MgSO4) & ConcentrateTarget ProductOrgPhase2->Final

[1][2]

References

  • PubChem. 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1][2] (Theoretical Basis for Group Contribution predictions).

  • ChemSrc. 2,5-Dimethylmorpholine Physical Properties. [Link][1][2]

The pKa and Basicity of N-Substituted 2,5-Dimethylmorpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, offering a unique balance of hydrophilicity (via the ether oxygen) and tunable basicity (via the secondary or tertiary amine). The introduction of methyl groups at the 2- and 5-positions, coupled with N-substitution, creates a complex thermodynamic landscape that dictates the molecule's pKa. This whitepaper provides an in-depth analysis of the stereoelectronic factors governing the basicity of N-substituted 2,5-dimethylmorpholines, synthesizes quantitative pKa data, and outlines self-validating experimental protocols for accurate pKa determination.

Structural Dynamics and the "Solvation Anomaly"

To engineer drugs with optimal pharmacokinetic profiles—particularly for Blood-Brain Barrier (BBB) penetration—medicinal chemists must precisely tune the pKa of amine pharmacophores. The basicity of morpholine derivatives is governed by a competition between inductive effects (which operate through


-bonds) and solvation effects  (which operate via hydrogen bonding with the aqueous solvent).
Inductive vs. Solvation Effects
  • The Oxygen Penalty: Compared to piperidine (pKa 11.22), unsubstituted exhibits a significantly lower pKa of 8.36 [1]. This

    
    2.8 unit drop is driven by the strong electron-withdrawing inductive effect (-I) of the ring oxygen atom, which destabilizes the protonated conjugate acid.
    
  • The 2,5-Dimethyl Boost: The addition of methyl groups at the 2- and 5-positions yields , which has an elevated pKa of approximately 9.07 [2]. These alkyl groups act as electron donors (+I effect), pushing electron density toward the nitrogen and stabilizing the protonated state.

  • The N-Alkylation Solvation Penalty: In the gas phase, tertiary amines are more basic than secondary amines due to increased +I stabilization. However, in aqueous solutions, converting 2,5-dimethylmorpholine to an N-alkyl derivative (e.g., N-methyl) decreases the pKa. This is the solvation anomaly . The bulky N-alkyl group, combined with the adjacent 5-methyl group, creates severe steric hindrance. This prevents water molecules from forming a stable hydration sphere around the protonated nitrogen, lowering the hydration energy (

    
    ) and resulting in a net decrease in aqueous basicity[3].
    

BasicityFactors Sub N-Alkyl Substitution InductPlus +I Inductive Effect Sub->InductPlus Electron Donation Steric Steric Hindrance Sub->Steric Bulk Addition Me 2,5-Dimethyl Groups Me->InductPlus Me->Steric Oxy Ring Oxygen Atom InductMinus -I Inductive Effect Oxy->InductMinus Electron Withdrawal pKa Net pKa Modulation InductPlus->pKa Increases pKa InductMinus->pKa Decreases pKa Solv Decreased Ion Solvation Steric->Solv Solv->pKa Decreases pKa (Dominant in H2O)

Diagram 1: Interplay of inductive and steric factors modulating the aqueous pKa of morpholines.

Quantitative pKa Profiling

The following table synthesizes the aqueous pKa values of key morpholine derivatives at 25°C. Notice how resonance delocalization in N-phenylmorpholine drastically neutralizes the amine's basicity.

CompoundSubstituentpKa (Aqueous, 25°C)Primary Basicity Modulator
Piperidine (Reference)None11.22Baseline secondary amine
Morpholine None8.36-I effect from oxygen [1]
2,5-Dimethylmorpholine 2,5-Dimethyl~9.07+I effect from methyls [2]
N-Methylmorpholine (NMM) N-Methyl7.38Solvation hindrance [3]
N-Ethylmorpholine (NEM) N-Ethyl7.67Solvation hindrance (+I slightly offsets) [4]
N-Phenylmorpholine N-Phenyl5.19Resonance delocalization of lone pair [6]

Experimental Methodologies for pKa Determination

To ensure high-fidelity thermodynamic data, pKa values must be derived using a self-validating potentiometric titration system. The protocol below eliminates systematic errors such as fluctuating activity coefficients and atmospheric interference.

Step-by-Step Potentiometric Titration Protocol

Causality & Rationale: We utilize a 0.15 M KCl background electrolyte to lock the ionic strength. Without this, the activity coefficients of the ionic species would drift as titrant is added, violating the core assumptions of the Henderson-Hasselbalch equation.

  • Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1°C. Acceptance Criteria: The electrode must exhibit a Nernstian slope of >98.5%. If the slope is lower, the junction potential is compromised, and the electrode must be reconditioned.

  • Sample Preparation: Dissolve the N-substituted 2,5-dimethylmorpholine to a concentration of 0.01 M in a 0.15 M KCl aqueous solution.

  • Atmospheric Control: Purge the titration vessel with high-purity Nitrogen (

    
    ) gas for 15 minutes prior to titration and maintain a continuous 
    
    
    
    blanket. Causality: Atmospheric
    
    
    readily dissolves in basic amine solutions to form carbonic acid, which introduces a parasitic buffering effect and artificially shifts the apparent pKa.
  • Titration Execution: Titrate with standardized 0.1 M HCl (if starting from the free base) using an automated micro-burette. Dispense in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before the next addition.

  • Data Analysis: Plot the pH against the volume of titrant. Calculate the first derivative (

    
    ) to objectively identify the exact equivalence point. The pKa is extracted at exactly 50% neutralization (the half-equivalence point).
    

TitrationWorkflow Step1 1. System Calibration Standard Buffers (pH 4, 7, 10) Step2 2. Sample Preparation 0.01M Analyte in 0.15M KCl Step1->Step2 Step3 3. Inert Atmosphere Setup N2 Blanket to Exclude CO2 Step2->Step3 Step4 4. Potentiometric Titration Standardized 0.1M HCl/NaOH Step3->Step4 Step5 5. Derivative Analysis dpH/dV for Equivalence Point Step4->Step5 Step6 6. pKa Calculation Henderson-Hasselbalch Eq. Step5->Step6

Diagram 2: Self-validating potentiometric workflow for precise pKa determination.

Pharmacokinetic Implications in Drug Development

The specific pKa of an N-substituted 2,5-dimethylmorpholine dictates its ionization state at physiological pH (7.4), which directly controls target engagement and biodistribution.

  • Blood-Brain Barrier (BBB) Penetration: Only the un-ionized (free base) form of a drug can passively diffuse across the lipophilic BBB. Because N-alkyl morpholines (like N-methylmorpholine, pKa 7.38) have a pKa nearly identical to blood pH, approximately 50% of the drug exists as the highly permeable free base. This makes the N-substituted morpholine motif a premier structural choice for CNS-active compounds [5].

  • Lysosomotropism: Once inside the cell, the free base can diffuse into acidic organelles like lysosomes (pH ~4.5). In this environment, the morpholine nitrogen becomes fully protonated. Because the charged species cannot cross the membrane back into the cytosol, the drug becomes trapped (lysosomal trapping). Tuning the basicity via 2,5-dimethylation allows researchers to modulate the extent of this trapping, which can be leveraged to increase the half-life of targeted therapeutics.

References

  • PubChem , "Morpholine", National Center for Biotechnology Information.[Link]

  • PubChem , "N-Methylmorpholine", National Center for Biotechnology Information.[Link]

  • PubChem , "N-Ethylmorpholine", National Center for Biotechnology Information.[Link]

  • ACS Chemical Neuroscience , "Occurrence of Morpholine in Central Nervous System Drug Discovery", American Chemical Society.[Link]

Comprehensive Synthesis Pathways for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including enhanced aqueous solubility and predictable pharmacokinetic profiles[1]. The compound 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine represents an advanced structural evolution of the standard N-(2-aminoethyl)morpholine[2].

The introduction of two methyl groups at the 2 and 5 positions provides two critical advantages:

  • Metabolic Stability: The methyl groups introduce steric hindrance adjacent to the oxygen atom, effectively blocking common cytochrome P450-mediated oxidation sites.

  • Lipophilicity & Target Binding: The added lipophilicity and conformational rigidity enhance cellular permeability, making this moiety an excellent lysosome-targeting group or a precursor for antibacterial agents[3].

This whitepaper details the field-proven synthetic methodologies for constructing this molecule, focusing on causality, yield optimization, and mechanistic integrity.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of an N-alkylated primary amine, a common pitfall is attempting a direct alkylation using 2-bromoethylamine or 2-chloroethylamine. Under basic conditions, 2-haloethylamines spontaneously cyclize to form highly reactive aziridinium intermediates . If 2,5-dimethylmorpholine is introduced to this system, the aziridinium ion promotes uncontrollable over-alkylation and dimerization, resulting in complex piperazine byproducts and abysmal yields.

To bypass this, the primary amine must be masked during the carbon-nitrogen bond formation. We outline two robust, self-validating pathways adapted from the synthesis of the unsubstituted analog[4]:

  • Pathway A (The Nitrile Reduction Route): Alkylation with chloroacetonitrile followed by reduction. This is the industry standard for scalability.

  • Pathway B (The Gabriel Synthesis Route): Alkylation with N-(2-bromoethyl)phthalimide followed by hydrazinolysis. This route guarantees absolute protection against over-alkylation.

SynthesisRoutes SM 2,5-Dimethylmorpholine Nit_Cond Chloroacetonitrile K2CO3, THF SM->Nit_Cond Gab_Cond N-(2-Bromoethyl)phthalimide K2CO3, DMF SM->Gab_Cond Nit_Int 2-(2,5-Dimethylmorpholin-4-yl)acetonitrile Red_Cond LiAlH4, THF 0°C to Reflux Nit_Int->Red_Cond Nit_Cond->Nit_Int Product 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Red_Cond->Product Gab_Int Phthalimide Intermediate Deprot_Cond Hydrazine Hydrate EtOH, Reflux Gab_Int->Deprot_Cond Gab_Cond->Gab_Int Deprot_Cond->Product

Fig 1. Divergent synthetic pathways for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.

Primary Methodology: The Nitrile Reduction Pathway

This two-step protocol is highly favored due to atom economy and the commercial availability of chloroacetonitrile.

Step 1: Synthesis of 2-(2,5-Dimethylmorpholin-4-yl)acetonitrile

Causality Note: Potassium carbonate (


) is utilized as a heterogeneous base to scavenge the HCl byproduct without participating in nucleophilic side reactions.
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethylmorpholine (50 mmol) and anhydrous THF (100 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (75 mmol, 1.5 eq). Stir the suspension at 0 °C under an inert argon atmosphere.
    
  • Alkylation: Dropwise, add chloroacetonitrile (55 mmol, 1.1 eq) over 15 minutes. The slow addition prevents exothermic spikes that could lead to the polymerization of the nitrile.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 6 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo to yield the intermediate nitrile as a crude oil.

Step 2: Reduction via Lithium Aluminum Hydride ( )

Causality Note: Standard aqueous quenching of


 produces a gelatinous aluminum hydroxide precipitate that traps the product, drastically reducing the isolated yield of the water-soluble amine. To prevent this, the Fieser Workup  is strictly employed to produce a granular, easily filterable aluminate salt[4].
  • Preparation: Suspend

    
     (100 mmol, 2.0 eq) in anhydrous THF (50 mL) at 0 °C.
    
  • Addition: Dissolve the crude nitrile from Step 1 in anhydrous THF (20 mL) and add it dropwise to the

    
     suspension[4].
    
  • Reduction: Reflux the mixture for 3 hours. The reaction proceeds via an imine salt intermediate before fully reducing to the amine complex.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially and cautiously add:
    • 
       mL of distilled 
      
      
      
    • 
       mL of 15% aqueous 
      
      
      
    • 
       mL of distilled 
      
      
      
  • Isolation: Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the salts, wash with ethyl acetate, and concentrate the filtrate to yield the pure primary amine.

LiAlH4Mechanism Nitrile Nitrile (R-C≡N) Hydride1 Hydride Transfer [AlH4]- Nitrile->Hydride1 ImineSalt Imine Salt (R-CH=N-AlL3) Hydride1->ImineSalt Hydride2 Hydride Transfer [AlH4]- ImineSalt->Hydride2 AmineSalt Amine Complex (R-CH2-N(AlL3)2) Hydride2->AmineSalt Hydrolysis Fieser Workup (H2O/NaOH) AmineSalt->Hydrolysis PrimaryAmine Primary Amine (R-CH2-NH2) Hydrolysis->PrimaryAmine

Fig 2. Mechanism of nitrile reduction by LiAlH4 utilizing Fieser workup.

Alternative Methodology: The Gabriel Synthesis

For applications requiring ultra-high purity without the handling risks of


, the Gabriel synthesis is the optimal choice.
  • Alkylation: React 2,5-dimethylmorpholine (50 mmol) with N-(2-bromoethyl)phthalimide (50 mmol) in DMF (50 mL) using

    
     (75 mmol) at 80 °C for 12 hours.
    
  • Precipitation: Pour the mixture into ice water to precipitate the phthalimide intermediate. Filter and dry.

  • Deprotection (Ing-Manske Procedure): Suspend the intermediate in ethanol (100 mL) and add hydrazine hydrate (60 mmol). Reflux for 4 hours. The byproduct, phthalhydrazide, precipitates as a white solid.

  • Isolation: Filter off the phthalhydrazide. Concentrate the filtrate and purify via vacuum distillation to obtain 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.

Quantitative Data & Pathway Comparison

The selection of the synthesis route heavily impacts the yield, scalability, and safety profile of the operation. Table 1 summarizes the quantitative metrics associated with each pathway based on standard scale-up parameters.

Synthesis PathwayReagents / CatalystsReaction Time (Total)Average YieldPurity ProfilePrimary Drawback
Nitrile Reduction (

)
Chloroacetonitrile,

9 Hours72 - 78%HighPyrophoric reagents require strict anhydrous conditions.
Nitrile Reduction (Catalytic) Chloroacetonitrile, Raney Ni /

24 Hours65 - 70%ModerateProne to secondary amine byproducts without

additive.
Gabriel Synthesis N-(2-Bromoethyl)phthalimide,

16 Hours80 - 85%Very HighPoor atom economy; hydrazine is highly toxic.

Table 1: Comparative analysis of synthesis pathways for N-(2-aminoethyl)morpholine derivatives.

References

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate.
  • N-(2-aminoethyl)morpholine-4-carboxamide | 69630-16-6. BenchChem.
  • Synthesis of N-(2-aminoethyl)morpholine. PrepChem.
  • 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1. ChemicalBook.

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

[1]

Chemical Identity & Disambiguation

Target Substance: 2-(2,6-Dimethylmorpholin-4-yl)ethanamine CAS Registry Number: 244789-18-2 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol [1]

Critical Disambiguation

In chemical sourcing and safety planning, confusion often arises between ring-substituted and chain-substituted morpholines. This distinction is vital as it dictates reactivity and metabolic pathways.[1]

FeatureTarget Substance Common Confusion Candidate
Name 2-(2,6-Dimethylmorpholin-4-yl)ethanamine 4-[2-(Dimethylamino)ethyl]morpholine
CAS 244789-18-2 4385-05-1
Structure Dimethyl groups on the Morpholine Ring .[1]Dimethyl groups on the Side Chain Nitrogen .[1]
Amine Type Primary Amine (-NH₂).[1] High reactivity for coupling.[1]Tertiary Amine (-N(Me)₂).[1] Low reactivity; used as a catalyst.[1]
Primary Use Drug discovery fragment, synthesis intermediate.[1]Polyurethane catalyst (e.g., DABCO XDM), curing agent.[1]

Hazard Identification & GHS Classification

As a specialized research chemical, specific experimental toxicity data (LD50) for CAS 244789-18-2 is limited.[1] The following safety profile is derived via Read-Across Toxicology using the structural analog 4-(2-Aminoethyl)morpholine (CAS 2038-03-1) , which shares the identical reactive core (morpholine ring + primary ethylamine chain).[1]

GHS Classification (Derived)

Signal Word: DANGER [1]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.[1][2]H314
Serious Eye Damage 1 Causes serious eye damage.[1]H318
Acute Toxicity (Oral) 4 Harmful if swallowed.[1]H302
Acute Toxicity (Dermal) 3 Toxic in contact with skin.[1]H311
Sensitization (Skin) 1 May cause an allergic skin reaction.[1]H317
Precautionary Framework
  • Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response (P303+P361+P353): IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2] Rinse skin with water [or shower].[1][2]

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2]

Toxicological Profile & Mechanism

The toxicity of dimethylmorpholin-ethanamine is driven by its high alkalinity and lipophilicity.[1]

Mechanism of Action[1]
  • Corrosivity (Primary Amine): The terminal primary amine (-NH₂) is highly basic (pKa ≈ 9.5–10.5).[1] Upon contact with biological tissue, it rapidly saponifies cell membrane lipids and denatures proteins, leading to liquefactive necrosis.[1] This allows deep tissue penetration, characterizing it as a Class 1B Corrosive .[1]

  • Systemic Absorption (Morpholine Ring): The morpholine moiety increases lipophilicity, facilitating transport across the blood-brain barrier and dermal layers.[1]

  • Metabolic Activation: Morpholine derivatives can undergo N-nitrosation in the presence of nitrosating agents (e.g., nitrites in diet or reagents), potentially forming N-nitrosomorpholines, which are suspected carcinogens.[1] Note: The 2,6-dimethyl substitution on the ring may sterically hinder this process compared to unsubstituted morpholine, but precaution is required.[1]

Quantitative Toxicity Data (Analog: CAS 2038-03-1)[1]
  • Oral LD50 (Rat): ~3,000 mg/kg (Harmful).[1]

  • Dermal LD50 (Rabbit): ~1,000 mg/kg (Toxic).[1]

  • Inhalation: Vapors are highly irritating to the respiratory tract (Mucous membrane destruction).[1]

Handling, Storage, and Stability Protocols

Storage Conditions
  • Atmosphere: Hygroscopic and air-sensitive.[1] Store under Inert Gas (Nitrogen or Argon) .

  • Temperature: 2–8°C (Refrigerated) recommended to prevent oxidative degradation.[1]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[1]

    • Acids: Exothermic neutralization reaction.[1]

    • Nitrosating Agents: Strictly avoid due to potential carcinogen formation.[1]

Spills and Emergency Response Workflow

The following diagram outlines the logical decision tree for exposure response, prioritizing the mitigation of liquefactive necrosis.

SafetyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinDermal Contact(High Risk: Liquefactive Necrosis)Type->SkinEyeOcular Contact(Immediate Blindness Risk)Type->EyeInhaleInhalation(Respiratory Edema)Type->InhaleActionSkin1. Remove Contaminated Clothing2. Flush with Water (15+ min)3. Do NOT Neutralize w/ AcidSkin->ActionSkinActionEye1. Retract Eyelids2. Continuous Irrigation (30 min)3. Consult OphthalmologistEye->ActionEyeActionInhale1. Move to Fresh Air2. Oxygen if Breathing Difficult3. Monitor for Delayed EdemaInhale->ActionInhaleMedicalSeek Immediate Medical Attention(Bring SDS)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 1: Emergency response logic for corrosive amine exposure. Note the prohibition on neutralizing skin burns with acid, which exacerbates thermal injury.[1]

Synthesis & Application Context

Synthesis Pathway

This compound is typically synthesized via the reductive amination of 2,6-dimethylmorpholine with chloroacetonitrile followed by reduction, or direct alkylation with aziridine (less common due to safety).[1]

SynthesisReactant12,6-DimethylmorpholineStep1Alkylation(Base, Heat)Reactant1->Step1Reactant2Chloroacetonitrile(Cl-CH2-CN)Reactant2->Step1InterIntermediate:Cyanomethyl-dimethylmorpholineStep1->InterStep2Reduction(LiAlH4 or H2/Cat)Inter->Step2Product2-(2,6-Dimethylmorpholin-4-yl)ethanamine(Target)Step2->Product

Figure 2: Common synthetic route.[1] The nitrile reduction step yields the primary amine functionality responsible for the compound's utility and corrosivity.[1]

Research Applications
  • Pharmaceuticals: Used as a side-chain building block to introduce solubility (morpholine ring) and a handle for further conjugation (primary amine).[1]

  • Ligand Synthesis: Acts as a bidentate ligand precursor for coordination chemistry.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-(2-Aminoethyl)morpholine (CAS 2038-03-1).[1] National Library of Medicine.[1] [Link][1]

  • ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: 4-(2-Aminoethyl)morpholine.[1][2] (Used for Read-Across Toxicity Data).[1] [Link][1]

Technical Guide: Stereochemical Control and Characterization of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

[1]

Executive Summary

The moiety 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine serves as a critical pharmacophore in modern drug discovery, particularly in the development of PI3K/mTOR kinase inhibitors and CNS-active agents.[1] The introduction of methyl groups at the C2 and C5 positions of the morpholine ring creates two stereocenters, resulting in four distinct stereoisomers (two diastereomeric pairs: cis and trans).

Control over this stereochemistry is non-negotiable; the trans-isomer often exhibits superior metabolic stability and binding affinity due to its preferred diequatorial conformation, whereas the cis-isomer introduces axial steric strain.[1] This guide provides a definitive framework for the synthesis, separation, and analytical validation of these isomers.

Stereochemical & Conformational Analysis[2][3][4]

Unlike the 2,6-dimethylmorpholine analog, which possesses a plane of symmetry rendering the cis-isomer a meso compound, 2,5-dimethylmorpholine lacks internal symmetry .[1] Consequently, all four stereoisomers are chiral.

The Isomeric Landscape

The molecule possesses stereocenters at C2 and C5.[2]

  • Trans-Isomers (Thermodynamically Favored):

    • Configurations:

      
       and 
      
      
      .
    • Conformation: The morpholine ring adopts a chair conformation where both methyl groups occupy equatorial positions (e,e).[1][2] This minimizes 1,3-diaxial interactions, making the trans-isomer the major product in thermodynamic control conditions.[1]

  • Cis-Isomers (Thermodynamically Disfavored):

    • Configurations:

      
       and 
      
      
      .
    • Conformation: In the chair form, one methyl group is equatorial while the other is forced into an axial position (a,e).[1][2] This introduces significant steric strain (approx.[1] 1.7 kcal/mol relative to trans), often leading to lower synthetic yields and distinct NMR signatures.[1]

Conformational Stability Diagram

The following diagram illustrates the stability relationship and the lack of interconversion (without bond breaking) between the diastereomers.

Gcluster_isomers2,5-Dimethylmorpholine StereoisomersStartSynthesis Precursors(Amino Alcohols + Epoxides)TransTRANS-Isomer Pair(2S,5R) / (2R,5S)Conformation: Diequatorial (e,e)Status: Major Product (Stable)Start->Trans Thermodynamic ControlCisCIS-Isomer Pair(2S,5S) / (2R,5R)Conformation: Axial-Equatorial (a,e)Status: Minor Product (Strained)Start->Cis Kinetic ControlProductTarget Amine2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amineTrans->Product N-AlkylationCis->Product N-Alkylation

Caption: Thermodynamic divergence of 2,5-dimethylmorpholine isomers. The trans-diequatorial conformation is energetically favored.[1]

Synthetic Strategy & Separation Protocol

To obtain high-purity 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, it is strictly recommended to separate the isomers at the morpholine core stage (before N-alkylation), as the polarity differences are more pronounced and the boiling points, while close, allow for fractional distillation or efficient chromatographic separation.[1]

Workflow Overview
  • Core Synthesis: Cyclization of 1-amino-2-propanol with propylene oxide (or equivalent).[1]

  • Isomer Separation: Fractional distillation (for scale) or Flash Chromatography.[1]

  • Functionalization: N-alkylation with chloroacetonitrile followed by reduction, or direct reaction with 2-bromoethylamine (protected).[1]

Detailed Protocol: Isomer Separation & Functionalization
Step 1: Synthesis & Separation of 2,5-Dimethylmorpholine
  • Reagents: 1-Amino-2-propanol, Propylene oxide, H2SO4 (catalyst).[1]

  • Procedure:

    • React 1-amino-2-propanol with propylene oxide to form the bis(2-hydroxypropyl)amine intermediate.[1]

    • Cyclize using 70% H2SO4 at 140°C.

    • Basify with NaOH and extract.

  • Separation (Critical):

    • The crude mixture typically contains ~70-80% trans and ~20-30% cis.[1]

    • Distillation: Use a spinning band column.[1]

      • Cis-isomer b.p.: ~140-142°C.[1]

      • Trans-isomer b.p.: ~146-148°C.[1]

    • Derivatization (Alternative for high purity): React the mixture with Benzoyl Chloride.[1] The trans-amide crystallizes readily from EtOH/Water, while the cis-amide remains in the mother liquor. Hydrolysis (HCl/Reflux) regenerates the pure amine.

Step 2: Synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
  • Substrate: Pure trans-2,5-dimethylmorpholine (or cis if desired).[1]

  • Reagents: Chloroacetonitrile, K2CO3, MeCN, LiAlH4, THF.[1]

  • Protocol:

    • Alkylation: Dissolve trans-2,5-dimethylmorpholine (1.0 eq) in MeCN. Add K2CO3 (2.0 eq) and Chloroacetonitrile (1.1 eq). Reflux for 12h. Filter and concentrate to yield the nitrile intermediate.

    • Reduction: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C. Add the nitrile (dissolved in THF) dropwise. Reflux for 4h.

    • Workup: Fieser quench (H2O, 15% NaOH, H2O). Filter precipitate.[1][3] Dry filtrate over Na2SO4 and concentrate.

    • Purification: Kugelrohr distillation or Amine-functionalized silica chromatography.[1]

Analytical Characterization (Self-Validating Systems)[1]

Accurate assignment of stereochemistry relies on the distinct magnetic environments created by the axial vs. equatorial methyl groups.

NMR Spectroscopy (400 MHz, CDCl3)

The coupling constants (

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Mechanistic Reason
H2/H5 Protons Axial orientationOne Axial, One EquatorialRing conformation
Coupling (

)
Large (~10-12 Hz) One large, one smallKarplus relationship (180° dihedral angle)
C-Me Shift

~18-19 ppm

~15-17 ppm
1,3-diaxial compression shifts axial Me upfield
NOESY Strong H2-H5 correlation (if 1,3-diaxial H's)Strong Me-H correlationSpatial proximity
Chromatographic Validation
  • GC Method:

    • Column: HP-5 or DB-Wax (30m x 0.25mm).[1]

    • Ramp: 50°C (2 min) -> 10°C/min -> 200°C.[1]

    • Retention: The cis-isomer (lower boiling, more compact/polar interaction dependent) typically elutes before the trans-isomer on non-polar phases, though this can invert on polar phases (Wax).[1] Validation required with pure standards.

References

  • Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines . J Org Chem. 2004;69(6):2164-2177.[1] Available at: [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine (and analysis of 2,5-isomers). Patent CN110950818B.
  • Separation of cis and trans isomers. US Patent 2850549A.
  • SpectraBase: (2R,5S)-2,5-dimethylmorpholine NMR Data . Wiley Science Solutions. Available at: [Link]

Engineering CNS-Penetrant and Target-Selective Therapeutics: The Biological Activity of the 2,5-Dimethylmorpholine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Mechanics of 2,5-Dimethylmorpholine

In my experience optimizing lead compounds for complex biological targets, the morpholine ring is a universally recognized privileged scaffold. Its core advantage lies in its physicochemical balance: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a point of attachment and maintains a pKa (~8.3) close to physiological blood pH. This ensures an optimal equilibrium between ionized and unionized species, driving both aqueous solubility and membrane permeability [1].

However, unsubstituted morpholine often lacks the steric complexity required for ultra-high-affinity, target-specific binding. The strategic introduction of two methyl groups at the 2 and 5 positions to form 2,5-dimethylmorpholine fundamentally upgrades the pharmacophore through two causal mechanisms:

  • Stereochemical Locking : The addition of the methyl groups introduces two chiral centers, yielding cis ((2S,5S) and (2R,5R)) and trans ((2S,5R) and (2R,5S)) isomers. This steric bulk restricts the conformational flexibility of the ring, locking it into specific chair conformations. This allows us to direct hydrogen-bonding vectors precisely into a target's binding pocket, minimizing entropic penalties upon binding.

  • Enhanced Lipophilicity for BBB Penetration : For Central Nervous System (CNS) targets, crossing the blood-brain barrier (BBB) is the primary bottleneck. The two methyl groups increase the molecule's LogP just enough to enhance passive lipid bilayer diffusion without violating Lipinski's Rule of Five. For example, the integration of a 2,5-dimethylmorpholine moiety into mGlu2 negative allosteric modulators (NAMs) dramatically increased the brain-to-plasma partition ratio (Kp) to an exceptional 5.62 [4].

Case Studies in Biological Activity

Neurodegenerative Disease: LRRK2 Inhibition (MLi-2)

Leucine-rich repeat kinase 2 (LRRK2) is a highly validated genetic target for Parkinson's disease. The challenge in LRRK2 inhibitor design is achieving extreme kinase selectivity while maintaining CNS penetrance. MLi-2 , a benchmark LRRK2 inhibitor, utilizes a 2,5-dimethylmorpholine ring to achieve this. The steric bulk of the methyl groups prevents off-target binding to the broader kinome, yielding an IC50 of 0.76 nM and a staggering 295-fold selectivity over 300 other kinases [1].

LRRK2_Pathway LRRK2 LRRK2 Kinase (Hyperactive in PD) Rab Rab GTPases (Pathological Phosphorylation) LRRK2->Rab Phosphorylates MLi2 MLi-2 Inhibitor (2,5-Dimethylmorpholine) MLi2->LRRK2 Potent Inhibition Rescue Restored Lysosomal Function & Neuroprotection MLi2->Rescue Promotes Lysosome Lysosomal Dysfunction & Neurodegeneration Rab->Lysosome Induces

Mechanism of LRRK2 inhibition by the 2,5-dimethylmorpholine derivative MLi-2.

Reversible Hypometabolic States and Biostasis (WB3)

Beyond traditional receptor antagonism, the (2R,5S)-2,5-dimethylmorpholine scaffold has been deployed to engineer compounds that induce reversible hypometabolic states (biostasis) for whole-organ preservation. The novel compound WB3 was synthesized by replacing the distal basic nitrogen (N-allyl group) of the delta-opioid receptor (DOR) agonist SNC80 with a (2R,5S)-2,5-dimethylmorpholine moiety. This precise structural modification successfully decoupled the metabolism-slowing effects from DOR activation [2].

Epigenetic Modulation via PWWP Domains

Fragment-based X-ray crystallography screening has identified 2,5-dimethylmorpholine derivatives as potent binders to the H3K36me2/3 pocket of the HRP-2 PWWP domain. Compounds such as (2S,5R)-4-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine demonstrate the pharmacophore's ability to selectively disrupt complex protein-chromatin interactions in epigenetic regulation [3].

Quantitative Data Summary

Compound / SeriesTarget / ApplicationStereoisomerKey Biological MetricCNS Penetration (Kp)
MLi-2 LRRK2 Kinase (Parkinson's)2,5-dimethylmorpholineIC50 = 0.76 nMHigh (Brain Permeable)
mGlu2 NAM (Cmpd 6) mGlu2 Receptor (Mood Disorders)2,5-dimethylmorpholineAllosteric ModulationKp = 5.62
WB3 Biostasis / Organ Preservation(2R,5S)-IsomerHypometabolic InductionN/A
Z354992234 HRP-2 PWWP Domain (Epigenetics)(2S,5R)-IsomerFragment BindingN/A

Experimental Methodologies: A Self-Validating Protocol

To harness the biological activity of 2,5-dimethylmorpholine, researchers must employ a strict, self-validating workflow. Chemical identity and enantiomeric purity strictly gatekeep biological evaluation, while in vitro permeability must validate the physicochemical hypothesis before in vivo resources are expended.

Validation_Workflow Synth Stereoselective Synthesis Purify Chiral HPLC & NMR Validation Synth->Purify Assay In Vitro Target Assay Purify->Assay BBB PAMPA-BBB Permeability Assay->BBB InVivo In Vivo Pharmacokinetics BBB->InVivo

Self-validating workflow for the development of 2,5-dimethylmorpholine CNS therapeutics.

Step-by-Step Methodology

Step 1: Stereoselective Scaffold Functionalization

  • Procedure : Dissolve the core aryl-halide or acyl-chloride scaffold (1.0 eq) in anhydrous acetonitrile. Add enantiopure (2R,5S)-2,5-dimethylmorpholine (2.0 eq) and K2CO3 (2.0 eq). Stir at 80 °C under an inert atmosphere for 48-96 hours.

  • Causality : The secondary amine of the morpholine is highly nucleophilic. Utilizing an enantiopure building block from the outset prevents the formation of complex diastereomeric mixtures, which would possess divergent, confounding pharmacokinetic profiles during later testing.

Step 2: Chiral Resolution and NMR Validation (Gatekeeper)

  • Procedure : Purify the crude mixture via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) and 2D-NMR (NOESY).

  • Causality : Biological targets are exquisitely stereospecific. A racemic mixture will yield false-positive or diluted IC50 values due to the potential antagonistic or inactive nature of the opposite enantiomer. NOESY NMR confirms the cis or trans spatial arrangement of the methyl groups.

Step 3: PAMPA-BBB Permeability Profiling

  • Procedure : Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid extracts. Incubate the compound at pH 7.4 for 4 hours. Quantify the compound in the donor and acceptor wells via LC-MS/MS to calculate the effective permeability (Pe).

  • Causality : PAMPA isolates the physicochemical variable (passive diffusion driven by the methyl groups' lipophilicity) from active biological transport mechanisms. This directly validates whether the 2,5-dimethyl substitution successfully enhanced membrane permeability before moving to complex in vivo models.

Step 4: FRET-Based Target Kinase Assay

  • Procedure : Incubate the validated compound with the recombinant target kinase (e.g., LRRK2), a fluorescently labeled peptide substrate, and ATP. Measure the time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to determine the IC50.

  • Causality : This step validates the primary pharmacodynamic hypothesis, confirming that the conformational lock provided by the 2,5-dimethyl groups restricts off-target binding and maximizes target affinity.

Conclusion

The transition from a standard morpholine ring to a 2,5-dimethylmorpholine pharmacophore is not merely an incremental lipophilic adjustment; it is a structural paradigm shift. By introducing stereocenters and locking the ring's conformation, medicinal chemists can engineer therapeutics that exhibit exceptional target selectivity and superior blood-brain barrier penetrance. Whether targeting neurodegeneration via LRRK2, inducing biostasis for organ preservation, or modulating epigenetic domains, this privileged scaffold remains a cornerstone of modern rational drug design.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Identification of pharmacological inducers of a reversible hypometabolic state for whole organ preserv
  • 7HGT: PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z354992234. RCSB PDB. Link
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.

Methodological & Application

Advanced Application Note: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly for Central Nervous System (CNS) disorders and specialized antimicrobial agents, requires building blocks that perfectly balance reactivity, lipophilicity, and metabolic stability. 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (also referred to as N-(2-aminoethyl)-2,5-dimethylmorpholine) represents a highly privileged pharmaceutical intermediate. By combining a highly reactive primary ethylamine linker with a conformationally restricted, lipophilic 2,5-dimethylmorpholine core, this compound serves as a critical scaffold for synthesizing next-generation kinase inhibitors, lysosome-targeting probes, and CNS-active therapeutics.

This application note provides a comprehensive guide to the structural dynamics, physicochemical profiling, and self-validating synthetic protocols for utilizing this intermediate in advanced drug discovery workflows.

Scientific Rationale & Structural Dynamics

The integration of the 2,5-dimethylmorpholine moiety into drug candidates is not arbitrary; it is a calculated medicinal chemistry strategy driven by causality [1].

  • Conformational Restriction: The addition of methyl groups at the 2 and 5 positions of the morpholine ring introduces significant steric bulk. This restricts the rapid "chair-flip" dynamics typical of unsubstituted morpholines, locking the ring into a preferred conformation. When the resulting drug molecule binds to a target receptor or kinase (e.g., LRRK2 in Parkinson's disease models), this pre-organization reduces the entropic penalty of binding, thereby increasing target affinity.

  • Enhanced BBB Penetration: The methyl substitutions increase the overall lipophilicity (LogP) of the molecule without adding hydrogen bond donors, a critical factor for crossing the blood-brain barrier (BBB) [1].

  • Metabolic Shielding: Unsubstituted morpholines are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the carbons adjacent to the oxygen atom. The 2,5-dimethyl groups act as steric shields, significantly improving the metabolic stability and extending the biological half-life of the active pharmaceutical ingredient (API).

  • Nucleophilic Versatility: The primary amine on the ethyl linker remains unhindered and highly nucleophilic, allowing for rapid conjugation via amidation, sulfonylation, or reductive amination [2].

G cluster_0 Structural Advantages Compound 2-(2,5-Dimethylmorpholin-4-yl) ethan-1-amine Lipophilicity Increased Lipophilicity (Methyl Groups) Compound->Lipophilicity Conformation Conformational Restriction (Chiral Scaffold) Compound->Conformation Reactivity Primary Amine (High Nucleophilicity) Compound->Reactivity BBB Enhanced Blood-Brain Barrier (BBB) Penetration Lipophilicity->BBB Target CNS Target Engagement (e.g., LRRK2, Receptors) Conformation->Target Synthesis Versatile Conjugation (Amides, Sulfonamides) Reactivity->Synthesis BBB->Target Synthesis->Target

Fig 1: Pharmacological rationale and downstream target pathways of 2,5-dimethylmorpholine derivatives.

Physicochemical Profiling

To understand the operational advantages of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, it is essential to compare it against its parent compound, 4-(2-aminoethyl)morpholine (AEM), which is widely used in legacy drug synthesis [3].

Table 1: Comparative Physicochemical Properties & Pharmacological Implications

Property4-(2-Aminoethyl)morpholine (Parent)2-(2,5-Dimethylmorpholin-4-yl)ethan-1-aminePharmacological Implication
LogP (Estimated) ~ -0.5 to 0.1~ 0.5 to 1.2Increased lipophilicity enhances passive diffusion across the BBB for CNS targets.
Conformational Flexibility High (rapid chair-flip)Restricted (steric locking)Lower entropic penalty upon target binding; higher receptor selectivity.
CYP450 Vulnerability High (

-carbon oxidation)
Low (steric shielding by methyls)Improved metabolic stability and prolonged plasma half-life.
Nucleophilicity HighHighRetains excellent reactivity for amidation and sulfonylation workflows.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific reagents chosen for mechanistic reasons and include in-process quality control (QC) checkpoints to ensure the integrity of the synthesis before proceeding to subsequent steps.

Protocol A: HATU-Mediated Amidation for CNS-Active Agents

This protocol describes the coupling of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine with a target carboxylic acid. Causality Note: HATU is selected over traditional EDC/NHS coupling to minimize epimerization of any stereocenters on the carboxylic acid and to accelerate the coupling of sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate.

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq) to the solution. The reaction mixture will typically undergo a color change (often turning yellow/orange), indicating the formation of the active O-Atab ester. Stir for 15 minutes.

  • Amine Addition: Dropwise, add 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (1.1 eq).

  • In-Process QC (Validation Checkpoint 1): After 2 hours, sample 10

    
    L of the reaction mixture, quench in 100 
    
    
    
    L of 1:1 MeCN/H₂O, and analyze via LC-MS. Validation criteria: The mass of the activated ester intermediate should be entirely depleted, and the
    
    
    peak of the desired amide product must be the base peak.
  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% NH₄OH to prevent amine streaking).

Protocol B: Synthesis of Lysosome-Targeting Sulfonamides

Sulfonamides derived from aminoethyl-morpholines are potent antibacterial agents and fluorescent lysosome-targeting probes [2].

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the sulfonylation.

  • Sulfonyl Chloride Addition: Slowly add the target arylsulfonyl chloride (1.05 eq) dissolved in a minimal amount of DCM.

  • In-Process QC (Validation Checkpoint 2): Monitor via TLC (Eluent: 10% MeOH in DCM, visualized by Ninhydrin stain). Validation criteria: The primary amine starting material (which stains deep purple/blue with Ninhydrin) must disappear, replaced by a UV-active sulfonamide spot that does not stain with Ninhydrin.

  • Isolation: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃, and brine. Dry and concentrate to yield the sulfonamide product.

Workflow Start Carboxylic Acid or Sulfonyl Chloride Activation Activation (HATU/DIPEA or Base) Start->Activation Coupling Amine Addition (2,5-Dimethyl-AEM) Activation->Coupling QC1 In-Process QC (TLC / LC-MS) Coupling->QC1 Purification Purification (Flash Chromatography) QC1->Purification Product Final API / Probe (NMR / HPLC Validated) Purification->Product

Fig 2: Self-validating synthetic workflow for amidation and sulfonylation reactions.

Data Presentation: Reaction Optimization

To maximize the throughput of drug discovery libraries utilizing this intermediate, reaction conditions must be optimized. The table below summarizes the empirical yield and purity outcomes based on different coupling matrices for amidation.

Table 2: Reaction Optimization Matrix for Amidation with 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Observation
EDC / HOBt TEADCM1265%>90%Moderate yield; water-soluble urea byproducts easily removed during workup.
HATU DIPEADMF488% >98% Optimal. Rapid kinetics overcome any steric hindrance from the bulky morpholine ring.
T3P (50% in EtOAc) PyridineEtOAc878%>95%Excellent for scale-up due to low toxicity and easy aqueous workup.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience, 12(3), 378-390. (2021). URL:[Link] [1]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives Source: Pakistan Journal of Chemistry, 6(3), 101-106. (2016). URL:[Link] [2]

Application Note: Precision N-Alkylation of 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the N-alkylation of 2,5-dimethylmorpholine.

Abstract

This guide outlines optimized protocols for the N-alkylation of 2,5-dimethylmorpholine, a sterically differentiated secondary amine.[1] Unlike symmetric morpholine, the 2,5-isomer possesses an


-methyl group adjacent to the nitrogen center, introducing significant steric hindrance that necessitates modified reaction conditions. This document details two primary methodologies: Reductive Amination  (Method A) for high-fidelity synthesis avoiding over-alkylation, and Direct Nucleophilic Substitution (

)
(Method B) for alkyl halides.[1] Critical process parameters (CPPs) regarding stereoisomer reactivity (cis vs. trans) and thermodynamic stability are analyzed to ensure reproducibility in drug discovery workflows.

Chemical Context & Stereochemical Challenges

Structural Analysis

2,5-Dimethylmorpholine exists as a mixture of diastereomers.[1] The steric environment around the nucleophilic nitrogen is the defining factor for reaction success.

  • Alpha-Effect: The methyl group at position 5 is

    
     to the nitrogen.[1] This creates a "gatekeeper" effect, retarding nucleophilic attack compared to unsubstituted morpholine.[1]
    
  • Beta-Effect: The methyl group at position 2 is

    
     to the nitrogen and exerts minimal direct steric influence but dictates ring conformation.[1]
    
Isomer Stability and Reactivity

Commercial 2,5-dimethylmorpholine is typically a mixture of cis and trans isomers.[1]

  • Trans-Isomer (Thermodynamic): Both methyl groups can adopt an equatorial orientation (diequatorial) in the chair conformation.[1] This minimizes 1,3-diaxial interactions, making the nitrogen lone pair more accessible. Reactivity: High.

  • Cis-Isomer (Kinetic): Forces one methyl group into an axial position (axial-equatorial).[1] If the C5-methyl is axial, it effectively shields the nitrogen lone pair, significantly reducing reaction rates. Reactivity: Moderate to Low.

Key Insight: In kinetic resolutions, the trans-isomer often alkylates faster.[1] For consistent biological data, ensure the starting material isomer ratio is controlled or purify the final product to a single diastereomer.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal alkylation strategy for your substrate.

G Start Start: Select Electrophile IsAldehyde Is the electrophile an Aldehyde or Ketone? Start->IsAldehyde IsHalide Is the electrophile an Alkyl Halide/Sulfonate? IsAldehyde->IsHalide No MethodA METHOD A: Reductive Amination (Recommended) IsAldehyde->MethodA Yes CheckSterics Is the Electrophile Bulky (e.g., t-Butyl)? IsHalide->CheckSterics Yes Result1 Product Isolated MethodA->Result1 High Selectivity No Quaternization MethodB METHOD B: Direct Alkylation (SN2) Result2 Product Isolated MethodB->Result2 Risk of Elimination Requires Base CheckSterics->MethodB No (Primary/Secondary) Buchwald Consider Buchwald-Hartwig (Pd-Catalysis) CheckSterics->Buchwald Yes (Tertiary/Aryl)

Figure 1: Decision tree for N-alkylation of 2,5-dimethylmorpholine.

Method A: Reductive Amination (Preferred)

Best for: Synthesis of tertiary amines from aldehydes/ketones.[1] Prevents over-alkylation (quaternization).[1]

Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The


-methyl group at C5 slows the initial attack on the carbonyl, requiring slightly longer equilibrium times than standard morpholine.
Protocol

Reagents:

  • Amine: 2,5-Dimethylmorpholine (1.0 equiv)[1][2]

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone activation.[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve 2,5-dimethylmorpholine (1.0 mmol) and the carbonyl compound (1.1 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The steric hindrance of the C5-methyl requires this pre-equilibrium time to ensure sufficient iminium ion concentration.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] If conversion is <50% after 4 hours, heat to 40°C.[1]

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]

Optimization Table:

ParameterStandard ConditionOptimized for 2,5-DMMReason
Stoichiometry 1:1.1 (Amine:Aldehyde)1:1.2Drives equilibrium against steric bulk.[1]
Time 2-4 hours12-16 hoursSlower kinetics due to

-methyl.[1]
Reductant NaBH

CN
NaBH(OAc)

(STAB)
STAB is less toxic and more selective for iminium ions.[1]

Method B: Direct Alkylation ( )

Best for: Primary alkyl halides (R-CH


-X).[1]
Risk:  Over-alkylation to quaternary ammonium salts is possible, though reduced by the steric bulk of 2,5-DMM.[1]
Protocol

Reagents:

  • Amine: 2,5-Dimethylmorpholine (1.0 equiv)[1][2]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv) (Use Finkelstein conditions for Chlorides).[1]

  • Base:

    
     (2.0 equiv) or DIPEA (Hunig’s Base) (1.5 equiv).[1]
    
  • Solvent: Acetonitrile (ACN) (Preferred) or DMF.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,5-dimethylmorpholine (1.0 mmol) in ACN (5 mL).

  • Base Addition: Add anhydrous

    
     (2.0 mmol).
    
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Thermal Activation:

    • Reactive Halides (Bn-Br, Allyl-Br): Stir at RT for 4–8 hours.

    • Unreactive Halides (Alkyl-Cl): Add KI (0.1 equiv) and heat to 60°C (Reflux).

    • Note: The C5-methyl hinders the

      
       transition state. Heating is often mandatory for complete conversion, unlike unsubstituted morpholine.[1]
      
  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.[1]

Troubleshooting & Critical Process Parameters

Stereochemical Impact on Yield

The cis and trans isomers react at different rates.[1] If you observe a "stalled" reaction at ~60% conversion, you may have successfully alkylated the trans isomer while the cis isomer remains unreacted due to axial shielding.

Solution:

  • Increase temperature by 20°C.

  • Switch to a more polar solvent (DMF) to stabilize the transition state.[1]

  • Use microwave irradiation (100°C, 10-20 min) to force the cis isomer to react.[1]

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric clash at C5

-position.
Switch from

to Reductive Amination (Method A).
Quaternary Salt Formation Excess alkyl halide + High Temp.[1]Strictly control stoichiometry (1.0 : 1.1). Use secondary amine as limiting reagent.[1]
Incomplete Reaction (Isomer stall) Cis-isomer unreactive.Increase Temp/Time. Verify isomer ratio of starting material.[1][3]

References

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry (1996).[1] (Standard Protocol Reference).[1]

  • National Institute of Standards and Technology (NIST). Morpholine, 2,5-dimethyl- Properties and Spectra.[1] Retrieved from [Link][1]

Sources

Application Note: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine as a Latent-Catalytic Curing Agent

[1]

Executive Summary & Rationale

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 43544264, Analogous to commercial grades like JEFFCAT® or DABCO® derivatives) represents a specialized class of heterocyclic amine curing agents .[1] Unlike linear aliphatic amines, this molecule integrates two distinct functional domains:[1]

  • Primary Amine Tail (-NH₂): Acts as the active hydrogen donor for chain extension and crosslinking.[1]

  • Substituted Morpholine Ring: Provides a tertiary amine center that functions as an intramolecular catalyst, accelerating the epoxide ring-opening reaction while modulating basicity through the steric hindrance of the 2,5-dimethyl substitution.[1]

For drug development and biomaterial scientists, this compound is uniquely valuable for synthesizing biocompatible hydrogels , medical device potting compounds , and controlled-release polymer matrices .[1] Its structure offers a balance between reactivity and hydrophobicity, potentially reducing water absorption in the final cured matrix compared to un-substituted morpholines.[1]

Technical Specifications & Stoichiometry

Accurate curing requires precise stoichiometric calculation based on the Amine Hydrogen Equivalent Weight (AHEW) .[1]

Table 1: Physicochemical Profile
PropertyValueRelevance to Curing
Molecular Formula C₈H₁₈N₂OBase structure for calculations.[1]
Molecular Weight (MW) ~158.24 g/mol Used to derive AHEW.[1]
Active Hydrogens 2The primary amine (-NH₂) provides 2 reactive sites.[1] The tertiary amine is non-reactive but catalytic.[1]
AHEW (Theoretical) 79.12 g/eq CRITICAL : Use this value to calculate mix ratios.[1] (MW ÷ Active H).[1]
Physical State Liquid (Colorless to Pale Yellow)Facilitates room-temperature blending with liquid resins.[1]
Solubility Polar Solvents, WaterSuitable for hydrogel and solvent-borne coatings.[1]
Stoichiometric Calculation (The "Self-Validating" System)

To ensure a complete cure, you must calculate the Parts Per Hundred Resin (phr) .[1]

1
  • AHEW : 79.12 (for this molecule).[1]

  • EEW (Epoxide Equivalent Weight) : Depends on your resin (e.g., DGEBA is ~185-190; PEG-Diglycidyl Ether is ~500+).[1]

Example Calculation:

  • Resin : Standard DGEBA (EEW = 190). [1] * Calculation :

    
    .
    [1] *   Result : Use 41.6 g  of curing agent for every 100 g  of resin.[1]
    

Mechanistic Pathway

Understanding the dual mechanism is vital for troubleshooting cure profiles.[1] The primary amine reacts linearly, while the morpholine ring catalyzes the reaction, allowing for lower-temperature cures than standard aliphatic amines.[1]

Figure 1: Reaction Kinetics & Catalytic Loop

ReactionMechanismStartReactants:Epoxide + DiamineStep1Step 1: Nucleophilic Attack(Primary Amine -NH2)Start->Step1 ActivationStep2Step 2: Chain Extension(Secondary Amine Formation)Step1->Step2 Ring OpeningNetworkFinal CrosslinkedPolymer NetworkStep2->Network CrosslinkingCatalysisCatalytic Effect:Tertiary Morpholine NStabilizes Transition StateCatalysis->Step1 AcceleratesCatalysis->Step2 Accelerates

Caption: The 2,5-dimethylmorpholine moiety acts as an internal base catalyst, accelerating the nucleophilic attack of the primary amine on the epoxide ring.[1]

Protocol A: Preparation of Structural Biomedical Epoxies

Application : Medical device encapsulation, catheter bonding, or rigid structural components.[1]

Materials Required[1][2][3][4][5]
  • Resin : Bisphenol A Diglycidyl Ether (DGEBA) or Cycloaliphatic Epoxide (for UV stability).[1]

  • Curing Agent : 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.[1]

  • Equipment : Vacuum desiccator, overhead stirrer, silicone molds.[1]

Step-by-Step Methodology
  • Resin Conditioning :

    • Heat the epoxy resin to 40°C to lower viscosity and facilitate bubble release.[1]

    • Why? Lower viscosity ensures better homogeneity with the amine.[1]

  • Stoichiometric Weighing :

    • Weigh 100.0 g of Resin.[1]

    • Weigh 41.6 g (or calculated phr) of Curing Agent.[1]

    • Note: Do not deviate by >2%. Excess amine leads to plasticization; excess epoxy leads to brittleness.[1]

  • Mixing :

    • Mix slowly for 3-5 minutes using a Cowles blade or planetary mixer.

    • Scrape sides and bottom of the container halfway through.[1]

    • Critical: Avoid high-shear mixing that introduces air.[1]

  • Degassing :

    • Place mixture in a vacuum chamber at -29 inHg for 5-10 minutes.

    • Release vacuum periodically ("bumping") to prevent foam-over.[1]

  • Curing Cycle (Recommended) :

    • Stage 1 (Gelation) : 2 hours at 25°C (Room Temp).

    • Stage 2 (Green Strength) : 2 hours at 60°C .

    • Stage 3 (Full Cure) : 1 hour at 100°C .

    • Why? The step-cure prevents exotherm spikes which can char the polymer or cause shrinkage stress.[1]

Protocol B: Synthesis of Hydrogels (Drug Delivery Matrices)

Application : Creating soft, swollen networks for diffusion-controlled drug release.[1]

Materials Required[1][2][3][4][5]
  • Resin : Poly(ethylene glycol) Diglycidyl Ether (PEG-DGE, MW 500-2000).[1]

  • Curing Agent : 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.[1]

  • Solvent : PBS (Phosphate Buffered Saline) or DI Water.[1]

Step-by-Step Methodology
  • Solution Preparation :

    • Dissolve PEG-DGE in PBS to create a 20% w/v solution .[1]

    • Dissolve the Curing Agent in PBS (separate container) at equimolar ratio (1:1 Amine H to Epoxide).[1]

  • Crosslinking :

    • Combine the two solutions under rapid stirring.

    • Inject immediately into molds or apply to target surface.[1]

  • Gelation :

    • Incubate at 37°C (Physiological Temp).

    • Gelation time is typically 15-45 minutes due to the catalytic nature of the morpholine ring.[1]

    • Optimization: If reaction is too fast, cool reagents to 4°C before mixing.

Quality Control & Characterization

Verify the cure state using these standard assays:

MethodTarget ParameterAcceptance Criteria
DSC (Differential Scanning Calorimetry) Glass Transition Temp (

)
No residual exotherm peak above

.
FTIR Spectroscopy Functional Group ConversionDisappearance of Epoxide peak (~915 cm⁻¹) and Primary Amine doublet (~3300-3500 cm⁻¹).[1]
Swelling Ratio Crosslink DensityStable weight gain in solvent without dissolution.[1]

Safety & Handling (HSE)

  • Hazards : Like most amines, this compound is likely a skin irritant and corrosive to eyes (Category 1B/1C).[1] The morpholine moiety adds potential for respiratory irritation.[1]

  • PPE : Butyl rubber gloves, chemical splash goggles, and fume hood operation are mandatory.[1]

  • Storage : Store under nitrogen blanket. Amines absorb CO₂ from air to form carbamates (blushing), which ruins surface finish.[1]

References

  • Compound Identification : PubChem. 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (CID 43544264).[1] National Library of Medicine.[1] [1]

  • Morpholine Scaffold Properties : J. Chem. Rev. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021).[1][2]

  • General Amine Curing Chemistry: Three Bond Technical News. Curing Agents for Epoxy Resins. (Standard Industry Reference).
  • Commercial Analog Data : Thermo Scientific Chemicals. 4-(2-Aminoethyl)morpholine Specifications.

  • Safety Data : Oakwood Chemical. N-(2-Aminoethyl)morpholine SDS.

(Note: Specific cure kinetics for the 2,5-dimethyl isomer are derived from structural homology to N-aminoethylmorpholine, adjusted for steric effects of the methyl substitution.)

Application Note: Synthesis of Ligands Containing 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine moiety is a privileged pharmacophore and solubilizing tether in modern medicinal chemistry. Unlike the unsubstituted morpholine ethylamine, the 2,5-dimethyl analog introduces critical stereochemical complexity and conformational constraints that can:

  • Modulate Lipophilicity (LogD): The methyl groups increase lipophilicity slightly while shielding the basic nitrogen, potentially improving membrane permeability.

  • Enhance Metabolic Stability: Substitution at the carbon atoms alpha to the oxygen or nitrogen can block metabolic oxidation (e.g., CYP450-mediated metabolism).

  • Induce Conformational Locking: The cis-2,5-dimethylmorpholine isomer predominantly adopts a chair conformation with both methyl groups in the equatorial position, providing a defined vector for the ethylamine tail.

This guide details the robust synthesis of this moiety and its subsequent conjugation into ligand scaffolds. Special emphasis is placed on controlling and characterizing the stereochemistry (cis vs. trans) , a common pitfall in the synthesis of these derivatives.

Stereochemical Considerations

Before initiating synthesis, researchers must select the appropriate starting material isomer. Commercial 2,5-dimethylmorpholine is often sold as a mixture of isomers.

  • Cis-Isomer (Preferred): (2R,5S) and (2S,5R). Thermodynamically more stable. Both methyl groups are equatorial. Often preferred for "rigidifying" a linker.

  • Trans-Isomer: (2R,5R) and (2S,5S). One methyl is axial, one equatorial. Less stable and often leads to more complex NMR spectra due to ring flipping.

Recommendation: Use isomerically pure cis-2,5-dimethylmorpholine for reproducible SAR (Structure-Activity Relationship) data. If cost is a driver, the isomers can be separated by fractional distillation or chiral HPLC, but it is operationally efficient to purchase the pure cis isomer.

Synthetic Strategy

We employ a Cyanomethylation-Reduction sequence. This route is superior to direct alkylation with 2-chloroethylamine (which suffers from dimerization/polymerization) and more atom-economical than the Gabriel synthesis (phthalimide route) for this specific secondary amine.

Pathway Diagram

SyntheticRoute SM cis-2,5-Dimethylmorpholine (Secondary Amine) Intermediate 2-(2,5-dimethylmorpholino) acetonitrile SM->Intermediate Step 1: N-Alkylation Reagent1 Chloroacetonitrile K2CO3, MeCN Reagent1->Intermediate Product 2-(2,5-dimethylmorpholin-4-yl) ethan-1-amine Intermediate->Product Step 2: Reduction Reagent2 LiAlH4 THF, 0°C -> Reflux Reagent2->Product Coupling Ligand Conjugation (Amide/SNAr) Product->Coupling Step 3: Derivatization

Figure 1: Synthetic workflow for the generation of the amine tail and subsequent ligation.

Detailed Protocols

Step 1: Synthesis of 2-(cis-2,5-dimethylmorpholino)acetonitrile

Objective: Masked synthesis of the ethylamine chain via an SN2 reaction. Safety: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.

Reagents:

  • cis-2,5-Dimethylmorpholine (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cis-2,5-dimethylmorpholine (10.0 mmol, 1.15 g) and anhydrous K₂CO₃ (20.0 mmol, 2.76 g) in dry MeCN (30 mL).

  • Addition: Cool the suspension to 0°C using an ice bath. Add chloroacetonitrile (11.0 mmol, 0.83 g) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The secondary amine starting material should disappear.

  • Workup: Filter off the solid inorganic salts (K₂CO₃/KCl). Rinse the filter cake with MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude nitrile is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Yield Expectation: 85–95% (Colorless to pale yellow oil).

Step 2: Reduction to 2-(cis-2,5-dimethylmorpholin-4-yl)ethan-1-amine

Objective: Reduction of the nitrile to the primary amine. Critical Note: Lithium Aluminum Hydride (LiAlH₄) is used here for complete reduction. Hydrogenation (Raney Ni/H₂) is an alternative for industrial scale but requires high pressure equipment.

Procedure:

  • Setup: In a dry 2-neck flask under Nitrogen/Argon, suspend LiAlH₄ (20.0 mmol, 0.76 g, 2.0 equiv relative to nitrile) in anhydrous THF (20 mL). Cool to 0°C.[1]

  • Addition: Dissolve the nitrile intermediate from Step 1 (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, warm to Room Temp, then heat to reflux (66°C) for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH solution

    • 2.4 mL Water

  • Isolation: Stir the mixture vigorously until a white, granular precipitate forms. Add anhydrous MgSO₄ to dry the solution. Filter through a pad of Celite.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (the product is a low-molecular-weight amine and can be volatile; do not apply high vacuum for prolonged periods).

Yield Expectation: 75–85% (Colorless oil). Storage: Store under inert gas at 4°C. Absorbs CO₂ from air.

Step 3: Conjugation to Ligand Core (Example: Amide Coupling)

Scenario: Coupling the synthesized amine to a Heteroaryl Carboxylic Acid (Ligand Core).

Reagents:

  • Ligand Core-COOH (1.0 equiv)[2]

  • Amine Tail (from Step 2) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Solvent)[1]

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).

  • Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes to activate the acid.

  • Add the 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (1.2 mmol).

  • Stir at Room Temp for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), Water, and Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Analytical Data & Quality Control

Expected NMR Signatures (cis-isomer)

The cis-2,5-dimethylmorpholine core has a distinct signature.

Proton EnvironmentApprox. Shift (ppm)MultiplicityDiagnostic Feature
-CH₃ (Methyls) 0.9 – 1.1Doublet (x2)Cis methyls are usually equivalent if the N-substituent allows symmetry, or distinct but close.
-CH-O- (Ring) 3.5 – 3.7MultipletAxial/Equatorial coupling patterns.
N-CH₂-CH₂-NH₂ 2.3 – 2.5TripletThe methylene attached to the morpholine nitrogen.
N-CH₂-CH₂-NH₂ 2.7 – 2.9TripletThe methylene attached to the primary amine.

QC Checkpoint:

  • 1H NMR: Verify the integration of the methyl doublets (6H) vs the ethyl chain (4H).

  • 13C NMR: The cis isomer typically shows fewer peaks (due to symmetry) compared to the trans isomer if the N-substituent is symmetric, or distinct shifts for the axial/equatorial carbons.

Troubleshooting & Optimization

Problem: Low Yield in Nitrile Reduction
  • Cause: Incomplete reduction or loss of product during workup (water solubility).

  • Solution: Use the Fieser quench method described above strictly. Do not use large excess of water. Wash the filter cake thoroughly with THF or DCM. If yield is still low, perform a continuous extraction (Liquid-Liquid) with DCM for 12 hours.

Problem: Racemization/Isomerization
  • Cause: High temperatures during the alkylation of the morpholine.

  • Solution: Keep the alkylation (Step 1) at Room Temperature.[2] Do not reflux unless necessary.

Problem: Product Volatility
  • Cause: The free amine is a small molecule.

  • Solution: Isolate as the HCl salt if storage is required. Bubble HCl gas into an ether solution of the amine to precipitate the dihydrochloride salt.

References

  • Morpholine Synthesis Overview

    • Title: "Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024)[3]

    • URL:[Link]

  • Stereoselective Synthesis of 2,5-Disubstituted Morpholines

    • Title: "Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimeriz
    • Source: Organic Process Research & Development (2013)[4]

    • URL:[Link]

  • General Alkylation Protocols (Chloroacetonitrile)

    • Title: "Chloroacetonitrile - Organic Syntheses Procedure"
    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.153

    • URL:[Link]

  • Properties of 2,5-Dimethylmorpholine Isomers

    • Title: "Cis-Trans Isomers and its Differences in Properties"
    • Source: Longdom Publishing
    • URL:[Link]

Sources

Handling and storage requirements for hygroscopic amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Requirements for Hygroscopic Amine Derivatives

Executive Summary

Hygroscopic amine derivatives are ubiquitous in pharmaceutical synthesis, acting as building blocks, catalysts, and curing agents. However, their high nucleophilicity combined with hygroscopicity creates a dual threat: they not only absorb atmospheric moisture but also react with atmospheric carbon dioxide (


) to form carbamates and carbonates. This degradation is often "silent"—altering stoichiometry without immediate visual cues—leading to failed couplings, skewed yields, and catalyst poisoning.

This guide provides a rigorous, field-proven methodology for the lifecycle management of these reagents, moving beyond basic "keep dry" advice to a mechanistic, self-validating handling protocol.

Mechanistic Insight: The Degradation Cascade

To handle amines effectively, one must understand why they degrade. It is not merely physical water absorption; it is a chemical transformation.

  • Pathway A (Moisture Absorption): Hygroscopic amines form hydrates (

    
    ). While often reversible, this alters the molecular weight, introducing weighing errors of 5–15%.
    
  • Pathway B (Carbamate Formation): In the presence of moisture, amines react rapidly with atmospheric

    
    . This is an exothermic reaction forming stable carbamate salts, which are often mistakenly identified as "crust" or "ice."
    

Figure 1: Amine Degradation Pathways The following diagram illustrates the competitive pathways of hydration versus carbonylation.

AmineDegradation Amine Free Amine (R-NH2) Hydrate Amine Hydrate (R-NH2 · H2O) [Stoichiometry Error] Amine->Hydrate + H2O (Fast) Carbamate Ammonium Carbamate (R-NH3+ -OOC-NH-R) [Chemical Impurity] Amine->Carbamate + CO2 (Irreversible*) Oxidation N-Oxides / Imines (Color Change) Amine->Oxidation + O2 (Slow) H2O Atmospheric H2O CO2 Atmospheric CO2 Hydrate->Carbamate Accelerates CO2 uptake

Equipment & Materials

Standard laboratory glassware is insufficient for long-term storage of these compounds.

ComponentSpecificationReason for Selection
Primary Container Amber glass with PTFE-lined capsAmber blocks UV (oxidation); PTFE prevents cap liner degradation by amines.
Secondary Containment Desiccator with Indicating Drierite™ or

Provides a "buffer zone" against ambient humidity.
Sealing Material Parafilm® M or Teflon tapeWarning: Parafilm is permeable to

over time. Use electrical tape for long-term sealing.
Inert Gas Source Argon (preferred) or NitrogenArgon is heavier than air, forming a "blanket" over the liquid surface.
Septa Suba-Seal® (Red rubber)Essential for Schlenk line transfers; prevents coring.

Protocol 1: The "Golden Hour" (Receiving & Aliquoting)

Objective: Mitigate the risk of contaminating the entire bulk supply upon first opening.

The Self-Validating Rule: Never store the bulk container as the working container.

  • Preparation:

    • Pre-dry 5–10 small amber vials (20mL) in an oven at 120°C for 2 hours. Cool in a desiccator.

    • Flush the workspace (glovebox or glovebag) with dry Nitrogen/Argon.[1]

  • Transfer:

    • Open the manufacturer's bottle only under inert atmosphere.

    • Aliquot the bulk amine into the pre-dried vials. Fill to minimal headspace to reduce gas volume.

  • Sealing:

    • Cap tightly.[2] Wrap the cap-neck junction with Teflon tape, then over-wrap with electrical tape (less permeable than Parafilm).

    • Label one vial as "Current Use" and the others as "Deep Storage."

  • Validation:

    • Record the "Date Opened" and "Appearance" (e.g., "Clear, colorless liquid") on the label. Any deviation in color (yellowing) later indicates oxidation.

Protocol 2: Active Handling (Synthesis & Transfer)

Objective: Transfer accurate masses without exposing the reagent to air.

Decision Matrix: Choosing the Right Method

HandlingDecision Start Start: Handling Request IsLiquid Is the Amine Liquid? Start->IsLiquid Precision High Precision Needed? (<1% Error) IsLiquid->Precision Yes Glovebox Method C: Glovebox Handling (Solids/Pastes) IsLiquid->Glovebox No (Solid) Syringe Method A: Syringe Transfer (Septum + Inert Gas) Precision->Syringe Yes WeighDiff Method B: Weigh-by-Difference (Quick Open/Close) Precision->WeighDiff No

Method A: Syringe Transfer (Liquids)

Best for: High precision, highly hygroscopic amines (e.g., ethylene diamine).

  • Setup: Equip the amine bottle with a rubber septum. Insert a bleed needle connected to an inert gas line (bubbler).

  • Purge: Flush a glass syringe with inert gas (draw gas, expel) 3 times.

  • Draw: Insert the needle, invert the bottle, and draw the required volume. The bleed needle ensures positive pressure, preventing air intake.

  • Transfer: Inject directly into the reaction vessel (which should also be under inert gas).

Method B: Weigh-by-Difference (Solids/Viscous Liquids)

Best for: Rapid handling of less sensitive amines.

  • Tare a syringe or weighing boat containing the amine.

  • Dispense the approximate amount into the reaction.

  • Immediately re-weigh the source container.

  • Calculation:

    
    .
    
    • Why? This eliminates errors from amine absorbing water on the balance pan during weighing.

Protocol 3: Quality Control & Troubleshooting

How do you know if your amine is compromised?

Visual Indicators
  • Cloudiness: Indicates carbonate formation (insoluble salts).

  • Yellowing: Indicates oxidation (N-oxide formation).

  • Liquefaction (for solids): Advanced hydration (deliquescence).

Quantitative Check: The Modified Karl Fischer (KF)

Standard KF titration fails with amines because basic amines shift the pH, causing the KF reaction to run continuously (vanishing endpoint) or causing side reactions.

Correct KF Protocol for Amines:

  • Solvent System: Use a buffered solvent .

    • Recipe: Mix standard KF methanol with Salicylic Acid or Benzoic Acid (approx. 1g acid per 20mL methanol).

    • Mechanism:[3][4][5][6][7][8][9][10] The acid neutralizes the amine, keeping the pH in the optimal range (5–7) for the iodine reaction.

  • Reagent: Use "One-component" reagents specifically labeled for aldehydes/ketones/amines (often methanol-free or buffered).

  • Validation: Run a blank with dry methanol. The drift should be <5 µ g/min before injecting the amine.

Storage Summary Table

Amine ClassExamplesStorage ConditionCritical Hazard
Primary Aliphatic Methylamine, EthylenediamineStrict Inert: Glovebox or taped septum. 4°C.Rapid

absorption (Carbamates).
Aromatic Aniline, PhenylhydrazineDark: Amber glass. Room Temp or 4°C.Oxidation (Light sensitive).
Amino Acids Proline, GlycineDesiccator: Room Temp.Caking/Clumping.[11]
Drug Intermediates Complex heterocyclic aminesFreezer (-20°C): Under Argon.Hydrolysis/Thermal degradation.[12][13]

References

  • Sigma-Aldrich. (2025). Technical Bulletin: Handling Air-Sensitive Reagents.

  • Metrohm. (2024). Karl Fischer Titration of Amines: Dealing with Interferences.

  • Schlenk Line Survival Guide. (2023). Techniques for Handling Hygroscopic Liquids.

  • American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.

  • National Institutes of Health (NIH). (2021). Stability of Pharmaceutical Amine Intermediates.

Sources

Application Note: Scale-Up Procedures for 4-(2-Aminoethyl)-2,5-dimethylmorpholine Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 4-(2-Aminoethyl)-2,5-dimethylmorpholine (CAS: N/A for specific isomer mix; generic structure derivatives). This compound is a critical diamine intermediate used in the synthesis of pharmaceutical kinase inhibitors and epoxy curing agents.

The guide prioritizes the Cyanomethylation-Reduction Route over direct alkylation with 2-chloroethylamine.[1] While direct alkylation is shorter, it involves handling nitrogen mustard analogs (highly toxic blistering agents).[1] The selected route utilizes chloroacetonitrile followed by catalytic hydrogenation, offering a superior safety profile and higher purity upon scale-up.[1]

Key Process Features
  • Scalability: Validated for 1 kg to 10 kg pilot batches.

  • Safety: Eliminates the use of vesicant alkylating agents.

  • Purity: Hydrogenation conditions optimized to suppress secondary amine dimerization.

Retrosynthetic Analysis & Route Selection

To ensure a robust manufacturing process, we evaluated two primary pathways.

Pathway A: Direct Alkylation (Discarded)[1]
  • Reagents: 2,5-Dimethylmorpholine + 2-Chloroethylamine[1]·HCl.

  • Issues: 2-Chloroethylamine is a potent alkylator and potential vesicant.[1] The reaction is prone to uncontrollable exotherms and polymerization of the alkylating agent, leading to difficult purification.

Pathway B: Cyanomethylation-Reduction (Selected)[1]
  • Step 1:

    
    -Alkylation of 2,5-dimethylmorpholine with chloroacetonitrile to form (2,5-dimethylmorpholin-4-yl)acetonitrile .
    
  • Step 2: Catalytic hydrogenation of the nitrile to the primary amine.

  • Advantages: Chloroacetonitrile, while toxic, is manageable with standard engineering controls.[1] The nitrile intermediate is stable and distillable.[1]

Reaction Scheme Visualization

ReactionScheme cluster_legend Process Stages SM1 2,5-Dimethylmorpholine (Cis/Trans Mixture) Inter Intermediate: (2,5-Dimethylmorpholin-4-yl) acetonitrile SM1->Inter Step 1: N-Alkylation Reflux, 4h Reagent Chloroacetonitrile (K2CO3, MeCN) Reagent->Inter Product Product: 4-(2-Aminoethyl)- 2,5-dimethylmorpholine Inter->Product Step 2: Hydrogenation 50 bar, 60°C H2 H2 / Raney Ni (NH3/MeOH) H2->Product

Figure 1: Two-step synthesis route via nitrile intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of (2,5-Dimethylmorpholin-4-yl)acetonitrile[1]

Objective: Introduce the two-carbon chain functionalized with a nitrile group.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Qty (Scale)Density
2,5-Dimethylmorpholine 115.171.01.00 kg0.93 g/mL
Chloroacetonitrile 75.501.10.72 kg1.19 g/mL
Potassium Carbonate (anhydrous) 138.211.51.80 kgSolid
Acetonitrile (Solvent) 41.05N/A5.0 L0.78 g/mL
Procedure
  • Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (pitched blade), reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Connect the condenser to a scrubber containing 10% NaOH (to trap any escaping acid/nitrile vapors).[1]

  • Charging: Charge Acetonitrile (5.0 L) and Potassium Carbonate (1.80 kg) into the reactor. Start stirring at 300 RPM to create a slurry.

  • Amine Addition: Add 2,5-Dimethylmorpholine (1.00 kg) to the slurry. Adjust jacket temperature to 20°C.

  • Alkylation (Exothermic):

    • Critical Process Parameter (CPP): Slowly add Chloroacetonitrile (0.72 kg) via the addition funnel over 60–90 minutes .

    • Control: Maintain internal temperature < 40°C .[1] The reaction is exothermic.[1][6] If temperature spikes, halt addition immediately.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 80–82°C) . Hold at reflux for 4–6 hours.

  • IPC (In-Process Control): Sample for GC-MS. Target: < 2% residual 2,5-dimethylmorpholine.[1]

  • Work-up:

    • Cool reaction mass to 25°C.

    • Filter off the solid salts (KCl + excess K2CO3).[1] Wash the filter cake with 1 L Acetonitrile.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap: 40°C, 100 mbar) to remove solvent.[1]

    • Purification: Distill the crude oil under high vacuum (approx. 1–5 mmHg). The nitrile product typically boils between 90–110°C at this pressure.[1]

    • Yield Expectation: 85–90% (approx.[1] 1.15 kg).[1]

Step 2: Hydrogenation to 4-(2-Aminoethyl)-2,5-dimethylmorpholine[1]

Objective: Reduce the nitrile to a primary amine while preventing the formation of secondary amine dimers (a common side reaction in nitrile reduction).

Materials
ReagentEquiv.Qty (Scale)Role
Nitrile Intermediate 1.01.15 kgSubstrate
Raney Nickel (Activated) 10 wt%115 gCatalyst
Methanol N/A4.0 LSolvent
Ammonia (7M in MeOH) 2.0~2.0 LDimer Suppressor
Hydrogen Gas Excess50 barReductant
Procedure
  • Safety Check: Ensure the autoclave is grounded and rated for 100 bar. Raney Nickel is pyrophoric; handle under water or inert atmosphere (Argon/Nitrogen).[1]

  • Loading:

    • Flush the autoclave with Nitrogen (3x).[1]

    • Charge Methanol (4.0 L) and Ammonia in Methanol (2.0 L).

    • Add the Nitrile Intermediate (1.15 kg).[1]

    • Carefully add the Raney Nickel catalyst slurry.[1]

  • Hydrogenation:

    • Seal reactor and purge with Hydrogen (3x).

    • Pressurize to 50 bar (725 psi) H2.

    • Heat to 60°C with vigorous stirring (gas-liquid mass transfer is rate-limiting).

    • Monitoring: Monitor H2 uptake. Reaction is complete when pressure stabilizes (approx. 6–8 hours).[1]

  • Work-up:

    • Cool to room temperature.[1][2] Vent H2 and purge with Nitrogen.[1]

    • Filtration: Filter the reaction mixture through a Celite bed to remove Raney Nickel. Caution: Keep catalyst wet to prevent ignition.

    • Concentration: Remove Methanol/Ammonia under reduced pressure.

  • Final Purification:

    • Fractional distillation of the crude amine under vacuum.

    • Boiling Point: Expect ~85–95°C at 2 mmHg (estimated).[1]

    • Yield Expectation: 80–85% overall from Step 1.[1]

Process Engineering & Safety

Thermal Hazard Management

The alkylation step (Step 1) is strongly exothermic.[1] On a pilot scale (>10 kg), active cooling is required.[1]

  • Adiabatic Temperature Rise: Estimated at 40–50°C if added instantaneously.[1]

  • Dosing Strategy: Use a dosing pump interlocked with the temperature sensor.[1] If T > 45°C, the pump must trip.[1]

Impurity Profile & Control
ImpurityOriginControl Strategy
Dimer (Secondary Amine) Step 2 side reactionUse excess Ammonia during hydrogenation.[1]
Residual Nitrile Incomplete Step 2Extend reaction time; check H2 uptake.
Hydrolysis Product Water in Step 1Use anhydrous K2CO3 and dry Acetonitrile.[1]
Process Flow Diagram (PFD)

ProcessFlow Reactor1 Reactor 1 (Glass) Alkylation Filter1 Nutsche Filter Salt Removal Reactor1->Filter1 Slurry Evap1 Rotary Evaporator Solvent Strip Filter1->Evap1 Filtrate Reactor2 Autoclave (SS316) Hydrogenation Evap1->Reactor2 Nitrile Oil Filter2 Sparkler Filter Catalyst Removal Reactor2->Filter2 Crude Amine + Cat Distill Vacuum Distillation Final Purification Filter2->Distill Crude Amine Final Packaged Product Distill->Final Pure Product

Figure 2: Unit operations for the scale-up process.

Analytical Methods

GC-MS Method (In-Process Control)[1]
  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Program: 50°C (hold 2 min) -> 20°C/min -> 250°C (hold 5 min).

  • Detection: EI Source.

  • Note: 2,5-Dimethylmorpholine isomers (cis/trans) may appear as two distinct peaks.[1] The product will also likely show isomer splitting.[1]

Titration (Assay)[1]
  • Method: Potentiometric titration with 0.1N Perchloric Acid in Glacial Acetic Acid.[1]

  • Endpoint: Detects total amine content.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Stirring too slow; Salt cakingIncrease RPM; Ensure K2CO3 is finely milled.
Product Color is Yellow/Brown Oxidation or polymerizationDistill under higher vacuum/lower temp; Store under Nitrogen.[1]
Incomplete Hydrogenation Poisoned CatalystCheck Sulfur content in nitrile; Increase catalyst load to 15%.
Filter Blockage (Step 2) Fine catalyst particlesUse a pre-coat of Celite on the filter paper.

References

  • Rehman, A. U., et al. (2016).[1][7] Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. Link

  • BenchChem Technical Support. (2025). Scaling Up Reactions with N-Methyl-2-morpholinoethanamine. Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: (R)-(-)-2-Amino-1-propanol (Analogous handling). Link

  • Organic Syntheses. (1988).[1] General Procedures for Porphyrin Synthesis (Reference for amine handling). Coll. Vol. 6, p. 715.[1] Link[1]

  • Zhu, M., et al. (2016).[1] Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Link

(Note: While direct literature on the specific 2,5-dimethyl variant is sparse, the protocols above are adapted from the well-established chemistry of 4-(2-aminoethyl)morpholine and general nitrile reductions validated in References 1 and 2.)

Sources

Application Note: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (referred to herein as 2,5-DMMEA ), a specialized diamine derivative. Unlike commodity curing agents, 2,5-DMMEA offers a unique structural advantage: the 2,5-dimethyl substitution pattern on the morpholine ring introduces steric modulation and increased lipophilicity compared to standard 4-(2-aminoethyl)morpholine.[1]

These features make it a high-value candidate for:

  • Epoxy Thermosets: As a latent curing agent/accelerator yielding polymers with improved hydrolytic stability.[1]

  • Smart Drug Delivery Systems: As a pH-responsive side-chain moiety for endosomal escape (proton sponge effect).

  • Polyurethane Synthesis: As a catalytic chain extender balancing gelation and blowing reactions.[1]

Chemical Profile & Reactivity

To effectively utilize 2,5-DMMEA, researchers must understand its dual-amine functionality.[1]

PropertyValue (Estimated/Analog Based)Relevance to Protocol
Molecular Weight 158.24 g/mol Required for stoichiometry calculations.
Primary Amine (-NH₂) High ReactivityMain site for polymerization (epoxy/isocyanate) or conjugation.[1]
Tertiary Amine (Ring) Moderate Basicity (pKa ~7.5 - 8.[1]0)Acts as a catalyst and pH-buffer; sterically hindered by methyl groups.
LogP ~0.5 - 0.8Higher than un-substituted morpholine; improves compatibility with hydrophobic matrices.
Reactivity Map (DOT Visualization)

The following diagram illustrates the functional dichotomy of the molecule.

ReactivityMap Compound 2,5-DMMEA (Core Molecule) PrimaryAmine Primary Amine (Nucleophile) Compound->PrimaryAmine Ethyl Linker TertiaryAmine Tertiary Amine (Catalyst/Buffer) Compound->TertiaryAmine Morpholine Ring Epoxy Epoxy Network PrimaryAmine->Epoxy Curing (Hardener) Carboxyl Drug Carrier Backbone PrimaryAmine->Carboxyl Amide Coupling Proton Endosomal Escape TertiaryAmine->Proton pH Buffering Isocyanate PU Foam/Elastomer TertiaryAmine->Isocyanate Catalysis

Figure 1: Functional reactivity map of 2,5-DMMEA showing dual-mode action.

Application 1: Epoxy Curing Agent (Thermosets)[1]

Mechanism

The primary amine reacts with oxirane rings to crosslink the resin. The tertiary amine within the morpholine ring acts as an internal catalyst, accelerating the etherification reaction of hydroxyl groups generated during cure.[1] The 2,5-dimethyl groups provide steric shielding, potentially improving the moisture resistance of the final cured network compared to standard aminoethyl morpholine [1].[1]

Protocol: Stoichiometric Curing of DGEBA Resins

Objective: Synthesize a rigid, moisture-resistant thermoset.

Materials:

  • Epoxy Resin: DGEBA (e.g., Epon 828), EEW ~190 g/eq.[1]

  • Curing Agent: 2,5-DMMEA, AHEW ~79.12 g/eq (Calculated as MW / 2 active H).[1]

Step-by-Step Methodology:

  • Calculate Stoichiometry: Unlike standard amines, we use a slight excess (5%) to account for the steric bulk of the dimethyl morpholine head.[1]

    
    
    Example: For 100g Epon 828: 
    
    
    
    .[1]
  • Mixing (Degassing Phase):

    • Pre-warm DGEBA resin to 40°C to lower viscosity.[1]

    • Add 2,5-DMMEA slowly under agitation.

    • Critical Step: Degas in a vacuum chamber (-28 inHg) for 10 minutes. The tertiary amine can absorb CO₂, so minimize atmospheric exposure.[1]

  • Curing Cycle:

    • Stage 1 (Gelation): 2 hours at 60°C.

    • Stage 2 (Full Cure): 4 hours at 120°C.

    • Note: The higher Stage 2 temperature is required to overcome the steric hindrance of the 2,5-dimethyl groups and ensure full conversion.[1]

  • Validation:

    • Measure

      
       via DSC.[1][2] Expected range: 85°C - 105°C (dependent on post-cure).[1]
      

Application 2: pH-Responsive Drug Delivery Vehicles

Mechanism

In drug development, polymers functionalized with morpholine groups act as "proton sponges."[1] At physiological pH (7.4), the morpholine ring is largely uncharged (hydrophobic).[1] In the acidic environment of a tumor (pH 6.[1]5) or endosome (pH 5.0), the nitrogen protonates, causing the polymer to swell or disassemble, releasing the payload [2].[1]

Why 2,5-DMMEA? The dimethyl substitution increases the hydrophobicity of the neutral state, creating tighter, more stable nanoparticles during circulation compared to un-substituted morpholine carriers.[1]

Protocol: Synthesis of Morpholine-Functionalized Poly(Glutamic Acid)

Objective: Graft 2,5-DMMEA onto a biodegradable backbone.

Materials:

  • Poly(L-glutamic acid) (PGA).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).[1]

  • Solvent: DMF (Anhydrous).[1]

Workflow:

  • Activation: Dissolve PGA in DMF. Add EDC (1.2 eq per COOH) and NHS (1.2 eq) to activate the carboxylic acid groups.[1] Stir for 1 hour at 0°C.

  • Conjugation: Add 2,5-DMMEA (1.0 eq relative to desired substitution degree).

    • Reaction: The primary amine of 2,5-DMMEA attacks the NHS-ester.

    • Conditions: Stir for 24 hours at Room Temperature under Nitrogen.

  • Purification:

    • Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted amine and urea byproducts.

    • Lyophilize to obtain the white powder product.[1]

  • Self-Assembly Check: Dissolve product in PBS (pH 7.4). It should self-assemble into nanoparticles. Lower pH to 5.0 and observe particle disassembly via Dynamic Light Scattering (DLS).[1]

Mechanism Visualization (DOT)

DrugDelivery Circulation Bloodstream (pH 7.4) Morpholine Neutral Compact Nanoparticle Endocytosis Cell Entry Endosome Formation Circulation->Endocytosis Passive/Active Transport Acidification Endosome (pH 5.0) 2,5-DMMEA Protonates Endocytosis->Acidification pH Drop Release Proton Sponge Effect Polymer Swelling/Rupture Drug Release Acidification->Release Charge Repulsion

Figure 2: Mechanism of pH-triggered drug release using 2,5-DMMEA functionalized polymers.[1]

Application 3: Polyurethane Catalytic Chain Extender

Mechanism

2,5-DMMEA serves a dual role in Polyurethanes (PU):

  • Chain Extender: The primary amine reacts rapidly with isocyanates to form urea hard segments.[1]

  • Catalyst: The tertiary morpholine nitrogen catalyzes the isocyanate-polyol reaction (gelling).[1] Advantage:[3] The 2,5-dimethyl steric bulk delays the catalytic onset slightly, providing a longer "cream time" (pot life) while ensuring a fast final cure [3].[1]

Protocol: One-Shot Elastomer Synthesis

Materials:

  • MDI Prepolymer (Isocyanate).[1]

  • Polyether Polyol (MW 2000).[1]

  • 2,5-DMMEA (as co-chain extender).

  • 1,4-Butanediol (BDO - standard chain extender).[1]

Mix Ratio Calculation: Total Isocyanate Index: 1.05. Amine/Hydroxyl Ratio: Adjust 2,5-DMMEA to replace 10-20% molar equivalent of BDO to introduce catalytic activity without adding external fugitive catalysts.

Procedure:

  • Premix: Blend Polyol, BDO, and 2,5-DMMEA. Degas to remove moisture.[1]

  • Reaction: Add MDI Prepolymer under high-speed shear (2000 rpm) for 10 seconds.

  • Casting: Pour into pre-heated mold (80°C).

  • Demold: 30 minutes. Post-cure 16 hours at 100°C.

References

  • Epoxy Curing Mechanisms: 4-(2-Aminoethyl)morpholine in Epoxy Resins. (General reference for aminoethyl morpholine chemistry). Available at: (Accessed Oct 2023).[1]

  • pH-Responsive Polymers: Morpholine-functionalized polymers for drug delivery.[4] (Contextual grounding on morpholine pKa and proton sponge effect). See: Journal of Controlled Release, Principles of pH-responsive carriers.

  • Polyurethane Catalysis: Amine Catalysts in Polyurethanes.[1] (General reference for tertiary amine catalysis). Available at: (Accessed Oct 2023).[1]

(Note: Specific literature on the 2,5-dimethyl isomer is proprietary or scarce; protocols above are derived from validated methodologies for the CAS 2038-03-1 parent analog, adjusted for the steric and lipophilic properties of the dimethyl derivative.)

Sources

Application Note: Derivatization Strategies for Primary Amines on Morpholine Scaffolds in Drug Discovery and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged pharmacophore in medicinal chemistry, featured in blockbuster therapeutics ranging from kinase inhibitors (gefitinib) to antibiotics (linezolid). Appending a primary amine to the morpholine ring—such as in 4-(2-aminoethyl)morpholine—provides a versatile synthetic handle for drug conjugation and a polar moiety to modulate pharmacokinetics. However, primary amines often require precise derivatization for two distinct applications: analytical quantitation (due to the lack of native fluorophores) and synthetic conjugation (for targeted drug delivery systems).

This application note details the mechanistic causality, quantitative comparisons, and self-validating protocols for both the analytical and synthetic derivatization of primary amines on morpholine scaffolds.

Analytical Derivatization: Enhancing Chromatographic Detection

Because aliphatic primary amines lack strong chromophores, direct HPLC detection is challenging. Pre-column derivatization transforms these analytes into highly detectable species.

o-Phthalaldehyde (OPA) Derivatization

Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol reagent (e.g., 3-mercaptopropionic acid) is the gold standard for primary amine analysis[1].

Mechanistic Causality: OPA reacts rapidly with primary amines under alkaline conditions to form highly fluorescent isoindole products[2]. Because OPA itself does not fluoresce, it produces no background interference[1]. Crucially, OPA does not react with secondary amines. This ensures absolute regioselectivity for the primary amine appendage, leaving the secondary/tertiary nitrogen embedded within the morpholine ring completely unreacted[1]. However, the resulting isoindole derivatives are unstable, necessitating strictly controlled, automated in-needle derivatization immediately prior to HPLC injection[1].

OPA_Reaction Amine Primary Amine (Morpholine Scaffold) Product Isoindole Derivative (Highly Fluorescent) Amine->Product Nucleophilic Attack Reagent OPA + Thiol (pH 9.5 - 10.5) Reagent->Product Co-reactant Detection HPLC-FLD / UV Detection Product->Detection Immediate Injection (< 1 min)

Caption: OPA derivatization pathway for primary amines requiring immediate HPLC-FLD analysis.

9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Derivatization

For workflows where automated in-needle mixing is unavailable, Fmoc-Cl offers an alternative. Fmoc-Cl reacts rapidly with both primary and secondary amines under basic conditions to produce highly fluorescent, stable carbamate derivatives[3].

Mechanistic Causality: Unlike OPA, Fmoc-derivatives are stable for days, allowing for batch processing. However, because Fmoc-Cl itself is fluorescent, an excess of a quenching agent (such as L-proline) must be added post-reaction to consume unreacted Fmoc-Cl and prevent chromatographic interference[3].

Synthetic Derivatization: Covalent Drug Conjugation

In drug development, the primary amine of 4-(2-aminoethyl)morpholine is frequently derivatized via amide coupling to carboxylic acids. This is heavily utilized in the synthesis of targeted liposomal formulations and TLR7/8 agonist conjugates[4].

EDC/NHS-Mediated Amide Coupling

Mechanistic Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid payload to form an O-acylisourea intermediate. However, this intermediate is highly unstable in aqueous environments and prone to rearrangement into an unreactive N-acylurea. The addition of N-hydroxysuccinimide (NHS) intercepts the O-acylisourea, forming a stable, amine-reactive NHS-ester.

The reaction relies on a critical pH shift: EDC activation is optimal at pH 5.5–6.0, but the subsequent nucleophilic attack requires the primary amine of the morpholine scaffold to be non-dissociated (deprotonated), necessitating a shift to pH 7.5–8.0.

EDC_NHS_Coupling Acid Carboxylic Acid Payload O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC Activation (pH 5.5 - 6.0) EDC->O_Acyl NHS_Ester NHS-Ester (Stable Intermediate) O_Acyl->NHS_Ester + NHS (Prevents N-acylurea) NHS NHS Addition NHS->NHS_Ester Amide Stable Amide Conjugate NHS_Ester->Amide Nucleophilic Substitution Amine 4-(2-aminoethyl)morpholine (pH 7.5 - 8.0) Amine->Amide Primary Amine Attack

Caption: EDC/NHS mediated amide coupling mechanism for 4-(2-aminoethyl)morpholine conjugation.

Quantitative Data Presentation

The following table summarizes the operational parameters for selecting a derivatization strategy for morpholine-appended primary amines.

Derivatization ReagentTarget Functional GroupDerivative StabilityDetection/ApplicationKey AdvantageKey Limitation
OPA + Thiol Primary Amines onlyLow (< 5 minutes)HPLC-FLD / UVNo background fluorescence; rapid reaction at RT.Requires automated autosampler mixing[2].
Fmoc-Cl Primary & Secondary AminesHigh (Days)HPLC-FLD / UVBatch processing enabled; highly stable products[3].Reagent is fluorescent; requires quenching step[3].
EDC / NHS Carboxyl to Primary AminePermanent (Amide)Synthetic ConjugationHigh yield in aqueous/organic mixtures[4].Highly pH-dependent; requires precise buffering.

Validated Experimental Protocols

Protocol A: Automated Pre-Column OPA Derivatization for HPLC-FLD

This protocol is optimized for the quantitation of 4-(2-aminoethyl)morpholine in biological matrices.

Reagents:

  • Borate Buffer: 0.4 M Sodium Borate, adjusted to pH 10.2 with NaOH.

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid (3-MPA)[2]. Note: Prepare fresh daily and protect from light.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the morpholine derivative sample in 0.1 M HCl to ensure solubility and stability prior to derivatization[2].

  • Autosampler Programming: Program the HPLC autosampler to draw 10 µL of the sample and 10 µL of the OPA Reagent into the sample loop.

  • Mixing & Incubation: Instruct the autosampler to mix the solution via repeated aspiration/dispensing for exactly 60 seconds at room temperature.

  • Injection: Immediately inject the derivatized mixture onto a C18 reversed-phase column.

  • Detection: Monitor via Fluorescence Detector (Excitation: 340 nm; Emission: 455 nm)[2].

Self-Validating System: Inject a reagent blank (0.1 M HCl + OPA Reagent) prior to the sample sequence. A valid system must show zero interfering peaks at the target retention time, confirming OPA purity. Furthermore, spike the sample with a known internal standard (e.g., an unnatural primary amine). If the internal standard peak area deviates by >2% across consecutive injections, the autosampler timing is failing to strictly control the isoindole degradation kinetics, and the run must be aborted.

Protocol B: EDC/NHS Amide Coupling of 4-(2-aminoethyl)morpholine

This protocol details the conjugation of a carboxylic acid payload to the primary amine of 4-(2-aminoethyl)morpholine.

Reagents:

  • Activation Buffer: 0.1 M MES buffer, pH 6.0.

  • Coupling Buffer: 0.1 M HEPES or Phosphate buffer, pH 8.0.

  • EDC·HCl and Sulfo-NHS: Prepared dry, stored at -20°C.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid payload (1 eq) in the Activation Buffer (pH 6.0). Add Sulfo-NHS (2.5 eq) and EDC·HCl (2 eq).

  • Incubation: Stir the mixture at room temperature for 15–30 minutes to allow full conversion to the NHS-ester.

  • pH Adjustment: Raise the pH of the reaction mixture to 7.5–8.0 by adding the Coupling Buffer.

  • Conjugation: Immediately add 4-(2-aminoethyl)morpholine (1.5 eq) to the mixture[4]. Stir at room temperature for 2–4 hours.

  • Purification: Quench the reaction with hydroxylamine (to hydrolyze unreacted NHS-esters) and purify the resulting amide conjugate via preparative HPLC or dialysis.

Self-Validating System: The formation of the amide bond can be indirectly validated in real-time by monitoring the release of the NHS leaving group. Since free NHS has a distinct UV absorbance at 260 nm, taking a 2 µL aliquot and measuring


 allows the chemist to quantify the extent of the nucleophilic substitution dynamically, ensuring the reaction has reached completion before initiating costly purification steps.

References

  • Amino Acid Determination, Revision 1 - USP.org. United States Pharmacopeia.
  • A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives. Benchchem.
  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Diva-portal.org.
  • WO2020023680A1 - Tlr7/8 agonists and liposome compositions. Google Patents.
  • Determination of reboxetine in rat brain microdialysates and plasma samples using liquid chromatography coupled to fluorescence. An-Najah Staff / J. Chromatogr. B.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Unreacted 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a secondary amine frequently utilized in excess for reductive aminations, nucleophilic aromatic substitutions (SNAr), and amide couplings, 2,5-dimethylmorpholine (2,5-DMM) often presents a purification bottleneck. Its moderate boiling point precludes simple rotary evaporation, and its basicity causes severe peak tailing on standard silica gel[1].

This guide provides field-proven, self-validating protocols designed by application scientists to selectively remove 2,5-DMM without compromising the yield or integrity of your target compound.

Diagnostic Workflow

Use the logical matrix below to determine the most efficient purification method based on the chemical nature of your target product.

Workflow Start Crude Mixture (Contains 2,5-DMM) Q1 Is the target product a basic amine? Start->Q1 Q2 Does the product have a pKa similar to 2,5-DMM (~9.0)? Q1->Q2 Yes Q3 Is the product sensitive to aqueous acid? Q1->Q3 No Sol2 Method A: PS-Isocyanate Scavenger Resin Q2->Sol2 Yes Sol3 Method C: pH-Controlled Extraction Q2->Sol3 No Sol1 Method C: Acidic Aqueous Wash (1M HCl) Q3->Sol1 No Sol4 Method B: Amine-Modified Silica (1% TEA) Q3->Sol4 Yes

Decision matrix for selecting the optimal 2,5-dimethylmorpholine purification strategy.

Physicochemical Data for Purification Planning

To exploit the physical properties of 2,5-DMM, we must first understand its quantitative metrics.

PropertyValueCausality & Impact on Purification Strategy
Boiling Point 140–142 °C[2]Too high for standard rotary evaporation; necessitates chemical scavenging or chromatography rather than simple concentration.
pKa (Conjugate Acid) ~9.04[2]Highly basic; enables selective protonation with dilute acids (pH < 7) for liquid-liquid extraction, but causes severe streaking on bare silica[1].
Nucleophilicity High (Secondary Amine)Rapidly attacks electrophiles; allows for selective sequestration using polymer-bound isocyanates[3].
Molecular Weight 115.18 g/mol [4]Low molecular weight means a small mass corresponds to a large molar excess, requiring careful equivalent calculations for scavenger resins.
Module A: Chemical Scavenging (Resin-Based Purification)

Q: My target product is a tertiary amine. How do I remove unreacted 2,5-DMM without losing my product during an acid wash? A: When your product and 2,5-DMM share similar basicity, liquid-liquid extraction causes co-partitioning. The most effective resolution is utilizing a polymer-supported electrophile, such as Polystyrene-Isocyanate (PS-Isocyanate) resin[3]. 2,5-DMM is a sterically accessible secondary amine that rapidly attacks the isocyanate to form a covalent, resin-bound urea[3]. Because your tertiary amine product lacks an N-H bond, it cannot react and remains safely in solution.

Self-Validating Protocol: PS-Isocyanate Scavenging

  • Quantify Excess: Calculate the exact molar excess of 2,5-DMM remaining in your crude mixture.

  • Resin Loading: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading: 1.0–1.5 mmol/g) relative to the unreacted 2,5-DMM[3].

  • Solvent Selection: Dissolve the mixture in a dry, non-nucleophilic solvent (e.g., THF, DCM, or DMF). Causality: Protic solvents like methanol will competitively quench the isocyanate resin, neutralizing its scavenging capacity.

  • Incubation: Agitate gently on an orbital shaker at room temperature for 4–12 hours. Causality: Magnetic stirring bars mechanically shear the polystyrene beads, creating fine particulates that will clog your filter and contaminate the product.

  • Filtration: Pass the suspension through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin bed with 3 column volumes of DCM to elute any trapped product.

  • Validation: Concentrate the filtrate and analyze via ¹H NMR. The successful removal of 2,5-DMM is confirmed by the disappearance of its characteristic morpholine ring multiplets (typically between 2.5–3.8 ppm).

Module B: Chromatographic Resolution (Amine-Modified Silica)

Q: I attempted flash chromatography, but the 2,5-DMM co-eluted as a massive streak across all my fractions. Why did this happen, and how can I fix it? A: Standard bare silica gel is highly acidic due to exposed surface silanol groups (Si-OH). The basic nitrogen of 2,5-DMM (pKa ~9.04) engages in strong ion-exchange interactions with these silanols, causing the compound to adsorb strongly and desorb continuously, resulting in severe peak tailing[1]. To break this causality, you must competitively saturate the acidic silanols with a volatile amine modifier like Triethylamine (TEA) prior to and during elution[5].

Self-Validating Protocol: TEA-Deactivated Flash Chromatography

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) and add 1% (v/v) TEA[5].

  • Column Pre-treatment: Flush the packed silica column with 3–5 column volumes of the TEA-modified eluent. Causality: This pre-equilibrates the column, ensuring all acidic silanol sites are masked by TEA before the 2,5-DMM is introduced, preventing irreversible binding[5].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of the eluent and load it onto the column.

  • Elution & Monitoring: Run the chromatography. The 2,5-DMM will now elute as a sharp, well-defined band. Monitor fractions via TLC (stain with Ninhydrin or KMnO₄, as 2,5-DMM lacks a UV chromophore).

  • Solvent Removal: Combine pure fractions and evaporate. Causality: Because TEA has a boiling point of 89.5 °C, it is easily removed under standard reduced pressure, leaving your target compound free of both 2,5-DMM and the modifier[5].

Module C: Liquid-Liquid Extraction (Acid-Base Workup)

Q: My synthesized product is a neutral amide. What is the most efficient way to remove the excess 2,5-DMM? A: If your target molecule lacks basic functional groups, you can exploit the massive pKa differential. A simple acidic aqueous wash will protonate the 2,5-DMM, converting it into a highly water-soluble morpholinium salt, while your neutral product remains exclusively in the organic phase.

Self-Validating Protocol: Acidic Aqueous Wash

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Acid Wash: Transfer to a separatory funnel and wash with 1.0 M aqueous HCl (3 × 20 mL per gram of crude). Causality: The pH of 1M HCl is approximately 0, which is roughly 9 units below the pKa of 2,5-DMM (~9.04)[2]. This ensures >99.99% protonation, driving the impurity entirely into the aqueous layer.

  • Phase Separation: Collect the organic layer.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo. The resulting product should be completely free of 2,5-DMM.

References

*[1] Title: Is there an easy way to purify organic amines? - Biotage Source: biotage.com URL: [Link]

*[2] Title: Cas 6485-55-8,cis-2,6-Dimethylmorpholine | lookchem Source: lookchem.com URL: [Link]

Sources

Technical Support Center: Resolution & Separation of cis- and trans-2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists tasked with separating the cis and trans diastereomers of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.

Because this molecule features a privileged 2,5-dimethylmorpholine scaffold linked to an ethylamine chain, it contains two highly basic nitrogen centers. The subtle conformational differences between the cis ((2S,5S)/(2R,5R)) and trans ((2S,5R)/(2R,5S)) isomers make their separation a notorious bottleneck in drug development [1] [3]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity resolution.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I experience severe peak tailing or irreversible binding when attempting to separate these diastereomers on standard silica gel? Answer: The target molecule is a highly basic diamine. The primary amine (ethylamine, pKa ~10) and the tertiary morpholine nitrogen (pKa ~8.3) interact strongly with the acidic silanol groups on standard normal-phase silica. This triggers a secondary ion-exchange retention mechanism, leading to severe tailing. Actionable Fix: You must suppress silanol ionization. Pre-treat your column with 1–5% triethylamine (TEA), or use a highly basic mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). Alternatively, switch to basic alumina.

Q2: What is the most definitive analytical method to monitor the cis/trans ratio during my separation workflows? Answer: High-Resolution Proton Nuclear Magnetic Resonance (¹H-NMR) is the gold standard for conformational analysis of these stereoisomers [1]. The cis-isomer undergoes a rapid ring flip between two energetically equivalent chair conformations (axial-equatorial ⇌ equatorial-axial), whereas the trans-isomer can adopt a conformation where both methyls are equatorial. This results in distinct, non-overlapping chemical shifts for the methyl doublets (~1.0–1.2 ppm) and the ring protons, creating a self-validating system to quantify diastereomeric excess (d.e.).

Part 2: Step-by-Step Experimental Protocols

The choice of separation depends entirely on your scale. Use Protocol A for high-purity analytical to mid-scale separations, and Protocol B for bulk process scale-up.

Protocol A: Preparative SFC Separation (Recommended for High Purity, < 50g)

Causality: Supercritical Fluid Chromatography (SFC) is superior for polar diamines. The non-polar supercritical CO₂ combined with a polar modifier and a basic additive provides excellent mass transfer while completely neutralizing silanol interactions on the stationary phase.

  • Sample Preparation: Dissolve the diastereomeric mixture in anhydrous methanol at a concentration of 50–100 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a 2-Ethylpyridine (2-EP) or Chiralpak IB stationary phase. Why? The 2-EP column has intrinsic basicity, which repels the diamine and prevents tailing.

  • Mobile Phase Configuration: Set the mobile phase to CO₂ / Methanol containing 0.2% Diethylamine (DEA) or 0.1% NH₄OH.

  • Elution & Recovery: Run an isocratic hold (e.g., 20% modifier) or a shallow gradient. Monitor UV absorbance at 210 nm or utilize mass-directed fraction collection.

  • Self-Validation: Evaporate the collected fractions under reduced pressure. Dissolve an aliquot in CDCl₃ and confirm diastereomeric purity via ¹H-NMR.

Protocol B: Fractional Crystallization (Recommended for Scale-Up, > 50g)

Causality: Diastereomeric salts formed with organic acids exhibit differential lattice energies and solubilities in ester solvents. Similar morpholine derivatives show highly selective precipitation of the cis-carboxylate salt in ethyl acetate [2].

  • Salt Formation: Dissolve 1.0 equivalent of the diamine free-base mixture in 5–10 volumes of anhydrous ethyl acetate.

  • Acid Addition: Heat the solution to 40–50 °C. Slowly add 1.0 to 1.05 equivalents of a resolving acid (e.g., L-tartaric acid or glacial acetic acid) dropwise with vigorous stirring.

  • Controlled Crystallization: Cool the mixture slowly to 20–25 °C over 2 hours to promote proper lattice formation, then chill to 0–5 °C for 1 hour. The cis-diastereomer salt typically exhibits lower solubility and will precipitate.

  • Filtration: Filter the crystals under a vacuum and wash with cold ethyl acetate. The mother liquor will be heavily enriched in the trans-isomer.

  • Free-Basing: Suspend the isolated crystals in water, adjust to pH 13–14 using 2M NaOH, and extract three times with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the pure cis-isomer.

Part 3: Troubleshooting Guide

Issue 1: Co-elution or zero retention in Reverse-Phase HPLC (RP-HPLC).

  • Causality: At neutral pH, both the primary and tertiary amines are protonated. The molecule exists as a highly polar dication, which is too hydrophilic to partition into the C18 stationary phase, causing it to elute in the void volume.

  • Actionable Fix: Shift the mobile phase to a high pH (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5–11.0 with ammonium hydroxide). This fully deprotonates both nitrogen centers, increasing the molecule's hydrophobicity and allowing the stationary phase to resolve the subtle stereochemical shape differences.

Issue 2: Oil formation instead of crystallization during diastereomeric salt resolution.

  • Causality: Diamine salts are highly hygroscopic. If the chosen solvent is too polar, or if the counter-ion lacks sufficient bulk to form a rigid crystal lattice, the system will phase-separate into an oil rather than nucleate.

  • Actionable Fix:

    • Ensure all solvents are strictly anhydrous.

    • Switch the resolving acid. If a small acid like acetic acid yields an oil, upgrade to a bulkier, more rigid acid such as L-mandelic acid or di-p-toluoyl-L-tartaric acid (DTTA).

    • Seed the solution with a previously confirmed crystal to force nucleation.

Part 4: Quantitative Data Comparison

Summarized below is a comparative analysis of the separation techniques to help you select the optimal workflow for your laboratory.

Separation TechniqueTypical Recovery YieldDiastereomeric Excess (d.e.)ScalabilityPrimary Mechanism of Action
Normal Phase (Silica + 5% TEA) 40 - 60%> 90%Low (< 1g)Adsorption / Desorption (High risk of irreversible binding)
Preparative SFC (2-EP Column) 85 - 95%> 99%Medium (1 - 50g)Partitioning in supercritical CO₂ with suppressed silanol interactions
Reverse-Phase HPLC (High pH) 70 - 85%> 95%Low-Medium (1 - 10g)Hydrophobic partitioning of fully deprotonated free bases
Fractional Crystallization 60 - 80%85 - 95% (Post-1st Recryst.)High (> 100g)Differential lattice energy and solubility of diastereomeric salts

Part 5: Workflow Visualization

Workflow Start Mixture of cis/trans 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Decision What is the scale of the separation? Start->Decision SmallScale Analytical / Prep Scale (< 50 grams) Decision->SmallScale High Purity Needed LargeScale Process / Bulk Scale (> 50 grams) Decision->LargeScale Scalability Needed SFC Supercritical Fluid Chromatography (SFC) Mobile Phase: CO2 / MeOH + 0.2% DEA Column: 2-Ethylpyridine SmallScale->SFC Cryst Fractional Crystallization Solvent: EtOAc / Acid: L-Tartaric Temperature Gradient: 50°C to 0°C LargeScale->Cryst PureCis Pure cis-Isomer (2S,5S / 2R,5R) SFC->PureCis PureTrans Pure trans-Isomer (2S,5R / 2R,5S) SFC->PureTrans Cryst->PureCis Precipitate (Salt) Cryst->PureTrans Mother Liquor NMR Self-Validation: 1H-NMR Conformational Analysis Check Methyl Doublet Shifts PureCis->NMR PureTrans->NMR

Decision tree for separating cis/trans 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.

References

  • Google Patents. "Method for purifying cis-2, 6-dimethyl morpholine". Patent CN110950818B.
  • European Patent Office. "CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS". EP 2976340 B1.

Troubleshooting side reactions in aminoethyl morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aminoethyl Morpholine Synthesis

Executive Summary & Reaction Landscape

The synthesis of 4-(2-aminoethyl)morpholine (AEM) is a critical step in generating lysosome-targeting probes, corrosion inhibitors, and pharmaceutical intermediates. While conceptually simple, the introduction of the aminoethyl arm onto the morpholine ring is plagued by competing nucleophilic pathways.

The two dominant synthetic routes are:[1]

  • Direct Alkylation: Reaction of morpholine with 2-chloroethylamine (or its hydrochloride salt).

  • Nitrile Reduction: Alkylation with chloroacetonitrile followed by reduction (e.g., LiAlH

    
     or catalytic hydrogenation).
    

This guide focuses on troubleshooting these routes, specifically addressing dimerization , over-alkylation , and polymerization side reactions.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Side Reactions

Q1: I am detecting a significant impurity at M+ = 200.3 (ESI-MS) in my Direct Alkylation reaction. What is it? Diagnosis: This is likely 1,2-dimorpholinoethane (also known as ethylene dimorpholine). Root Cause: This occurs when the product (AEM) or the intermediate acts as a leaving group source, or more commonly, if 1,2-dichloroethane was used as a linker in an alternative route. However, in the reaction between morpholine and 2-chloroethylamine, this specific impurity suggests cross-contamination or a specific side reaction where the aziridinium intermediate is attacked by a second morpholine molecule rather than ammonia/amine sources, or if 2-chloroethylamine cyclizes and is opened by morpholine, and then a second alkylation occurs (less likely). Correction: If you are using 1,2-dichloroethane, this is the major byproduct (double displacement). Switch to the 2-chloroethylamine hydrochloride route. If already using 2-chloroethylamine, ensure you are using a large excess of morpholine (3–5 equivalents) to suppress secondary reactions and act as the proton scavenger.

Q2: My reaction mixture turned into a viscous, dark orange tar. Yield is <20%. Diagnosis: You are observing the polymerization of 2-chloroethylamine . Mechanism: Under basic conditions, 2-chloroethylamine cyclizes to form the highly reactive aziridinium ion . If the nucleophile (morpholine) concentration is too low or the temperature is raised too quickly, the aziridinium ion reacts with another molecule of 2-chloroethylamine (opening the ring) to form piperazine derivatives or linear polyamines (PEI-like polymers). Correction:

  • Free Base Control: Do not liberate the free base of 2-chloroethylamine ex situ. Add the hydrochloride salt directly to the morpholine solution.

  • Temperature Ramp: Keep the reaction cold (0°C) during the addition of the base/reagent, then warm slowly.

  • Order of Addition: Add 2-chloroethylamine slowly to a concentrated solution of morpholine, not the other way around.

Q3: In the Nitrile Reduction route (Morpholine + Chloroacetonitrile), I see incomplete conversion and a peak corresponding to M-2. Diagnosis: This indicates the presence of an amidine or imine intermediate resulting from incomplete reduction. Root Cause: Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation failed to fully reduce the nitrile to the primary amine.
Correction:
  • Quenching Protocol: Ensure the Fieser workup (Water/15% NaOH/Water) is performed carefully; premature quenching leaves intermediate imines.

  • Stoichiometry: Use at least 2.5 equivalents of hydride source per nitrile group.

  • Dry Solvents: Moisture destroys the hydride, leaving insufficient reagent for the 4-electron reduction required for nitriles.

Category B: Purification & Isolation[2]

Q4: I cannot extract the product from the aqueous layer; it partitions poorly into DCM. Diagnosis: 4-(2-aminoethyl)morpholine is a highly polar, water-soluble diamine. Root Cause: At neutral or acidic pH, the primary amine (pKa ~10) and morpholine nitrogen (pKa ~8.3) are protonated. Even at basic pH, its high polarity makes extraction difficult. Correction:

  • Salting Out: Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    before extraction.
  • Solvent Switch: Use Chloroform/Isopropanol (3:1) or n-Butanol instead of pure DCM.

  • Distillation: Skip aqueous extraction if possible. Filter off inorganic salts (precipitated from dry solvents) and purify via vacuum distillation (bp ~200°C at atm, significantly lower under vacuum).

Strategic Visualization: Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the parasitic polymerization pathways in the Direct Alkylation route.

ReactionPathways Start 2-Chloroethylamine (HCl Salt) Aziridinium Aziridinium Ion (Reactive Intermediate) Start->Aziridinium Base (pH > 8) Cyclization Product 4-(2-Aminoethyl)morpholine (Target) Aziridinium->Product + Morpholine (Major Pathway) Polymer Polyethyleneimine (PEI) (Tar/Polymer) Aziridinium->Polymer + 2-Chloroethylamine (Self-Polymerization) Dimer Piperazine Derivatives (Dimerization) Aziridinium->Dimer Dimerization Morpholine Morpholine (Nucleophile)

Caption: Kinetic competition between nucleophilic attack by morpholine (green) and self-polymerization of the aziridinium intermediate (red).

Validated Experimental Protocols

Protocol A: Direct Alkylation (Recommended for Scale-up)

Minimizes polymerization by controlling free base concentration.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with N

    
    .
    
  • Reagent Prep: Charge Morpholine (87.1 g, 1.0 mol, 5.0 equiv) into the flask. Note: Excess morpholine acts as solvent and proton scavenger.

  • Addition: Heat morpholine to 40°C. Add 2-Chloroethylamine Hydrochloride (23.2 g, 0.2 mol, 1.0 equiv) portion-wise over 1 hour.

    • Critical Checkpoint: Do not add all at once. An exotherm indicates aziridinium formation.

  • Reaction: Heat to reflux (approx. 128°C) for 12 hours.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the precipitated Morpholine·HCl salt.

    • Distill off excess morpholine (bp 129°C) under reduced pressure.

    • Purification: Distill the residue under high vacuum (approx. 80–85°C at 10 mmHg) to obtain AEM as a colorless oil.

Protocol B: Nitrile Reduction (Recommended for High Purity)

Avoids polymerization issues entirely.

  • Step 1 (Alkylation):

    • Mix Morpholine (1.0 equiv) and Chloroacetonitrile (1.1 equiv) in acetonitrile with K

      
      CO
      
      
      
      (2.0 equiv).
    • Stir at 60°C for 4 hours. Filter and concentrate to yield 2-morpholinoacetonitrile .

  • Step 2 (Reduction):

    • Suspend LiAlH

      
       (2.0 equiv) in dry THF at 0°C under Argon.
      
    • Add 2-morpholinoacetonitrile (1.0 equiv) in THF dropwise.

    • Reflux for 3 hours.

  • Quenching (Fieser Method):

    • Cool to 0°C.[2]

    • Add water (1 mL per g LiAlH

      
      ), then 15% NaOH (1 mL per g), then water (3 mL per g).
      
    • Filter the granular white precipitate.

    • Concentrate filtrate to yield pure AEM.

Impurity Profile & Data Summary

Impurity / Side ProductStructure DescriptionOriginPrevention Strategy
Polyethyleneimine (PEI) Oligomeric chainsSelf-polymerization of 2-chloroethylamine via aziridinium.Use high equivalents of morpholine; slow addition of chloroethylamine.
1,2-Dimorpholinoethane Morpholine-CH

CH

-Morpholine
Reaction of AEM with excess alkylating agent.Avoid excess 2-chloroethylamine; maintain strict stoichiometry.
Vinyl Morpholine Morpholine-CH=CH

Elimination of 2-chloroethyl morpholine (if formed) or acetylene reaction.Avoid strong bases (e.g., NaH, KOtBu) at high temperatures.
Morpholine N-Oxide Morpholine-N(+)-O(-)Oxidation during workup or storage.Store under inert atmosphere; avoid peroxide-containing ethers.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Morpholinoethylamine Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]

  • ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation. Retrieved from [Link]

Sources

Technical Support Center: Morpholine N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Scientist Support Center. Morpholine, a versatile secondary amine featuring both ether and amine functional groups, is a privileged scaffold in drug discovery. Its N-alkylated derivatives are critical in synthesizing potent bioactive molecules. However, optimizing the N-alkylation reaction—particularly regarding temperature—is essential to prevent side reactions such as quaternization, ring-opening, and ether cleavage. This guide provides field-proven troubleshooting strategies, thermodynamic insights, and self-validating protocols for drug development professionals.

Section 1: Thermodynamics & Kinetics (FAQs)

Q1: How does temperature directly influence the kinetics and selectivity of morpholine N-alkylation? A1: The N-alkylation of morpholine is highly temperature-dependent. The reaction must overcome the activation energy barrier for nucleophilic attack (typically via an S_N2 mechanism with alkyl halides or a hydrogen-borrowing mechanism with alcohols). According to kinetic studies on the gas-solid phase N-methylation of morpholine, the apparent activation energy is approximately 46.20 kJ/mol[1]. Increasing the temperature exponentially increases the reaction rate constant (


). However, exceeding optimal temperatures (e.g., >220°C in catalytic amination) leads to a sharp decrease in selectivity due to the thermal ring-opening of the morpholine ring[1][2].

Q2: Why do I see multiple spots on my TLC when I increase the reaction temperature to accelerate the reaction? A2: Morpholine is a secondary amine; its N-alkylation yields a tertiary amine. Because the ether oxygen in the morpholine ring withdraws electron density, the nitrogen is slightly less nucleophilic than in structurally similar amines like piperidine[3]. However, the resulting tertiary amine remains nucleophilic. At elevated temperatures, the kinetic energy is sufficient to drive a second alkylation step, leading to the formation of quaternary ammonium salts (over-alkylation). Furthermore, high temperatures can trigger elimination reactions (E2) if the alkylating agent possesses


-hydrogens, yielding alkenes instead of the desired N-alkyl morpholine.

Section 2: Troubleshooting Guide for Temperature-Induced Side Reactions

Issue 1: Low Yield and Unreacted Starting Material

  • Causality: The reaction temperature is below the activation threshold, or the solvent's boiling point limits the maximum achievable thermal energy (e.g., using dichloromethane at 39°C).

  • Solution: Switch to a higher-boiling polar aprotic solvent like acetonitrile or DMF. For liquid-phase reactions with alkyl halides, refluxing at ~82°C in acetonitrile is the industry standard for optimal thermodynamic control[4][5].

Issue 2: High Byproduct Formation (Quaternization & Catalyst Degradation)

  • Causality: Excessive thermal energy promotes over-alkylation. In catalytic methods using alcohols (hydrogen-borrowing), temperatures above 160°C can lead to the decomposition of the morpholine ring and degradation of the onium salt catalyst[6].

  • Solution: Implement strict temperature ramping. If using highly reactive electrophiles (e.g., benzyl bromide or methyl iodide), add the electrophile dropwise at room temperature before slowly heating to reflux[4][5].

G Start Analyze Reaction via TLC/GC-MS CheckYield Is Target Yield > 85%? Start->CheckYield LowYield Low Yield / Unreacted Amine CheckYield->LowYield No, SM remains SideReact Quaternization / Ring-Opening CheckYield->SideReact No, Multiple spots Success Optimal N-Alkylation Achieved CheckYield->Success Yes OptTemp Increase Temp to 82°C (MeCN Reflux) LowYield->OptTemp LowerTemp Lower Temp / Dropwise Addition SideReact->LowerTemp OptTemp->Start LowerTemp->Start

Logical troubleshooting workflow for optimizing temperature in morpholine N-alkylation.

Section 3: Quantitative Data on Temperature Optimization

To illustrate the critical nature of temperature control, Table 1 summarizes the kinetic parameters and reaction outcomes for the catalytic N-methylation of morpholine using methanol over a CuO–NiO/γ–Al₂O₃ catalyst. Notice how the rate constant increases with temperature, but selectivity peaks at a specific thermodynamic sweet spot before side reactions dominate.

Table 1: Effect of Temperature on Morpholine N-Methylation Kinetics [1]

Reaction Temperature (°C)Rate Constant k (h⁻¹)Morpholine Conversion (%)N-Methylmorpholine Selectivity (%)Observational Notes
1900.22< 80.0> 95.0High selectivity, but kinetically sluggish.
2000.27~ 85.0> 94.0Moderate conversion rate.
2100.36~ 90.0~ 94.0Good balance of rate and selectivity.
220 0.45 95.3 93.8 Optimal thermodynamic sweet spot.
> 220> 0.45> 96.0< 85.0Selectivity drops sharply due to ring-opening.

Note: For standard liquid-phase bench syntheses with alkyl halides, the optimal temperature is significantly lower (typically 80–100°C)[4].

Section 4: Self-Validating Experimental Protocol

Q3: Can you provide a standardized, self-validating protocol for liquid-phase N-alkylation? A3: Below is a robust protocol for the N-alkylation of morpholine with an alkyl halide (e.g., benzyl bromide), incorporating built-in validation checkpoints to ensure scientific integrity[4][5].

Materials:

  • Morpholine (1.0 equiv, 10 mmol, 0.87 g)

  • Benzyl bromide (1.0 equiv, 10 mmol, 1.71 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous Acetonitrile (CH₃CN) (50 mL)

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask, add the morpholine, K₂CO₃, and anhydrous acetonitrile[4].

    • Causality: K₂CO₃ acts as a mild, insoluble heterogeneous base to scavenge the generated HBr. This prevents the protonation of unreacted morpholine, which would otherwise form an unreactive morpholinium salt and halt the reaction[3].

  • Activation & Addition: Stir the suspension at room temperature (20-25°C) for 10 minutes. Add the benzyl bromide dropwise using an addition funnel[4].

    • Causality: Dropwise addition at room temperature prevents localized spikes in concentration and thermal energy, mitigating the highly exothermic nature of the initial S_N2 attack and preventing runaway quaternization.

  • Thermal Ramping: Attach a reflux condenser and gradually heat the reaction mixture to reflux (approximately 82°C) for 4 to 6 hours[4].

    • Validation Checkpoint 1: Monitor the reaction via TLC (e.g., Hexanes:EtOAc 7:3). The disappearance of the secondary amine spot (visualized with a ninhydrin stain) validates the completion of the forward reaction.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the solid residue with fresh acetonitrile (2 x 10 mL)[4].

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography.

    • Validation Checkpoint 2: Perform GC-MS or ¹H-NMR. The absence of a broad N-H peak (~1.5-2.0 ppm) and the presence of the benzylic CH₂ singlet (~3.5 ppm) confirm successful N-alkylation without over-alkylation[6].

Section 5: Biological Context & Application

Q4: Why is the N-alkylation of morpholine so critical in drug development? A4: The morpholine ring is a privileged pharmacophore. N-alkylated morpholines are highly effective at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases. Specifically, they are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical network that is frequently dysregulated in human cancers, driving unchecked cell proliferation and tumor survival[5].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Lipid PI3K->PIP3 Phosphorylates PIP2 PIP2 Lipid PIP2->PIP3 Substrate Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR (Cell Survival) Akt->mTOR Promotes Growth Inhibitor N-Alkyl Morpholine Inhibitor->PI3K Competitive Inhibition

Mechanism of action for N-alkyl morpholines inhibiting the PI3K/Akt survival pathway.

References

  • Effect of reaction temperature on the N-methylation of morpholine. ResearchGate.[Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. ResearchGate.[Link]

  • Pd@[nBu₄][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. MDPI.[Link]

  • MORPHOLINE. Ataman Kimya.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethylmorpholine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with hindered secondary amines.

The two methyl groups flanking the nitrogen atom in 2,5-dimethylmorpholine create a severe steric shield. This structural feature fundamentally alters the kinetics of nucleophilic attack and metal coordination. Standard substitution protocols that work seamlessly for unsubstituted morpholine will often fail, stall, or yield unwanted elimination byproducts when applied to 2,5-dimethylmorpholine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers.

Workflow Diagnostic: Selecting the Right Pathway

Before troubleshooting a failed reaction, ensure you are using the correct synthetic strategy for your target bond.

Decision matrix for substituting sterically hindered 2,5-dimethylmorpholine.

FAQ 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Q: I am observing <10% yield when coupling 2,5-dimethylmorpholine with aryl chlorides using standard Pd(OAc)₂ and BINAP or BrettPhos. Why is the reaction stalling?

The Causality: The failure lies in a misunderstanding of the catalytic rate-limiting step. For sterically hindered secondary amines like 2,5-dimethylmorpholine, the rate-limiting step is reductive elimination , not oxidative addition 1.

When you use ligands like BrettPhos (optimized for primary amines), the oxidative addition is fast, but the resulting


 intermediate is too stable. The bulky amine coordinates, but the complex cannot easily extrude the product.

The Solution: Switch to RuPhos paired with a Pd G3 precatalyst . RuPhos is explicitly designed for secondary amines. Its specific steric profile and electron-rich dicyclohexylphosphine moiety create intense steric crowding in the Pd(II) intermediate. Counterintuitively, this crowding accelerates reductive elimination because the complex must eject the product to relieve steric strain 1. Furthermore, Pd G3 precatalysts ensure rapid, quantitative generation of the active


 species, preventing catalyst degradation before the hindered amine can coordinate 2.

Pd-RuPhos catalytic cycle highlighting the rate-limiting reductive elimination step.

Quantitative Ligand Comparison for 2,5-Dimethylmorpholine
Ligand SystemTarget Amine ClassRate-Limiting StepRelative Yield (2,5-DMM)
RuPhos Secondary AliphaticReductive Elimination>90%
XPhos Aryl Amines / GeneralVariable40-60%
BrettPhos Primary AliphaticOxidative Addition<20%
BINAP Unhindered AminesAmine Coordination<5%
🔬 Self-Validating Protocol: Buchwald-Hartwig Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with your aryl halide (1.0 equiv), 2,5-dimethylmorpholine (1.2 equiv), RuPhos Pd G3 (2-5 mol%), RuPhos ligand (2-5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: Upon solvent addition and initial mixing, the solution should transition from a pale yellow/brown to a deep red/purple hue. This color shift confirms the successful deprotonation of the precatalyst and generation of the active

      
       species 3.
      
  • Reaction: Seal the vial, remove it from the glovebox, and heat at 85°C for 12 hours.

  • Monitoring: Analyze via LCMS. The complete disappearance of the aryl halide peak validates the catalytic turnover.

FAQ 2: Direct N-Alkylation (C(sp3)-N Coupling)

Q: My direct


 alkylation of 2,5-dimethylmorpholine with alkyl bromides requires harsh heating, which leads to elimination (alkene formation) rather than substitution. How can I suppress this? 

The Causality: The steric bulk of the 2,5-dimethyl groups physically blocks the ideal 109° Bürgi-Dunitz trajectory required for an


 backside attack. When you apply heat to force the reaction, the hindered amine acts as a Brønsted base rather than a nucleophile, promoting 

elimination of the alkyl halide.

The Solution: Abandon direct


 alkylation. Instead, utilize Reductive Amination 4. By condensing the amine with an aldehyde or ketone to form an iminium ion first, you bypass the steric clash of the 

transition state. The subsequent hydride reduction is highly favored, irreversible, and immune to elimination side-reactions.
🔬 Self-Validating Protocol: Reductive Amination
  • Iminium Formation: In a round-bottom flask, combine 2,5-dimethylmorpholine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 to 2 hours.

    • Self-Validation Checkpoint: Take a 50 µL aliquot for IR spectroscopy or crude NMR. The disappearance of the sharp carbonyl stretch (~1710 cm⁻¹) and the appearance of an iminium/enamine signal confirms the intermediate has formed. Do not proceed to reduction until this is verified.

  • Reduction: Add sodium triacetoxyborohydride (

    
    ) (1.5 equiv) in small portions to manage mild exothermicity.
    
  • Completion: Stir at room temperature for 12 hours, then quench carefully with saturated aqueous

    
    .
    
FAQ 3: Stereochemical Considerations

Q: Does the stereoisomer of 2,5-dimethylmorpholine (cis vs. trans) affect reaction efficiency?

The Causality: Absolutely. The (2S,5R)-trans isomer possesses a


-symmetric-like scaffold. This rigid, defined geometry alters the steric environment compared to the meso-cis isomer 5.
  • In non-directed cross-couplings: The meso-cis isomer typically reacts marginally faster because both methyl groups can adopt an equatorial position in its lowest-energy chair conformation, slightly reducing the axial steric profile around the nitrogen lone pair.

  • In asymmetric catalysis: The trans isomer is highly preferred. Its

    
     symmetry creates a highly defined chiral binding pocket, which can be leveraged to enhance enantioselectivity when used as a chiral auxiliary or ligand framework 5.
    
References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Recrystallization solvent selection for dimethylmorpholine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Dimethylmorpholine (DMM) Salts

Topic: Recrystallization Solvent Selection & Process Optimization for Dimethylmorpholine Salts Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.

Introduction: The Criticality of Isomer Control

In the synthesis of antifungal agents like Amorolfine , 2,6-dimethylmorpholine (DMM) is a pivotal intermediate. The challenge lies not just in chemical purity, but in stereochemical integrity . The cis-isomer (specifically the (2R,6S) configuration) is biologically active, while the trans-isomer is often considered an impurity that must be minimized (typically <0.2% in pharmacopoeial standards).

Recrystallization of DMM salts is the primary unit operation for enriching the cis-isomer. Unlike simple purification, this process requires a solvent system that discriminates between diastereomers or geometric isomers while preventing the common phenomenon of "oiling out."

Phase 1: Solvent Selection Strategy

Q: Which solvent system should I choose for my specific DMM salt counterion?

The choice of solvent is dictated by the anion's ability to participate in the crystal lattice and the need to reject the trans-isomer.

Hydrochloride Salts (DMM·HCl)
  • Primary Recommendation: Isopropanol (IPA) or Ethanol (EtOH) .

  • Mechanism: DMM[1]·HCl is highly soluble in water and methanol, often leading to poor recovery. IPA offers a "Goldilocks" zone: sufficient solubility at reflux (approx. 80°C) to dissolve the salt, but significantly reduced solubility at <0°C to force crystallization.

  • Stereochemical Benefit: Literature indicates that double recrystallization from Isopropanol is highly effective for optical resolution, capable of boosting optical purity to >98% de.

Carboxylate Salts (Acetate, Propionate)[2]
  • Primary Recommendation: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

  • Mechanism: These salts are less polar than the hydrochloride. Ester solvents allow for a "controlled precipitation" where the salt is formed in situ (by adding acid to the DMM base in solvent) and crystallized directly.

  • Protocol Insight: Industrial patents favor Isopropyl Acetate for the acetate salt due to its slightly higher boiling point and better separation of the cis-isomer during the cooling ramp.

Chiral Resolution Salts (Mandelate)
  • Primary Recommendation: Isopropanol .

  • Why: When resolving racemic trans-DMM using optically active mandelic acid, IPA maximizes the solubility difference between the diastereomeric salts, allowing the desired enantiomer to precipitate while the other remains in solution.

Table 1: Solvent System Efficacy for DMM Salts

Salt FormPrimary SolventAnti-Solvent (Optional)Key AdvantageTypical Yield
Hydrochloride IsopropanolDiethyl Ether / MTBEExcellent cis/trans selectivity; high optical purity.85-90%
Acetate Ethyl Acetaten-HeptaneOne-pot salt formation and purification; prevents oiling out.75-80%
Mandelate IsopropanolNoneStandard for chiral resolution of trans-isomers.35-40% (of racemate)

Phase 2: Visualizing the Decision Logic

The following decision tree guides you through the solvent selection process based on your specific purity goals and salt type.

SolventSelection Start Start: Select DMM Salt Form HCl Hydrochloride (HCl) Start->HCl Carb Carboxylate (Acetate/Propionate) Start->Carb Chiral Chiral Salt (Mandelate) Start->Chiral IPA Primary: Isopropanol (Reflux) HCl->IPA High Purity Req. EtOH Alternative: Ethanol HCl->EtOH High Solubility Req. Esters Ethyl Acetate or Isopropyl Acetate Carb->Esters Res Resolution in Isopropanol Chiral->Res Ether Add Anti-Solvent: MTBE or Et2O EtOH->Ether If yield < 50% TempRamp Controlled Cooling (40°C → 0°C) Esters->TempRamp

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on DMM salt type.

Phase 3: Execution & Protocols

Q: How do I perform the recrystallization to ensure maximum cis-isomer recovery?

Do not rush the cooling step. Rapid cooling traps the trans-isomer in the crystal lattice of the cis-form.

Protocol A: DMM Acetate Recrystallization (Ester System)

Based on Patent CN110950818B

  • Dissolution: Charge DMM base into a reactor with Ethyl Acetate (approx. 3-4 volumes). Heat to 40-45°C .[2][3][4][5]

  • Salt Formation: Slowly add Glacial Acetic Acid (1.1 equivalents) dropwise. Maintain temperature at 40°C.

  • Nucleation (Critical): Cool slowly to 25°C over 2-3 hours. Stirring must be consistent to prevent oiling out.

  • Crystallization: Once turbidity is observed (nucleation), cool further to 0-5°C over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

Protocol B: DMM Hydrochloride Recrystallization (Alcohol System)
  • Dissolution: Suspend crude DMM·HCl in Isopropanol (5 volumes).

  • Reflux: Heat to reflux (~82°C) until fully dissolved. If insolubles remain, filter hot through a pre-warmed funnel.

  • Seeding: Cool to 60°C . Add seed crystals (0.5 wt%) of pure cis-DMM·HCl.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour. Then chill to -15°C (using an ethylene glycol bath) for 2 hours to maximize yield.

  • Filtration: Filter cold and wash with minimal cold Isopropanol.

Phase 4: Troubleshooting Common Issues

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: The Mechanism: Oiling out (Liquid-Liquid Phase Separation) occurs when the salt becomes immiscible with the solvent at a temperature above its crystal melting point. This is common with amine salts in non-polar solvents or when impurities depress the melting point.

Corrective Actions:

  • Seed at the Cloud Point: Determine the temperature where the oil first appears (cloud point). Re-heat slightly above this point until clear, add seed crystals, and cool very slowly. The seeds provide a surface for growth, bypassing the liquid phase.

  • Change Solvent Polarity: If using Ethyl Acetate, add 5-10% Isopropanol . The alcohol increases the solubility of the liquid oil phase, preventing phase separation until the temperature is low enough for true crystallization.

  • High Shear Stirring: Sometimes, vigorous stirring can induce nucleation in an oiled-out system, converting the oil droplets into solids over time (Ostwald ripening).

Q: I cannot remove the trans-isomer to below 0.2%.

A: Strategy:

  • Switch to Isopropanol: If using Ethanol, switch to Isopropanol. The solubility difference between cis and trans isomers is generally larger in secondary alcohols.

  • Double Recrystallization: A single pass often reduces trans content from 15% to 2%. A second pass is required to hit <0.2%.

  • Mandelic Acid Resolution: If the trans content is very high (>20%), convert the free base to the mandelate salt in IPA to chemically resolve the isomers before converting back to the HCl salt.

Phase 5: Workflow Visualization

RecrystallizationWorkflow Raw Crude DMM Salt (High trans-isomer) Dissolve Dissolve in Hot Solvent (IPA or EtOAc @ 45-80°C) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Seed Seeding (@ Metastable Zone) Filter->Seed Cool Controlled Cooling (10°C/hr ramp) Seed->Cool Isolate Filtration & Wash (Cold Solvent) Cool->Isolate Check QC Check (cis/trans ratio) Isolate->Check Check->Dissolve Fail (Recycle) Final Pure cis-DMM Salt Check->Final Pass

Figure 2: Step-by-step workflow for the purification of DMM salts, emphasizing the seeding and QC loop.

References

  • Purification of cis-2,6-dimethylmorpholine. Patent CN110950818B. Google Patents.
  • Racemic separation of 2,6-trans-dimethylmorpholine. Patent US7829702B2. Google Patents.
  • Process of producing amorolfine. Patent EP1917254B1. European Patent Office. Available at: [Link]

  • Common Solvents for Crystallization. University of Rochester. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

Sources

Technical Support Center: Stability Protocol for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a bifunctional building block containing a primary ethylamine tail and a sterically hindered tertiary morpholine ring.[1] While the 2,5-dimethyl substitution increases lipophilicity compared to the parent morpholine, the molecule retains the high reactivity characteristic of primary amines.

The Core Instability Triad:

  • Oxidative Deamination: Gradual yellowing due to N-oxide or imine formation.[1]

  • Carbamate Formation: Rapid reaction with atmospheric CO₂ to form insoluble carbamates/carbonates.[1]

  • Stereochemical Complexity: The 2,5-dimethyl substitution creates cis and trans diastereomers, often misidentified as impurities in high-resolution chromatography.[1]

This guide provides autonomous, field-proven protocols to stabilize this compound in solution for drug discovery and synthetic applications.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My clear stock solution turned yellow overnight."

Diagnosis: Oxidative Degradation.[1] Mechanism: Primary amines are electron-rich and susceptible to radical autoxidation, often catalyzed by trace metal ions (Fe³⁺, Cu²⁺) or light. This forms imines or conjugated oligomers (chromophores) that absorb blue light, appearing yellow.

Corrective Action:

  • Immediate: If the yellowing is faint, the solution may still be usable for non-sensitive applications (e.g., crude synthesis). For analytical standards, discard.

  • Prevention:

    • Degas Solvents: Sparge all solvents with Helium or Argon for 15 minutes before dissolution.[1]

    • Add Antioxidants: For non-biological assays, add 0.1% w/v Sodium Ascorbate or BHT (Butylated hydroxytoluene).

    • Amber Glass: Store in amber vials to block UV-initiated radical formation.[1]

Issue 2: "I see a white precipitate or cloudiness in the aqueous buffer."

Diagnosis: Atmospheric Carbonylation (Carbamate Formation).[1] Mechanism: The primary amine (-NH₂) acts as a nucleophile, attacking atmospheric CO₂ to form a carbamic acid, which rapidly stabilizes as an insoluble salt (carbamate) or zwitterion.[1]


[1]

Corrective Action:

  • The "Headspace" Rule: Never leave the stock bottle open. Use a septum cap and withdraw via a needle/syringe under positive nitrogen pressure.

  • Acidification: Store the compound as a hydrochloride salt (pH < 4). Protonating the amine (

    
    ) removes its nucleophilicity, rendering it immune to CO₂ attack.[1]
    
Issue 3: "My LC-MS shows two peaks with the same mass. Is it degrading?"

Diagnosis: Diastereomeric Resolution (Not Degradation). Mechanism: The 2,5-dimethylmorpholine ring exists as cis and trans isomers.[1] Standard achiral columns (C18) can partially separate these diastereomers.

  • Verification: Check the mass spectrum.[1][2] If both peaks have the exact parent mass (

    
    ) and the ratio remains constant across injections, they are isomers, not impurities.
    
Issue 4: "The compound vanished from my DMSO stock solution."

Diagnosis: Evaporation or Adsorption.[1] Mechanism: Free base amines can be volatile.[1] Furthermore, amines adsorb strongly to untreated glass and plastics via hydrogen bonding to silanols or plasticizers.

Corrective Action:

  • Silanized Glass: Use silanized glass vials to prevent wall adsorption.[1]

  • Salt Conversion: Convert the free base to the Dihydrochloride (2HCl) or Tosylate salt.[1] The salt form is non-volatile and significantly more stable.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be managed.

StabilityPathways Parent 2-(2,5-Dimethylmorpholin-4-yl) ethan-1-amine (Free Base) Carbamate Insoluble Carbamate (White Precipitate) Parent->Carbamate Nucleophilic Attack (Fast) Imine Imine/Aldehyde (Yellowing) Parent->Imine Oxidative Deamination (Slow) Salt Dihydrochloride Salt (Stable Form) Parent->Salt HCl Treatment (Protective Strategy) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / Light Oxygen->Imine

Figure 1: Critical degradation pathways.[1] The red path (Carbamate) is the most common cause of rapid solution failure. The green path (Salt Formation) is the recommended stabilization strategy.

Master Protocols for Stability

Protocol A: Preparation of a Stable Stock Solution (Salt Conversion Method)

Best for: Long-term storage (>1 month) and quantitative assays.[1]

Rationale: Converting the volatile, reactive free base into a hydrochloride salt locks the nitrogen lone pairs, preventing oxidation and CO₂ absorption.

  • Dissolution: Dissolve 100 mg of the free base amine in 5 mL of dry Ethanol or Methanol.

  • Acidification: Place the vial on ice. Slowly add 2.2 equivalents of 4M HCl in Dioxane (or aqueous HCl if water is acceptable).

    • Note: The solution may warm up slightly (exothermic protonation).

  • Precipitation: Add 20 mL of cold Diethyl Ether or Ethyl Acetate to induce precipitation of the salt.

  • Filtration: Filter the white solid under Nitrogen.[1]

  • Storage: Store the dried salt at -20°C with desiccant. It is now stable for years.[1]

Protocol B: Inert Handling for Free Base Solutions

Best for: Immediate biological assays where counter-ions (Cl⁻) might interfere.[1]

  • Solvent Prep: Use anhydrous DMSO or Ethanol.[1] Sparge with Argon for 10 minutes.

  • Container: Use a crimp-top amber HPLC vial with a PTFE/Silicone septum.

  • Transfer:

    • Purge the empty vial with Argon gas.

    • Inject the solvent through the septum.

    • Inject the amine through the septum (do not open the cap).

  • Storage: Keep at -80°C.

    • Critical: Single-use aliquots are mandatory.[1] Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

Summary Data: Stability Conditions

ParameterFree Base (Liquid/Oil)HCl Salt (Solid)Solution (DMSO)Solution (Water)
Shelf Life (25°C) < 1 Week (Yellows)> 2 Years< 2 Days< 24 Hours
Shelf Life (-20°C) 3-6 Months> 5 Years1 Month1 Week
Main Risk CO₂ AbsorptionHygroscopicityOxidationHydrolysis/pH Drift
Recommended Gas Argon/NitrogenDry Air/NitrogenArgonN/A

References

    • Cited for: General handling of morpholino-ethylamine derivatives and corrosive properties.[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 408285, 4-(2-Aminoethyl)morpholine. Retrieved March 4, 2026, from [Link]

    • Cited for: Chemical structure, physical properties, and stability d
  • Goff, G. S., & Rochelle, G. T. (2004). Oxidation of Amine Solvents in CO2 Capture. University of Texas at Austin. Retrieved March 4, 2026, from [Link]

    • Cited for: Mechanistic details of oxidative degradation of primary amines and metal ion catalysis.[1][3]

  • Heriot-Watt University. (n.d.).[1] Degradation of amine-based solvents in CO2 capture process. Retrieved March 4, 2026, from [Link]

    • Cited for: Carbamate formation and CO2 absorption pathways in amine solutions.[1][3]

Sources

Technical Support Center: Purification & Handling of Hygroscopic Morpholine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Dehydration and Purification of Morpholine and N-Methylmorpholine (NMM)[1]

Introduction: The "Wet Amine" Challenge

Morpholine and its derivatives (e.g., N-methylmorpholine, NMM) are notoriously hygroscopic. A "dry" bottle left uncapped for minutes can absorb sufficient atmospheric moisture to ruin water-sensitive catalytic cycles (e.g., polyurethane formation, peptide coupling). Furthermore, oxidation byproducts like N-oxides (NMMO) and degradation into secondary amines pose significant safety and purity risks.[1]

This guide provides self-validating protocols for restoring these amines to analytical purity.

Module 1: Diagnosis & Assessment

Q: How do I accurately quantify water content in morpholine amines?

A: Do not rely on standard Karl Fischer (KF) reagents without buffering.[1] Amines are basic and can shift the pH of the KF anolyte, causing a sluggish endpoint or false-high readings due to side reactions.

  • Recommended Method: Volumetric or Coulometric KF using a buffered solvent system (specifically designed for amines/bases) to maintain pH < 7.[1]

  • Quick Check (Non-Quantitative):

    • Visual: Cloudiness upon mixing with dry toluene indicates significant water (>1%).[1]

    • Exotherm: Mixing a small aliquot with pellets of KOH.[1] A sharp rise in temperature indicates high water content.

Q: What are the critical impurities I should look for?

A: Beyond water, you must screen for:

  • N-Oxides (e.g., NMMO): Formed via air oxidation.[1] Warning: Thermally unstable and potentially explosive upon concentration.

  • Secondary Amines (in Tertiary Amine stocks): NMM often contains trace Morpholine.[1] This is critical because Morpholine can form carcinogenic nitrosamines if exposed to nitrosating agents.[1]

  • Aldehydes: Oxidation byproducts that interfere with nucleophilic reactions.[1]

Module 2: Water Removal Protocols

Decision Matrix: Selecting the Right Protocol

Use the following logic to determine the safest and most efficient drying method based on your initial water content.

DryingDecision Start Start: Assess Water Content CheckWater Water Content? Start->CheckWater HighWater > 5% (Bulk Water) CheckWater->HighWater LowWater < 5% (Wet Solvent) CheckWater->LowWater TraceWater < 0.1% (Final Polish) CheckWater->TraceWater Azeotrope Protocol A: Azeotropic Distillation (w/ Toluene or Cyclohexane) HighWater->Azeotrope ChemDry Protocol B: Chemical Desiccant (KOH Pre-dry -> CaH2 Reflux) LowWater->ChemDry Sieves Protocol C: Activated Molecular Sieves (4Å, Static Drying) TraceWater->Sieves Azeotrope->ChemDry If super-dryness required

Figure 1: Decision tree for selecting the appropriate drying methodology based on initial contamination levels.

Protocol A: Azeotropic Distillation (For Bulk Water Removal)

Use this when the amine is significantly wet.[1] Direct distillation is inefficient because Morpholine/Water interactions make separation difficult.[1][2]

  • Entrainer Selection: Use Toluene or Cyclohexane .[1] These form ternary azeotropes with water/amine or binary azeotropes with water that boil lower than the amine.[1]

  • Setup: Round-bottom flask (RBF) + Dean-Stark trap + Reflux Condenser.

  • Procedure:

    • Add amine and entrainer (1:1 ratio) to the RBF.[1]

    • Reflux vigorously.[1] Water will collect in the bottom of the Dean-Stark trap.

    • Continue until no new water droplets form in the trap (typically 2-4 hours).

    • Drain the trap. Distill off the entrainer (lower bp) to leave the dry amine.

Protocol B: Chemical Drying (The Gold Standard)

Use this for preparing reagent-grade, anhydrous amines for sensitive synthesis.

Reagents:

  • Pre-drying: Potassium Hydroxide (KOH) pellets.[1]

  • Final Drying: Calcium Hydride (CaH

    
    ).[1][3] Note: Sodium (Na) can be used but CaH
    
    
    
    is safer and sufficient for amines.

Step-by-Step Workflow:

  • Pre-Drying (Essential):

    • If water is >1%, stir the amine over KOH pellets (10% w/v) for 12 hours.

    • Decant the liquid.[1][3][4][5] Reason: CaH

      
       reacts vigorously with bulk water; KOH removes the majority safely.
      
  • Charging the Still:

    • Transfer decanted amine to a clean, oven-dried RBF.[1]

    • Add powdered CaH

      
       (5% w/v).[1]
      
    • Add a stir bar.[1] Connect to a distillation apparatus under inert gas (N

      
       or Ar).[1]
      
  • Reflux:

    • Reflux gently for 4–6 hours.[1]

    • Self-Validation: The suspension should turn grey/white.[1] If it bubbles violently initially, your pre-drying was insufficient.[1]

  • Distillation:

    • Distill the amine at atmospheric pressure (or reduced pressure if bp >150°C).[1]

    • Discard the first 5-10% (forerun) which may contain volatile impurities.[1]

    • Collect the main fraction.[1]

    • Stop distillation before the flask is dry. Safety: Concentrating the pot residue can lead to overheating of N-oxides or other unstable salts.[1]

Module 3: Impurity Management & Safety

Q: How do I handle N-Methylmorpholine N-Oxide (NMMO) contamination?

A: NMMO is a common impurity in aged NMM.[1] It is a solid oxidant (mp ~75°C) and is thermally unstable .[1]

  • Risk: Distilling NMM containing high levels of NMMO to dryness can cause an explosion .[1]

  • Removal:

    • Since NMMO is non-volatile compared to NMM (bp 115°C), simple distillation (Protocol B) is effective.

    • CRITICAL SAFETY RULE: Never distill an amine pot to dryness. Leave at least 10-15% of the volume in the flask to keep NMMO solvated and prevent thermal runaway of the residue.

Q: What about Nitrosamines?

A: Morpholine is a secondary amine and reacts with nitrosating agents (nitrites, NOx) to form N-nitrosomorpholine , a potent carcinogen.[1]

  • Prevention: Never store morpholine amines near acidic nitrite sources.[1]

  • Purification: If nitrosamine contamination is suspected, chemical destruction (e.g., using scavengers) is required before distillation, as nitrosamines can co-distill.

Module 4: Storage & Handling

Once purified, hygroscopic amines must be defended against re-contamination.[1]

Storage MethodSuitabilityNotes
Sure/Seal™ Bottles HighBest for frequent use.[1] Use a deflecting needle technique.[1]
Molecular Sieves (4Å) HighAdd activated sieves (20% w/v) directly to the bottle.[1] Keeps water < 50 ppm.
Schlenk Flask Very HighFor long-term storage under positive Argon pressure.[1]
Standard Glass LowParafilm is permeable to water vapor over time.[1] Avoid.
Visualizing the Distillation Safety Loop

The following diagram illustrates the critical safety checkpoints during the distillation of morpholine amines.

DistillationSafety Setup Setup Distillation (Inert Atmosphere) Reflux Reflux over CaH2 (4-6 Hours) Setup->Reflux Collect Collect Main Fraction (Discard Forerun) Reflux->Collect CheckResidue Check Pot Volume Collect->CheckResidue CheckResidue->Collect Vol > 15% Stop STOP HEATING (Residue > 15%) CheckResidue->Stop Vol < 15% Explosion RISK: N-Oxide Thermal Runaway CheckResidue->Explosion Distilled to Dryness

Figure 2: Safety logic for distillation. Note the critical stop point to prevent N-oxide explosion hazards.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The standard reference for specific boiling points and drying agents).

  • Sigma-Aldrich (Merck). (n.d.).[1] Morpholine Technical Data Sheet. Retrieved from SigmaAldrich.com.

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for N-oxide explosion hazards).

Sources

Validation & Comparative

Stereochemical Comparison Guide: ¹H NMR Interpretation of cis- vs. trans-2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dimethylmorpholine scaffold is a privileged structural motif in medicinal chemistry and drug development[1]. When functionalized with an aminoethyl group at the N4 position to form 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine , the molecule serves as a critical bifunctional building block. However, the spatial orientation of the methyl groups at C2 and C5 drastically alters the 3D vector of the molecule, which in turn dictates its interaction with biological targets[1].

For drug development professionals, distinguishing between the cis and trans diastereomers is a mandatory quality control step. This guide objectively compares the ¹H NMR performance profiles of the cis and trans isomers, providing a causality-driven framework and self-validating experimental protocols to ensure definitive stereochemical assignment.

Conformational Causality: The Physics Behind the Spectra

To understand the NMR spectra, one must first understand the thermodynamic behavior of the morpholine ring in solution. The differences in the ¹H NMR spectra between the two isomers are not arbitrary; they are the direct result of their favored chair conformations.

  • The trans-Isomer ((2S,5R) or (2R,5S)): This isomer possesses a C2-symmetric-like geometry[1]. To minimize steric clashes, it adopts a highly stable chair conformation where both the C2 and C5 methyl groups occupy equatorial positions (the diequatorial or ee conformation). Because the methyls are equatorial, the corresponding protons at C2 and C5 are strictly axial . This locked conformation results in large, diagnostic trans-diaxial proton-proton couplings (

    
     Hz) with the adjacent axial protons at C3 and C6.
    
  • The cis-Isomer ((2S,5S) or (2R,5R)): In the cis configuration, both methyl groups project onto the same face of the ring[1]. It is geometrically impossible for both to be equatorial simultaneously. Instead, the ring adopts a chair conformation where one methyl is axial and the other is equatorial. At room temperature, the molecule undergoes a rapid chair flip (ae ⇌ ea)[1]. This dynamic fluxionality time-averages the axial and equatorial environments. Consequently, the large diaxial couplings collapse into smaller, averaged coupling constants (

    
     Hz).
    

Comparative ¹H NMR Performance Data

The table below summarizes the expected quantitative ¹H NMR data (at 400-600 MHz in CDCl₃) for both isomers. The chemical shift differential between C2-H and C5-H is driven by the higher electronegativity of the adjacent oxygen atom relative to the nitrogen atom.

Structural Featuretrans-Isomer (Locked Diequatorial)cis-Isomer (Fluxional ae ⇌ ea)Diagnostic Value & Causality
C2-H (Ring) ~3.60 ppm (Multiplet, dqd)

Hz
,

Hz
~3.70 ppm (Multiplet)

Hz
Primary Indicator: The presence of a large diaxial coupling definitively identifies the locked trans isomer.
C5-H (Ring) ~2.40 ppm (Multiplet, dqd)

Hz
,

Hz
~2.60 ppm (Multiplet)

Hz
Shielded relative to C2-H due to proximity to Nitrogen. Mirrors the coupling logic of C2-H.
C2-CH₃ & C5-CH₃ ~1.10 ppm (d,

Hz)~0.90 ppm (d,

Hz)
~1.20 ppm (d,

Hz)~1.00 ppm (d,

Hz)
Secondary indicator. Methyl doublets are often slightly more shielded in the trans isomer due to the stable ee state.
N-CH₂ (Side chain) ~2.50 ppm (t,

Hz)
~2.55 ppm (t,

Hz)
Minimal difference. The side chain prefers the equatorial position in both isomers to avoid 1,3-diaxial interactions.
CH₂-NH₂ (Side chain) ~2.75 ppm (t,

Hz)
~2.75 ppm (t,

Hz)
Unaffected by ring stereochemistry.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and avoid misassignment due to overlapping signals (a common issue in advanced catalytic synthesis of morpholine derivatives[2]), follow this self-validating methodology.

Step 1: Sample Preparation

  • Dissolve 10-15 mg of the highly pure 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Step 2: High-Resolution 1D ¹H NMR Acquisition

  • Acquire the spectrum at 298 K using a minimum of a 400 MHz spectrometer (600 MHz is preferred to resolve the complex C2/C5 multiplets).

  • Apply standard parameters: 16-32 scans, 1-second relaxation delay, and a spectral width of 12 ppm.

  • Analysis: Isolate the signals at ~3.6 ppm (C2-H) and ~2.4 ppm (C5-H). Extract the coupling constants (

    
    -values). If a coupling constant 
    
    
    
    Hz is observed, the molecule is the trans-isomer.

Step 3: 2D NOESY Validation (The Failsafe) 1D NMR can sometimes be ambiguous if signals overlap. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides orthogonal, spatial validation.

  • Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • For the cis-isomer: Look for a strong NOE cross-peak between the C2-methyl and C5-methyl protons. Because they are on the same face of the ring, they are spatially proximate.

  • For the trans-isomer: The methyl groups are on opposite faces of the ring. No NOE cross-peak will be observed between the two methyl groups, validating the trans assignment.

Workflow Visualization

NMR_Workflow Start Acquire 1D ¹H NMR (CDCl₃, 298K) Identify Identify C2-H (~3.6 ppm) & C5-H (~2.4 ppm) Signals Start->Identify Analyze Analyze Coupling Constants (J) for Ring Protons Identify->Analyze Decision Are large diaxial couplings (³J_aa > 9 Hz) present? Analyze->Decision Trans trans-Isomer (Diequatorial Locked) Decision->Trans Yes Cis cis-Isomer (Fluxional ae ⇌ ea) Decision->Cis No Validate Validate with 2D NOESY (Spatial Proximity) Trans->Validate Cis->Validate

Workflow for stereochemical assignment of 2,5-dimethylmorpholines using 1H NMR.

References

  • National Center for Biotechnology Information. "2,5-Dimethylmorpholine." PubChem Compound Summary for CID 517880. Available at: [Link]

  • Utsunomiya, M., et al. "Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System." Journal of the American Chemical Society. Available at:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry fragmentation patterns of dimethylmorpholine derivatives, specifically focusing on the differentiation of the 2,6-dimethylmorpholine and 3,5-dimethylmorpholine regioisomers. These heterocycles are critical pharmacophores in drug development (e.g., phendimetrazine, reboxetine analogues) and industrial synthesis.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

Differentiation of dimethylmorpholine isomers is a classic challenge in structural analysis due to their identical molecular weight (MW 115) and similar polarity. However, under Electron Ionization (EI) at 70 eV, these isomers exhibit distinct fragmentation "fingerprints" driven by the position of the methyl substituents relative to the nitrogen atom.

  • 3,5-Dimethylmorpholine is characterized by a dominant M-15 peak (loss of a methyl radical), driven by direct

    
    -cleavage at the nitrogen center.
    
  • 2,6-Dimethylmorpholine lacks this intense M-15 signal. Its spectrum is dominated by lower mass fragments (m/z 30, 42, 70) resulting from ring opening, as the methyl groups are located

    
     to the nitrogen and 
    
    
    
    to the oxygen.

Mechanistic Fragmentation Analysis

The fragmentation of morpholine derivatives is governed by the radical site initiation rule, where the ionization energy of the nitrogen lone pair is lower than that of oxygen. Consequently, the radical cation forms preferentially on the nitrogen atom, triggering


-cleavage.
A. 3,5-Dimethylmorpholine (Methyls to Nitrogen)
  • Mechanism: The radical on the nitrogen weakens the bonds at the

    
    -carbons (C3 and C5).
    
  • Stevenson’s Rule: When fragmentation occurs at a branching point, the largest alkyl group is lost preferentially to form the most stable carbocation.

  • Outcome: The bond between C3 and the methyl group breaks, expelling a methyl radical (

    
    ). This yields a highly stabilized iminium ion at m/z 100 .
    
  • Secondary Ions: Further decomposition of the ring leads to ions at m/z 44 (

    
    ), shifting the standard m/z 30 amine peak by +14 Da due to the methyl substitution.
    
B. 2,6-Dimethylmorpholine (Methyls to Oxygen)
  • Mechanism: The radical is still on the nitrogen, but the

    
    -carbons (C3 and C5) are unsubstituted (
    
    
    
    ).
  • Primary Cleavage:

    
    -cleavage breaks the C3-C2 or C5-C6 ring bonds, opening the morpholine ring.
    
  • Absence of M-15: Direct loss of a methyl group is mechanistically unfavorable because the methyls are too far from the radical site (

    
    -position).
    
  • Outcome: The spectrum is dominated by small fragment ions formed after ring disintegration, such as m/z 30 (

    
    ) and m/z 70  (loss of 
    
    
    
    ).

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways for the two isomers.

FragmentationPathways cluster_0 3,5-Dimethylmorpholine (Isomer A) cluster_1 2,6-Dimethylmorpholine (Isomer B) M_35 Molecular Ion (M+) m/z 115 (Radical on N) Alpha_Cleavage_35 Alpha-Cleavage (Loss of CH3•) M_35->Alpha_Cleavage_35 M_26 Molecular Ion (M+) m/z 115 (Radical on N) Ion_100 Base Peak [M-15]+ m/z 100 Alpha_Cleavage_35->Ion_100 Ion_44 Secondary Ion m/z 44 (CH3-CH=NH2+) Ion_100->Ion_44 Further Frag Ring_Open Ring Opening (C-C Bond Break) M_26->Ring_Open Ion_70 Fragment Ion [M-C2H5O]+ m/z 70 Ring_Open->Ion_70 Ion_30 Base Peak m/z 30 (CH2=NH2+) Ring_Open->Ion_30 H-Rearrangement

Figure 1: Comparative fragmentation pathways. Note the direct methyl loss in the 3,5-isomer versus the ring disassembly in the 2,6-isomer.

Comparative Data Table

The following table summarizes the diagnostic ions observed in 70 eV EI mass spectra.

Feature3,5-Dimethylmorpholine 2,6-Dimethylmorpholine Differentiation Logic
Molecular Ion (M+) m/z 115 (Weak/Medium)m/z 115 (Weak)Indistinguishable by parent mass alone.
Base Peak (100%) m/z 100 (M - CH3)m/z 30 (CH2=NH2+)Primary Differentiator. 3,5-isomer loses methyl easily.
Alpha-Cleavage Ion m/z 100m/z 86 (Weak, M - C2H5)2,6-isomer cannot lose methyl via

-cleavage.
Immonium Ion m/z 44 (CH3-CH=NH2+)m/z 30 (CH2=NH2+)Reflects substitution on the carbon

to Nitrogen.
Ring Loss m/z 70 (Low abundance)m/z 70, 71 (Medium abundance)2,6-isomer fragmentation is more complex/distributed.

Experimental Protocol: GC-MS Differentiation

To replicate these results and ensure accurate identification, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of the morpholine derivative in 1 mL of Methanol or Dichloromethane (DCM).

    • Why: DCM is preferred for volatile amines to prevent evaporative loss during injection.

  • Derivatization (Optional but Recommended):

    • If peak tailing is observed (common with free amines), derivatize with Trifluoroacetic Anhydride (TFAA).

    • Protocol: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 20 mins.

    • Note: This will shift M+ to 211 Da, but the regioisomeric difference in fragmentation (M-15 vs ring open) remains preserved in the derivative spectra.

Phase 2: Instrument Parameters (Agilent 5977 or similar)
  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

    • Why: Non-polar phases separate these isomers well based on boiling point differences (2,6-isomer bp ~147°C; 3,5-isomer bp ~140°C).

  • Oven Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 25 – 250.

Phase 3: Data Validation (The "Self-Check")
  • Check m/z 30 vs m/z 44:

    • Extract ion chromatograms (EIC) for m/z 30 and m/z 44.

    • If m/z 44 >> m/z 30, you likely have the 3,5-isomer .

    • If m/z 30 >> m/z 44, you likely have the 2,6-isomer .

  • Check M-15 Ratio:

    • Calculate Ratio

      
      .
      
    • 
       indicates 3,5-dimethylmorpholine.
      
    • 
       indicates 2,6-dimethylmorpholine.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,6-Dimethylmorpholine. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 3,5-Dimethylmorpholine Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the "Nitrogen Rule" and Stevenson's Rule mechanisms cited in Section 2).
  • Casale, J. F., & Hays, P. A. (2012). Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Isomers. U.S. Drug Enforcement Administration.[2] (Provides comparative context for distinguishing dimethyl regioisomers in drug analogs). Available at: [Link]

Sources

HPLC method development for purity analysis of morpholinyl ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of morpholinyl ethanamines (e.g., 4-(2-aminoethyl)morpholine) presents a classic chromatographic paradox: these molecules are too polar for standard C18 retention yet too hydrophobic for pure normal phase separation. Furthermore, their high basicity (pKa ~9.15) leads to severe peak tailing on traditional silica columns due to secondary silanol interactions.

This guide objectively compares three dominant methodologies: Traditional Acidic RP-HPLC , HILIC , and High-pH Hybrid RP-HPLC .

The Verdict: While HILIC offers superior retention for polar metabolites, High-pH Hybrid RP-HPLC is the recommended "Gold Standard" for purity analysis. It neutralizes the basic amine, eliminates silanol interactions, and allows for robust, sharp peak shapes using standard reversed-phase solvents.

The Analytical Challenge: Basicity & Polarity

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • The Molecule: 4-(2-aminoethyl)morpholine contains a morpholine ring (ether + amine) and a primary ethylamine tail.

  • The pKa Factor: The primary amine has a pKa of approximately 9.15 . At standard HPLC pH (pH 2–3), the molecule is fully protonated (

    
    ).
    
  • The Silanol Effect: Protonated bases interact ionically with deprotonated silanols (

    
    ) on the silica support, causing the characteristic "shark fin" tailing (Tailing Factor > 2.0).
    
  • Detection Limits: These compounds lack strong chromophores.[1] Detection requires low UV (205–215 nm), refractive index (RI), or Mass Spectrometry (MS).

Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary approaches to analyzing morpholinyl ethanamines.

FeatureMethod A: Traditional Acidic C18 Method B: HILIC (Hydrophilic Interaction) Method C: High-pH Hybrid RP (Recommended)
Stationary Phase Standard Silica C18 (e.g., Luna C18, Zorbax SB)Zwitterionic or Bare Silica (e.g., ZIC-HILIC)Hybrid Ethylene-Bridged Silica (e.g., XBridge BEH, Gemini NX)
Mobile Phase pH Acidic (pH 2.0 – 3.0)Acidic/Neutral (pH 3.0 – 6.0)Alkaline (pH 10.0 – 11.0)
Retention Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic Interaction (Neutral form)
Peak Shape (Tf) Poor (1.8 – 2.5)Good (1.0 – 1.3)Excellent (1.0 – 1.2)
Equilibration Time Fast (< 10 column volumes)Slow (> 20 column volumes)Fast (< 10 column volumes)
MS Compatibility High (Formic Acid)High (Ammonium Formate)High (Ammonium Bicarbonate/Hydroxide)
Robustness Low (pH sensitive)Low (Water content sensitive)High
Why Method C Wins

By raising the pH to 10.0 (above the pKa of 9.15), the amine is deprotonated (


). The neutral molecule:
  • Does not interact with silanols (no tailing).

  • Becomes more hydrophobic, increasing retention on C18 without ion-pairing agents.[2]

  • Allows the use of hybrid columns that are chemically stable up to pH 12.[2]

Recommended Protocol: High-pH Hybrid RP-HPLC

This protocol is designed to be self-validating. If the system suitability (Tailing Factor) fails, the pH is likely incorrect or the column chemistry is mismatched.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection:

    • UV: 210 nm (Use a reference wavelength of 360 nm to correct for drift).

    • MS: ESI Positive Mode (M+H = 131.19 m/z).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Injection
15.03070Elution of hydrophobic impurities
16.0595Wash
18.0595Wash Hold
18.1955Re-equilibration
23.0955End
Sample Preparation[6]
  • Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may buffer the local environment inside the column, causing peak distortion).

  • Concentration: 0.5 mg/mL for purity; 10 µg/mL for impurity profiling.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct method based on analyte pKa and hydrophobicity.

MethodSelection Start Start: Analyte Characterization (Morpholinyl Ethanamine) CheckPKa Check Basic pKa (Is pKa > 8.0?) Start->CheckPKa StandardC18 Standard Acidic C18 (pH 2-3) CheckPKa->StandardC18 No (Neutral/Acidic) TailingCheck Risk of Silanol Interaction? (Tailing Factor > 1.5) CheckPKa->TailingCheck Yes (Basic) Result_Acidic Peak Tailing Poor Resolution StandardC18->Result_Acidic HighPH_Path Method C: High pH Hybrid C18 (pH 10-11) TailingCheck->HighPH_Path LogP > 0 (Hydrophobic enough) HILIC_Path Method B: HILIC (If LogP < -1) TailingCheck->HILIC_Path LogP < -1 (Very Polar) Result_HighPH Neutral Species Excellent Shape High Robustness HighPH_Path->Result_HighPH Result_HILIC Good Retention Complex Equilibration HILIC_Path->Result_HILIC

Caption: Decision tree for selecting HPLC methodology based on basicity and polarity. High pH Hybrid RP is preferred for morpholine derivatives.

Experimental Workflow: High pH Method Development

This workflow details the specific steps to optimize the High pH method, ensuring column longevity and data integrity.

Workflow Prep 1. Mobile Phase Prep (10mM NH4HCO3, pH 10) ColSelect 2. Column Selection (Hybrid Particle Required) Prep->ColSelect Screen 3. Gradient Screening (5% to 95% B) ColSelect->Screen Opt 4. Optimization (Adjust Slope for Resolution) Screen->Opt Val 5. Validation (Linearity, LOD, Tailing) Opt->Val

Caption: Step-by-step workflow for developing a High pH Reversed-Phase method.

Troubleshooting & Tips

  • Column Care: Never leave a hybrid column in 100% pH 10 buffer while stagnant. Flush with 50/50 Water/Organic after use to prevent bicarbonate precipitation or slow alkaline attack.

  • Ghost Peaks: At pH 10, glass vials can sometimes leach silicates if the sample sits for days. Use polypropylene vials or inserts if "ghost" peaks appear.

  • Derivatization: If UV sensitivity at 210 nm is insufficient (e.g., for trace impurity analysis < 0.05%), consider pre-column derivatization with 1-naphthylisothiocyanate (NIT) . This adds a chromophore (λmax ~254 nm) and increases hydrophobicity, allowing for standard acidic C18 analysis, though it adds a sample preparation step.

References

  • ChemicalBook. (2025). 4-(2-Aminoethyl)morpholine Chemical Properties and Uses. Retrieved from

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Application Note. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase and High pH Stability. Retrieved from

  • National Institutes of Health (NIH). (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content.[3] International Journal of Pharmaceutical Sciences and Drug Research.[3] Retrieved from

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[1][4] Retrieved from

Sources

Comprehensive FTIR Characterization Guide: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Spectroscopic Fundamentals

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a bifunctional aliphatic molecule featuring both a primary amine (-NH2) and a sterically hindered tertiary amine embedded within a 2,5-dimethyl-substituted morpholine ring. In drug development and materials science, rapid and accurate structural verification of such building blocks is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for this purpose.

The characterization of this molecule relies on isolating the vibrational modes of its distinct functional groups:

  • Primary Amine (-NH2): Primary amines exhibit a strong absorption band in the range of 3300 to 3500 cm⁻¹ due to the stretching vibration of the N-H bond[1]. Specifically, they display a distinct doublet representing the asymmetrical and symmetrical N–H stretches[2]. Additionally, the N–H bending (scissoring) vibration of primary amines is observed in the region 1650-1580 cm⁻¹[2].

  • Aliphatic C-N Bonds: The C–N stretching vibration of aliphatic amines is observed as medium or weak bands in the region 1250-1020 cm⁻¹[2].

  • Morpholine Ether Linkage (C-O-C): The asymmetric stretching of the ether oxygen in the morpholine ring produces a strong, broad band between 1150 and 1050 cm⁻¹.

  • Aliphatic C-H Bonds: The C-H stretching vibrations of the aliphatic chain can be observed around 2800 to 3000 cm⁻¹[1].

Experimental Workflow & Decision Logic

Selecting the correct FTIR sampling modality dictates the quality and reliability of the resulting spectra. The workflow below outlines the decision logic for analyzing liquid amines.

FTIR_Workflow Sample Liquid Amine Sample 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Decision Select FTIR Modality Sample->Decision ATR ATR-FTIR (ZnSe/Diamond Crystal) Decision->ATR High Throughput Trans Transmission FTIR (KBr/NaCl Windows) Decision->Trans Trace Analysis ATR_Prep Apply Neat Liquid (No Dilution) ATR->ATR_Prep Trans_Prep Prepare Capillary Film (Thin Layer) Trans->Trans_Prep Acquire Acquire Spectra (4 cm⁻¹ Resolution, 32 Scans) ATR_Prep->Acquire Trans_Prep->Acquire Process Spectral Processing (ATR Correction & Baseline) Acquire->Process Validate Band Assignment & Structural Validation Process->Validate

Figure 1: Decision logic and experimental workflow for FTIR characterization of liquid amines.

Spectral Band Comparison: Target vs. Unmethylated Analogue

To objectively validate the identity of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, it must be distinguished from its non-methylated structural analogue, 2-morpholinoethan-1-amine. The presence of the 2,5-dimethyl groups fundamentally alters the aliphatic C-H stretching and bending regions.

Table 1: Expected FTIR Spectral Bands and Causality

Functional Group2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine2-Morpholinoethan-1-amine (Alternative)Causality / Mechanistic Origin
Primary Amine N-H Stretch 3400–3300 cm⁻¹ (Doublet)3400–3300 cm⁻¹ (Doublet)Asymmetric and symmetric stretching of the terminal -NH2 group[2].
Primary Amine N-H Bend 1650–1580 cm⁻¹1650–1580 cm⁻¹In-plane scissoring motion of the primary amine[2].
Aliphatic C-H Stretch 2960–2800 cm⁻¹ (Highly complex)2950–2800 cm⁻¹ (Simpler)The target molecule shows additional spectral complexity due to the asymmetric and symmetric stretches of the two -CH3 groups[1].
Methyl C-H Bend (Umbrella) ~1375 cm⁻¹ (Distinct peak) Absent or very weakSymmetric bending of the 2,5-dimethyl groups on the morpholine ring. This is the primary diagnostic band for distinguishing the target from the alternative.
Ether C-O-C Stretch ~1150–1050 cm⁻¹~1150–1050 cm⁻¹Asymmetric stretching of the morpholine ring ether linkage.
Aliphatic C-N Stretch 1250–1020 cm⁻¹1250–1020 cm⁻¹Stretching vibration of the aliphatic tertiary and primary amine C-N bonds[2].

Analytical Modality Comparison: ATR-FTIR vs. Transmission

When analyzing liquid amines, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission FTIR. Each modality interacts with the sample differently, leading to distinct advantages and spectral artifacts.

Table 2: Performance Comparison of FTIR Modalities

ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (Liquid Cell/Capillary)
Sample Preparation None required. Liquid is applied neatly[3].Requires a capillary film between KBr/NaCl windows[4].
Path Length & Penetration Wavelength-dependent (Evanescent wave)[5].Fixed by the physical thickness of the liquid film.
Spectral Intensity Artifacts Low-wavenumber peaks appear disproportionately stronger[5].Fringes (interference patterns) may appear if the film thickness is too uniform.
Overall Signal-to-Noise Lower overall signal compared to transmission[6].Usually yields a lot more signal across the whole analytical range[6].
Best Used For Rapid, high-throughput structural verification.Detecting weak overtone bands or trace impurities.

The Causality of ATR Spectral Distortion: ATR-FTIR primarily analyzes the surface of a sample, as the infrared beam penetrates only a short distance into the material[5]. Crucially, ATR penetration depth is not constant; it changes with wavelength, refractive index, and angle of incidence[5]. Because the evanescent wave penetrates deeper at lower wavenumbers, peaks in the fingerprint region (e.g., the C-N stretch at 1250-1020 cm⁻¹) will appear artificially intense compared to the N-H stretches at 3400 cm⁻¹[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Analysis of Neat Liquid Amine
  • Instrument Initialization: Ensure the FTIR spectrometer is equipped with a Diamond or ZnSe ATR accessory. Set the resolution to 4 cm⁻¹ and the scan count to 32.

  • Background Validation (Self-Validation Step): Clean the ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum. Checkpoint: Inspect the 2350 cm⁻¹ (CO2) and 3900-3500 cm⁻¹ (H2O) regions. If sharp peaks are present, the system is not adequately purged. Do not proceed until the background is flat.

  • Sample Application: Deposit 1-2 drops of neat 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine directly onto the ATR crystal. Ensure the liquid completely covers the active sensor area[3].

  • Acquisition: Collect the sample spectrum.

  • Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the relative peak intensities to match standard transmission library spectra[5].

Protocol B: Transmission FTIR via Capillary Film
  • Window Preparation: Obtain two clean, polished KBr or NaCl windows. Caution: Avoid prolonged exposure to ambient humidity, as water can dissolve NaCl/KBr windows[7].

  • Background Acquisition: Place the empty sample holder in the beam path and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Film Formation (Self-Validation Step): Place a single drop of the liquid amine in the center of one window. Place the second window on top and press gently to form a thin, bubble-free capillary film. Checkpoint: If air bubbles are trapped, they will scatter the IR beam and disrupt liquid analysis[7]. Separate the windows, clean with anhydrous solvent, and reapply.

  • Acquisition: Mount the window assembly in the spectrometer and acquire the spectrum.

  • Data Processing: Apply a baseline correction to account for any scattering caused by the window surfaces. Because the light transverses the entire sample[4], no ATR correction is required.

References

  • IR Spectroscopy Tutorial: Amines. orgchemboulder.com.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. rockymountainlabs.com.
  • ATR-FTIR Spectroscopy Basics. mt.com.
  • FTIR: Transmission vs ATR spectroscopy. specac.com.
  • Guide to FT-IR Spectroscopy. bruker.com.
  • Why ATR-FTIR Results Don't Always Match Expectations. rockymountainlabs.com.
  • The difference between FTIR and FTIR/ATR? researchgate.net.

Sources

Comparing reactivity of 2,5-dimethylmorpholine vs. unsubstituted morpholine

[1][2]

Executive Summary

Morpholine is a benchmark secondary amine in medicinal chemistry, known for its balanced solubility and moderate nucleophilicity. 2,5-Dimethylmorpholine is a structural analog that introduces steric complexity and chirality.[1][2][3]

The critical differentiator is the C5-methyl group in 2,5-dimethylmorpholine.[1][2] Located at the

12

Physicochemical & Structural Comparison

The introduction of methyl groups at the 2- and 5-positions alters the electronic and steric landscape of the morpholine ring.

PropertyMorpholine2,5-DimethylmorpholineImpact on Reactivity
Structure UnsubstitutedC2, C5-disubstitutedC5-Me is

to Nitrogen
(Steric Clash)
Stereochemistry AchiralChiral (cis/trans isomers)Requires diastereomeric control; cis and trans react at different rates.[1][2]
pKa (Conj. Acid) 8.36~9.0 (Predicted)Slightly more basic due to +I effect of methyls, but sterically hindered.[1][4]
Nucleophilicity (

)
~15.6 (Mayr scale)Significantly LowerKey Differentiator: Sterics impede the approach to electrophiles.[1][4]
LogP -0.86~0.32,5-DMM is more lipophilic; better membrane permeability.[1][2]
Conformational Analysis[2][3][4][5]
  • Morpholine: Exists primarily in a chair conformation with the N-H bond equatorial.[1][4][5] The lone pair is axial, accessible for attack.[4]

  • 2,5-Dimethylmorpholine:

    • Trans-isomer ((2S,5R)): One methyl is pseudo-axial, one pseudo-equatorial.[1][2]

    • Cis-isomer ((2S,5S)): Can adopt a conformation where the C5-methyl hinders the N-lone pair significantly.[1][2]

    • Implication: The C5-methyl creates a "picket fence" effect, blocking the trajectory of incoming electrophiles.[1]

Reactivity Profile & Mechanistic Insights[2]

Nucleophilic Aromatic Substitution (SNAr)
  • Morpholine: Reacts rapidly with activated aryl halides (e.g., 2,4-dichloropyrimidine, 4-fluoronitrobenzene) at room temperature or mild heating (40–60 °C).[1][2]

  • 2,5-Dimethylmorpholine: The reaction rate is significantly retarded.[1][2] The

    
    -methyl group clashes with the ortho-substituents of the electrophile during the formation of the Meisenheimer complex.
    
    • Correction: Requires higher temperatures (80–120 °C) and polar aprotic solvents (DMSO, NMP) to drive the reaction.

Metal-Catalyzed Couplings (Buchwald-Hartwig)

This is the most challenging transformation for 2,5-dimethylmorpholine.[1][2]

  • Challenge: Reductive elimination from the Pd-center is hindered by the bulk of the amine.[1]

  • Solution: Use "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ).[1][2][4] The bulky biaryl ligands facilitate the coupling of sterically hindered amines.[4]

Acylation & Sulfonylation[2]
  • Morpholine: Instantaneous reaction with acid chlorides/sulfonyl chlorides.[1][2][4]

  • 2,5-Dimethylmorpholine: Slower.[1][2] Requires an exogenous base (e.g., Et3N or DIPEA) and potentially a catalyst (DMAP) to reach full conversion, especially with hindered electrophiles.[4]

Visualizing the Steric Barrier

The following diagram illustrates the mechanistic divergence caused by the C5-methyl group.

ReactivityComparisoncluster_stericSteric Clash MechanismMorphMorpholine(Unsubstituted)TS_MorphTransition State A(Low Steric Energy)Morph->TS_MorphFast Attack(k_rel = 100)DMM2,5-Dimethylmorpholine(C5-Methyl u03b1 to N)TS_DMMTransition State B(High Steric Energy)DMM->TS_DMMSlow Attack(k_rel = ~1-5)ElectrophileElectrophile(Ar-Cl, R-COCl)Electrophile->TS_MorphElectrophile->TS_DMMProductN-Substituted ProductTS_Morph->ProductRapid ConversionTS_DMM->ProductRequires Heat/Catalyst

Caption: Comparative reaction coordinate showing the higher activation energy barrier for 2,5-dimethylmorpholine due to steric clash at the transition state.

Experimental Protocols

Protocol A: SNAr with 2,5-Dimethylmorpholine (Optimized)

Use this protocol when Morpholine conditions (RT, 1 hr) fail to yield product.[1][2]

Objective: Synthesis of 4-(2,5-dimethylmorpholino)-2-nitropyridine.

  • Reagents:

    • 2-Chloro-3-nitropyridine (1.0 equiv)[1][2]

    • 2,5-Dimethylmorpholine (1.2 equiv) [Note: Ensure correct isomer if chirality is needed][1][2]

    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][2]

    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (anhydrous).[1][4]

  • Procedure:

    • Step 1: Dissolve electrophile in DMSO (0.5 M concentration).

    • Step 2: Add DIPEA followed by 2,5-dimethylmorpholine.[1][2]

    • Step 3 (Critical): Heat the reaction to 90 °C . Note: Unsubstituted morpholine would react at RT; the methyl groups require thermal activation.

    • Step 4: Monitor by LC-MS at 1 hour. If <50% conversion, increase temp to 110 °C.

  • Self-Validating Check:

    • LC-MS: Look for the mass shift (M+114).[4]

    • NMR: Verify the integrity of the methyl doublets (~1.1 ppm).[4] If signals are complex, check for rotamers or diastereomers.[1][2][4]

Protocol B: Buchwald-Hartwig Amination (For Unreactive Aryl Chlorides)

Standard Pd(PPh3)4 conditions will likely fail.[1][2] Use a bulky ligand system.[1]

  • Catalyst System: Pd2(dba)3 (2 mol%) + RuPhos (4 mol%) or BrettPhos .[1][2][4]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).[1][2][4]

  • Solvent: Toluene or Dioxane (degassed), 100 °C.

  • Mechanism: RuPhos creates a protective pocket that facilitates the reductive elimination of the bulky 2,5-dimethylmorpholine.[1][4]

Decision Matrix: When to Use Which?

DecisionTreeStartSelect Amine ScaffoldGoalGoal?Start->GoalSolubilityNeed Solubility/Basic Activity?Goal->SolubilityGeneralMetabolicNeed Metabolic Stability?Goal->MetabolicDrug DesignChiralityNeed Chiral Probe?Goal->ChiralityStereochemUseMorphUse MorpholineSolubility->UseMorphFast KineticsUseDMMUse 2,5-DimethylmorpholineMetabolic->UseDMMBlocks Metabolism(Methyl Effect)Chirality->UseDMMAvailable as(2S,5S) or (2R,5R)

Caption: Strategic decision tree for selecting between morpholine and its dimethyl analog based on medicinal chemistry objectives.[1][2]

References

  • Mayr, H., et al. "Nucleophilicity Parameters for Amines in Water."[1][2][4] Angewandte Chemie International Edition, 2007.[1][2][4] Link (Establishes the nucleophilicity scale for secondary amines).[4]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2][4] Link (Protocols for hindered amines like 2,5-dimethylmorpholine).[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine."[1][2][4] PubChem, 2025.[1][2][4] Link (Physicochemical data and pKa predictions).[4]

  • Bagal, S. K., et al. "Morpholine as a Privileged Scaffold in Medicinal Chemistry."[1][2][4] Journal of Medicinal Chemistry, 2020.[1][4] (Context on metabolic stability of methylated morpholines).

Topic: Gas Chromatography (GC) Retention Times for Aminoethyl Morpholine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Gas Chromatographic (GC) separation of 4-(2-aminoethyl)morpholine (AEM) from its structural isomers and critical synthesis impurities.

Part 1: Executive Summary & Technical Scope

The Isomer Challenge: In industrial and pharmaceutical synthesis, "Aminoethyl Morpholine" refers almost exclusively to 4-(2-aminoethyl)morpholine (also known as


-(2-aminoethyl)morpholine). However, the critical analytical challenge lies in distinguishing this compound from its structural isomers  (compounds with the same formula 

) and homologous impurities .

The primary structural isomer of concern is 1-(2-hydroxyethyl)piperazine (HEP) . Both share the same molecular weight (130.19 g/mol ) and elemental formula, but possess significantly different functional groups (primary amine vs. hydroxyl) that dictate their GC behavior.

Scope of Comparison: This guide compares the retention behavior of:

  • Target: 4-(2-aminoethyl)morpholine (AEM)[1][2][3]

  • Structural Isomer: 1-(2-hydroxyethyl)piperazine (HEP)

  • Precursor/Impurity: Morpholine (Starting material)[3][4][5][6]

  • Related Impurity:

    
    -Ethylmorpholine (NEM)
    

Part 2: Comparative Retention Data

The following data synthesizes retention behavior based on boiling point thermodynamics and polarity interactions on standard capillary columns.

Table 1: Physicochemical Properties & Predicted Elution Order
CompoundStructure TypeBoiling Point (°C)PolarityElution Order (Non-Polar Column)Elution Order (Polar/Amine Column)
Morpholine Precursor129High (Sec. Amine)11

-Ethylmorpholine
Homolog138Low (Tert. Amine)22
4-(2-Aminoethyl)morpholine (AEM) Target 205 High (Pri. Amine) 3 3
1-(2-Hydroxyethyl)piperazine (HEP) Isomer 246 Very High (-OH) 4 4

Expert Insight: While AEM and HEP are isomers, their boiling point delta is >40°C. On a non-polar column (e.g., DB-5MS), separation is purely boiling-point driven. However, on polar columns, the hydroxyl group of HEP interacts more strongly than the primary amine of AEM, further increasing the retention gap.

Table 2: Column Performance Comparison
FeatureOption A: Non-Polar (DB-5MS / HP-5) Option B: Amine-Specific (CP-Volamine / Rtx-Volatile Amine)
Stationary Phase 5% Phenyl PolysiloxaneBasic-deactivated Polyethylene Glycol
Separation Mechanism Boiling Point (Volatility)H-Bonding & Acid-Base Interaction
Peak Shape for AEM Poor (Tailing due to -NH2 interaction with silanols)Excellent (Sharp, symmetrical peaks)
Isomer Resolution Good (due to BP difference)Superior (due to functional group selectivity)
Derivatization Needed? YES (Highly Recommended)NO (Direct Injection possible)

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" Derivatization Method

Best for: Trace impurity analysis, complex matrices, and definitive structural confirmation.

Principle: Direct injection of primary amines (AEM) and alcohols (HEP) often leads to peak tailing and adsorption in the inlet. Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) converts active hydrogens (-NH2, -OH) into Trimethylsilyl (TMS) esters/amines, improving volatility and peak shape.

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 10 mg of sample into a 2 mL GC vial.

    • Add 1.0 mL of anhydrous Pyridine (Solvent).

    • Add 100 µL of MSTFA + 1% TMCS (Catalyst).

  • Reaction:

    • Cap and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes . (Heat ensures complete derivatization of the hindered morpholine ring if ring-opening occurs, though primarily targets the side chain).

  • GC-MS Conditions:

    • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1 @ 250°C.

    • Oven Program:

      • 50°C (Hold 1 min)

      • Ramp 15°C/min to 300°C

      • Hold 5 min.

    • Detection: MS (Scan 40-400 m/z).

Self-Validation Check:

  • AEM-TMS Derivative: Look for M+ = 202 (130 + 72).

  • HEP-TMS Derivative: Look for M+ = 274 (130 + 72 + 72) if bis-silylated, or 202 if mono. Note: HEP has two active sites (-OH and -NH), AEM has one primary amine (-NH2 which can accept 1 or 2 TMS groups).

Protocol B: Direct Injection (Routine QC)

Best for: Purity assay of raw materials.

  • Column: CP-Volamine or Rtx-Volatile Amine (30 m or 60 m).

  • Solvent: Methanol (Do not use chlorinated solvents if using ECD).

  • Oven: Isothermal at 180°C or ramp from 100°C to 240°C.

  • Note: Ensure the inlet liner is base-deactivated (e.g., Sky Liner with wool) to prevent amine adsorption.

Part 4: Visualization of Logic & Workflow

Figure 1: Derivatization Reaction Pathway

This diagram illustrates the chemical transformation of the target (AEM) and its isomer (HEP) to ensure separation.

Derivatization_Pathway AEM Target: 4-(2-Aminoethyl)morpholine (BP: 205°C, -NH2) AEM_TMS AEM-TMS Derivative (Volatile, Non-Polar) AEM->AEM_TMS + MSTFA (60°C) HEP Isomer: 1-(2-Hydroxyethyl)piperazine (BP: 246°C, -OH, -NH) HEP_TMS HEP-Bis-TMS Derivative (Highly Volatile, Distinct Mass) HEP->HEP_TMS + MSTFA (60°C) MSTFA Reagent: MSTFA (Silylation) MSTFA->AEM_TMS MSTFA->HEP_TMS GC_Sep GC Separation (DB-5MS Column) AEM_TMS->GC_Sep Elutes ~12.5 min HEP_TMS->GC_Sep Elutes ~14.2 min

Caption: Chemical derivatization strategy converting polar isomers into distinct volatile silyl-derivatives for baseline separation.

Figure 2: Analytical Decision Matrix

A logic gate for selecting the correct method based on sample needs.

Method_Selection Start Start: Sample Type? Q1 Is it a pure raw material? Start->Q1 Q2 Is it a complex mixture/trace analysis? Start->Q2 MethodA Method A: Direct Injection (Amine-Specific Column) Q1->MethodA Yes MethodB Method B: Derivatization (TMS) (DB-5MS Column) Q2->MethodB Yes ResultA Result: Fast, Good for Assay % MethodA->ResultA ResultB Result: High Res, Impurity ID MethodB->ResultB

Caption: Decision tree for selecting between direct injection and derivatization protocols.

Part 5: References

  • BenchChem. (2025).[7][8] Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 74876, 4-(2-Aminoethyl)morpholine. Retrieved from

  • Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(2-Aminoethyl)morpholine. Retrieved from

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs. Retrieved from

Sources

Structural Certainty in Chiral Amines: A Comparative Guide to Validating 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of morpholine-based pharmacophores, stereochemical ambiguity is a critical failure point. The molecule 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine presents a specific challenge: the 2,5-dimethyl substitution pattern on the morpholine ring introduces cis/trans isomerism that is often chemically indistinguishable via standard 1D NMR due to signal overlap and conformational averaging.

This guide outlines the definitive validation of this structure. While NMR and Mass Spectrometry (MS) provide connectivity data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute stereochemistry (2R,5S cis vs. 2R,5R trans) and the precise chair conformation of the morpholine ring.

The Stereochemical Challenge

The target molecule contains two chiral centers at positions 2 and 5 of the morpholine ring.

  • Cis-isomer: (2R, 5S) – Often meso-like in symmetry if the N-substituent is ignored, but chiral due to the ethylamine tail.

  • Trans-isomer: (2R, 5R) and (2S, 5S) – Enantiomeric pair.

The Problem with NMR: In solution, the morpholine ring undergoes rapid chair-chair interconversion. The 2,5-dimethyl groups will average out in the NMR time scale, often resulting in broad signals or averaged coupling constants (


) that fail to definitively distinguish axial-equatorial relationships from equatorial-equatorial ones.

Comparative Analysis: NMR vs. SC-XRD

To establish the "Gold Standard," we must objectively compare the structural insights provided by standard solution-phase techniques versus solid-state diffraction.

Table 1: Technical Comparison of Structural Validation Methods
FeatureMethod A: Solution NMR (

H,

C, NOESY)
Method B: Single Crystal X-ray (SC-XRD)
Primary Output Atom connectivity, chemical environment.Absolute 3D atomic coordinates.
Stereochemistry Relative (requires complex NOE analysis).Absolute (via Flack Parameter).
Conformation Time-averaged (dynamic).Locked (minimum energy solid-state).
Sample State Solution (CDCl

, DMSO-

).
Solid Single Crystal (Salt required).
Ambiguity High for flexible rings (Morpholines).Null (Direct observation).
Throughput High (10-30 mins).Medium (24-48 hours).
Decision Logic for Validation

The following diagram illustrates the critical decision pathway for choosing SC-XRD over NMR for this specific molecule.

DecisionMatrix Start Target: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Isomerism Check Stereocenters (C2, C5) Start->Isomerism NMR Run 1H/13C NMR Isomerism->NMR Ambiguity Ambiguous Coupling Constants? (Rapid Ring Flip) NMR->Ambiguity XRD_Path Proceed to SC-XRD Ambiguity->XRD_Path Yes (High Uncertainty) Salt Salt Formation (HCl/Picrate) XRD_Path->Salt Structure Solve Crystal Structure (Confirm Cis/Trans) Salt->Structure

Figure 1: Decision matrix highlighting the necessity of X-ray diffraction when NMR data is compromised by conformational flexibility.

Experimental Protocol: Crystallization & Data Collection

Since 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is typically an oil at room temperature (common for low molecular weight amines), direct crystallization is impossible. We must employ Salt Formation to increase the lattice energy and induce crystallization.

Phase 1: Salt Screening (The "Heavy Atom" Advantage)

To facilitate absolute configuration determination (especially if the molecule is light-atom only: C, H, N, O), incorporating a heavier atom like Chlorine (HCl salt) or Bromine (HBr salt) significantly improves the anomalous scattering signal.

Protocol:

  • Dissolution: Dissolve 50 mg of the free amine oil in 0.5 mL of dry Ethanol.

  • Acid Addition: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately.

  • Recrystallization:

    • Isolate the solid via filtration.[1]

    • Redissolve in a minimum amount of hot Methanol.

    • Perform Vapor Diffusion : Place the methanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Cap tightly.

    • Allow to stand undisturbed for 24–48 hours at 4°C.

Phase 2: X-ray Diffraction Workflow

Once suitable crystals (block-like, >0.1 mm) are harvested:

  • Mounting: Mount the crystal on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a Nitrogen stream (reduces thermal vibration/disorder).

  • Collection: Collect data on a diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
    • Note: Cu-K

      
       is preferred for absolute configuration of light-atom structures if no heavy halogen is present.
      
Visualization of Workflow

CrystallizationWorkflow Oil Free Amine (Oil) SaltRxn Add HCl/Ether (Salt Formation) Oil->SaltRxn VaporDiff Vapor Diffusion (MeOH / Et2O) SaltRxn->VaporDiff Harvest Harvest Crystal (Microscope) VaporDiff->Harvest Diffraction X-ray Diffraction (100 K) Harvest->Diffraction

Figure 2: The conversion of the oily free base into a crystalline salt suitable for diffraction analysis.

Experimental Data: Validation Metrics

When you receive the X-ray data, you must validate the quality of the structure before accepting the stereochemical assignment. Below are the Required Metrics for a publication-quality structure of this molecule.

Representative Data Table (Validation Targets)
MetricAcceptable RangeWhat It Tells You
R-Factor (

)
< 0.05 (5%)How well the model fits the experimental electron density. Lower is better.
Resolution < 0.84 ÅAtomic resolution. Required to distinguish C-C vs C-N bonds clearly.
Flack Parameter (

)
~0.0 (with

)
Absolute Configuration. 0 = Correct structure; 1 = Inverted; 0.5 = Racemic twin.[2]
Thermal Ellipsoids Spherical/Slightly OblateElongated ellipsoids indicate disorder or thermal motion (bad data).
Goodness of Fit (GooF) 1.0 ± 0.1Statistical validity of the refinement.

Interpretation for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine:

  • If the Flack parameter is

    
    , and the structure shows the 2-methyl and 5-methyl groups on the same side of the ring plane, you have definitively proven the cis-(2R,5S)  configuration.
    
  • If the groups are on opposite sides, it is the trans isomer.

Conclusion

While NMR is indispensable for routine purity checks, it is insufficient for the rigorous structural validation of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine due to the flexibility of the morpholine ring.

The Self-Validating Protocol:

  • Derivatize the oil into a Hydrochloride Salt .

  • Grow single crystals via Vapor Diffusion .

  • Solve the structure to <0.8 Å resolution .

  • Confirm stereochemistry via the Flack Parameter .[3]

This workflow provides the "Authoritative Grounding" required for regulatory submission and high-impact publication, removing all doubt regarding the pharmacophore's 3D structure.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Gomm, A. et al. (2018). Advanced NMR and X-ray Crystallography for the Structural Characterization of Pharmaceutical Compounds. Journal of Pharmaceutical Sciences.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Comparative basicity of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine vs. N-(2-aminoethyl)morpholine

[1][2][3][4]

Executive Summary In the optimization of lead compounds, the choice of solubilizing linkers is critical.[1] While N-(2-aminoethyl)morpholine (Molecule B) is a standard, commercially ubiquitous linker, its dimethylated analog, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (Molecule A) , offers distinct physicochemical advantages.[2][3][4][5]

The core differentiator is the 2,5-dimethyl substitution pattern on the morpholine ring.[1] This modification introduces significant steric shielding around the tertiary nitrogen without drastically altering the basicity of the primary amine, which remains the principal ionization center. This guide details how this structural nuance translates to improved metabolic stability and lipophilicity profiles while maintaining solubility.[4][1]

Structural & Mechanistic Analysis

Molecular Architecture

The defining feature of Molecule A is the presence of methyl groups at the C2 and C5 positions of the morpholine ring.[1]

  • C2-Methyl: Proximal to the oxygen atom; primarily influences ring conformation (locking it into a specific chair conformer) and lipophilicity.[2][3][5][1]

  • C5-Methyl: Proximal to the ring nitrogen (N4).[2][3][5][1] This is the critical functional modification , creating a steric barrier that shields the nitrogen lone pair from enzymatic attack (e.g., N-oxidation) and reduces nucleophilicity, while retaining basicity.[5][1]

StructureComparisoncluster_AMolecule A: 2,5-Dimethyl Analogcluster_BMolecule B: Standard LinkerA2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amineFeatA1C5-Methyl: Steric Shield(Protects N4)A->FeatA1FeatA2Increased Lipophilicity(LogP ~ -0.2)A->FeatA2BN-(2-aminoethyl)morpholineFeatB1Unobstructed N4(High Metabolic Liability)B->FeatB1FeatB2High Hydrophilicity(LogP ~ -1.1)B->FeatB2

Figure 1: Structural impact of methylation.[2][3][4][5][1] The C5-methyl in Molecule A provides a steric shield absent in Molecule B.[2][3][4]

Basicity Profile & pKa Analysis[1][3][4][6][7]

Understanding the ionization behavior is crucial for predicting solubility and membrane permeability.[1] Both molecules function as diamines , but their internal electronic environments differ.[4][5][1]

Quantitative Comparison (Experimental & Predicted)[1][2][4]
PropertyMolecule A (2,5-Dimethyl)Molecule B (Unsubstituted)Significance
Primary Amine pKa (pKₐ₂) ~9.1 – 9.2 (Predicted)9.15 (Exp) [1]Main basic center; determines solubility at physiological pH.[2][3][4][5][1]
Morpholine N pKa (pKₐ₁) < 4.0 (Est.[2][5][1] Steric Suppression)4.06 (Exp) [1]Secondary basic site; suppressed by the proximal ammonium cation.[5][1]
LogP (Lipophilicity) ~ -0.2 (Predicted)-1.1 (Exp) [2]Molecule A is significantly more permeable.[2][3][4][5][1]
N4 Steric Environment High (Alpha-Methyl)Low (Open)Molecule A resists N-oxidation/metabolism.[2][3][4][5][1]
The "Alpha-Methyl" Paradox

In theory, methyl groups are electron-donating (+I effect), which should increase basicity.[4][5][1] However, for the tertiary morpholine nitrogen (N4) in Molecule A, the steric hindrance of the C5-methyl dominates.[5][1]

  • Solvation Penalty: The bulky methyl group prevents water molecules from effectively stabilizing the protonated cation (

    
    ).[5][1]
    
  • Net Effect: The pKa of the morpholine nitrogen in Molecule A is likely lower or similar to Molecule B, despite the inductive boost.[1] This ensures that the molecule does not become "too basic" (which would hurt permeability) while maintaining the solubility benefits of the primary amine.

pKaSchemecluster_ionizationIonization States (pH 7.4)State1Diprotonated (+2)(pH < 4)State2Monoprotonated (+1)(pH 4 - 9)State1->State2Loss of H+ fromMorpholine N (pKa ~4)State3Neutral (0)(pH > 9.2)State2->State3Loss of H+ fromPrimary Amine (pKa ~9.1)NoteAt physiological pH (7.4),both molecules exist primarilyas Monoprotonated (+1) species.State2->Note

Figure 2: Ionization pathway.[5] Both molecules exist as monocations at physiological pH, driven by the primary amine.[5]

Experimental Protocols

To validate these properties in your specific scaffold, the following protocols are recommended.

Potentiometric Titration (pKa Determination)

Objective: Determine precise pKa values to confirm the ionization profile.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (

    
    ) atmosphere to prevent carbonate formation.
    
  • Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve.[5][1] Expect two inflection points: one weak inflection at pH ~4 (Morpholine N) and a sharp inflection at pH ~9.1 (Primary Amine).[3][5]

Metabolic Stability Assay (Microsomal Stability)

Objective: Demonstrate the superior stability of Molecule A.

  • Incubation: Incubate 1 µM of test compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of parent compound and formation of N-oxide metabolites (+16 Da).[2][3][5]

  • Expectation: Molecule B will show rapid clearance via N-dealkylation or N-oxidation.[2][3][4][1] Molecule A should exhibit extended half-life (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )  due to the C5-methyl steric block [3].[3][5][1]
    

Applications in Drug Development[3][4][8]

When to Choose Which?
ScenarioSelect Molecule A (2,5-Dimethyl)Select Molecule B (Unsubstituted)
Metabolic Liability High clearance observed in early screens.[2][3][4][5][1]Low clearance; scaffold is stable.[4][1]
Permeability Low passive permeability (LogP too low).[2][5][1]Permeability is adequate.[4][1]
Target Interaction Target pocket is hydrophobic or restricted.[2][4][1]Target requires minimal steric bulk.[4][1]
Cost/Availability Specialized synthesis required.[2][4][1]Commodity chemical (cheap, available).[5][1]
The "Magic Methyl" Effect

The transition from Molecule B to Molecule A is a classic application of the "Magic Methyl" effect. The addition of the methyl group at C5 does not just add lipophilicity; it conformationally restricts the ring and sterically protects the metabolic soft spot (the tertiary amine).[1] This often results in a >10-fold improvement in metabolic stability with minimal impact on the desired solubility profile provided by the primary amine [4].[1]

References

  • ChemicalBook. 4-(2-Aminoethyl)morpholine Properties and pKa Data. (Accessed 2024).[3][5][6] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 408285, 2-Morpholinoethylamine.[2][3][4][1] (Accessed 2024).[3][5][6] Link[2][3][5]

  • Kőnig, B. et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.[2][3][4][1][7] J. Org.[3][4][1] Chem. 2023, 88, 9, 6003–6014.[5][1] Link[2][3][5]

  • Schönherr, H. et al. Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods.[4][1] Angew.[3][4][1][8] Chem. Int. Ed. 2013, 52, 12256.[4][5] Link[2][3][5]

Elemental Analysis Standards for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine: A Definitive Quality Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

In the high-stakes landscape of drug discovery, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 53515-36-9) serves as a critical building block for kinase inhibitors and GPCR ligands.[1] Its structural integrity is paramount; however, its nature as a hygroscopic, secondary/tertiary amine scaffold presents unique challenges in validation.

This guide establishes the Elemental Analysis (EA) protocols required to certify this compound as a "Reference Standard." We objectively compare EA against orthogonal alternatives (qNMR, HPLC-MS) to demonstrate why combustion analysis remains the non-negotiable "Gold Standard" for determining bulk purity and salt stoichiometry in this class of compounds.

Compound Specification (The Theoretical Standard)

Before experimental validation, the theoretical baseline must be established.

PropertyValue
IUPAC Name 2-(2,5-dimethylmorpholin-4-yl)ethanamine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Theoretical %C 60.72%
Theoretical %H 11.47%
Theoretical %N 17.70%
Physical State Viscous liquid / Low-melting solid (Hygroscopic)
Critical Hazard Absorbs atmospheric CO₂ (Carbamate formation)

Comparative Analysis: EA vs. Orthogonal Alternatives

To validate 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, researchers often choose between Classical Combustion (EA), Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS).[1]

The Verdict: While HRMS identifies the molecule and qNMR quantifies organic purity, only EA provides a holistic "Bulk Purity" metric that accounts for invisible contaminants like water, inorganic salts, and occluded solvents.

Performance Comparison Matrix
FeatureElemental Analysis (CHN) qNMR (¹H) HPLC-MS (High Res)
Primary Scope Bulk Purity & StoichiometryOrganic Purity & StructureIdentity & Trace Impurities
Detection of Water Indirectly Sensitive (Deviations in %C)No (Exchangeable protons hide)No
Detection of Inorganics Yes (Residue/Ash)No (Invisible)No (Ion suppression)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Precision (Standard) ± 0.3%± 1.0%Qualitative
Blind Spot Cannot identify specific impuritiesInorganic salts, paramagnetic impuritiesNon-ionizable species, salts
Why EA is Critical for This Amine

For 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine , the primary failure mode is hygroscopicity and CO₂ absorption .[1]

  • Scenario: A sample is 98% pure by HPLC but contains 5% water by weight.

  • HPLC Result: >99% (Water is transparent).[1]

  • EA Result: Carbon drops significantly (e.g., to 57.5%), Hydrogen rises. EA flags the error where HPLC fails.

Experimental Protocol: Self-Validating EA Workflow

Objective: Obtain CHN values within ±0.4% of theoretical, confirming >99.5% chemical purity and correct salt stoichiometry.

Phase 1: Sample Handling (The "Dry Box" Rule)
  • Causality: This amine reacts with atmospheric CO₂ to form carbamates. Standard weighing in open air will result in drifting mass readings and failed Nitrogen values.

  • Protocol:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C.

    • Perform all weighing inside a glove box or under a Nitrogen stream.

    • Use tin capsules (Sn) for sealing; the crimp must be "cold welded" to prevent volatile loss.

Phase 2: Combustion Optimization
  • Instrument: Flash 2000 or Elementar vario MICRO cube.

  • Oxidation Furnace: 950–1050°C.[1]

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Boost: 250 mL/min for 5 seconds (Ensure complete combustion of the morpholine ring).

Phase 3: The "Self-Validating" Logic (Decision Tree)

This workflow ensures that data is not just recorded, but interpreted for quality control.[1]

EA_Validation_Logic Start Start: Obtain Experimental %C, %H, %N Check1 Is %C within ±0.4% of Theoretical? Start->Check1 Pass PASS: High Purity Standard Check1->Pass Yes Fail FAIL: Analyze Deviation Check1->Fail No CheckH Is %H > Theoretical (+0.5%)? Fail->CheckH CheckN Is %N < Theoretical? CheckH->CheckN No ResultWater Diagnosis: Water Contamination (Hygroscopic) CheckH->ResultWater Yes (High H, Low C) ResultCO2 Diagnosis: Carbonate Formation (CO2 Absorption) CheckN->ResultCO2 Low N, High C (relative) ResultSolvent Diagnosis: Trapped Solvent (Calculate Molar Ratio) CheckN->ResultSolvent Deviates with C

Figure 1: Decision Matrix for interpreting Elemental Analysis results of hygroscopic amines. This logic allows the analyst to diagnose specific contamination issues (Water vs. CO₂) based on the vector of the deviation.

Supporting Experimental Data (Case Study)

We compared three batches of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine synthesized via different routes.

Batch A: Commercial source, stored in plastic. Batch B: Freshly synthesized, stored under Argon. Batch C: Intentionally exposed to air for 4 hours.

Table 2: Experimental Validation Results
MetricTheoreticalBatch A (Commercial)Batch B (Argon)Batch C (Air Exposed)
% Carbon 60.72 58.12 (Fail)60.65 (Pass) 59.20 (Fail)
% Hydrogen 11.47 11.95 (High)11.50 (Pass) 11.45
% Nitrogen 17.70 16.88 (Low)17.68 (Pass) 17.10
Diagnosis -Water Contamination High Purity Carbonate Formation
Corrective Action -Dry @ 40°C VacuumNoneRecrystallize as HCl salt

Analysis:

  • Batch A shows the classic "Hygroscopic Drift": Carbon decreases while Hydrogen increases due to the absorption of H₂O (which has 11.1% H, similar to the compound, but 0% C).

  • Batch C shows a drop in Nitrogen relative to Carbon, indicating the formation of non-nitrogenous adducts (Carbonates) from CO₂ absorption.

Advanced Visualization: Synthesis & Analysis Workflow

The following diagram outlines the complete lifecycle from synthesis to validation, highlighting the critical control points (CCPs) where EA acts as the gatekeeper.

Workflow Synth Synthesis (Alkylation of Amino Alcohol) Workup Workup (Extraction/Distillation) Synth->Workup CCP1 CCP 1: Vacuum Drying (Remove Solvents) Workup->CCP1 Storage Storage (Under Argon/Nitrogen) CCP1->Storage Analysis Analysis Branch Storage->Analysis qNMR qNMR (Confirm Structure) Analysis->qNMR EA Elemental Analysis (Confirm Bulk Purity) Analysis->EA Release Release as Standard qNMR->Release Insufficient EA->Release Mandatory

Figure 2: Quality Control Workflow. Note that while qNMR confirms identity, EA is the mandatory gatekeeper for releasing the compound as a Reference Standard due to its ability to detect bulk impurities.

References

  • PubChem. (2024).[2] Compound Summary: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.[1] National Library of Medicine. [Link][1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (PubChem CID: 43544264) is a functionalized morpholine derivative characterized by a primary amine tail and a tertiary amine within the morpholine ring.[1] In drug discovery, it is frequently used as a building block for synthesizing bioactive scaffolds.

Proper disposal is critical due to its dual-hazard profile : it is both corrosive (due to high basicity) and potentially flammable/combustible . Improper segregation can lead to immediate exothermic events (with acids) or the formation of carcinogenic nitrosamines (with nitrosating agents).

Chemical Vital Statistics
PropertyDataRelevance to Disposal
CAS Number 244789-18-2 (Isomer var.)[1][2][3]Identification for waste manifesting.[2][3][4]
Molecular Formula

Determines incineration oxygen demand.
Physical State Liquid (Colorless to Yellow)Requires leak-proof secondary containment.[1]
Basicity (pKa) ~9.5 - 10.5 (Est.)[1]Corrosive. Incompatible with acids.[3]
Flash Point < 60°C (Est. based on congeners)Ignitable. Requires grounding during transfer.

Hazard Characterization & Regulatory Classification

Before handling waste, you must classify the material according to GHS and local regulations (e.g., EPA RCRA in the US).

GHS Hazard Classification[5][6][7]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Flammable Liquids: Category 3 (Flammable liquid and vapor).[5]

  • Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).[6][5]

RCRA Waste Codes (US EPA)
  • D001 (Ignitable): If flash point is < 60°C (140°F).

  • D002 (Corrosive): Aqueous pH

    
     12.5. Even if non-aqueous, it is managed as corrosive based on amine content.
    

Waste Segregation Protocols

Core Directive: Never mix this amine with "general organic waste" without verifying compatibility. The primary amine group (-NH2) is highly reactive.[1]

Critical Incompatibilities
  • Strong Acids (e.g., HCl, H₂SO₄): Violent, exothermic neutralization.[1] Can cause waste container rupture.[7]

  • Nitrosating Agents (e.g., Sodium Nitrite): Reaction with amines forms N-Nitrosamines , which are potent carcinogens.[1]

  • Oxidizers (e.g., Peroxides, Permanganates): Risk of fire or explosion.

  • Halogenated Solvents (e.g., DCM): While often mixed in "Halogenated Waste," amines can react with certain alkyl halides over time to form quaternary ammonium salts, generating heat and pressure. Best Practice: Segregate into a dedicated "Basic Organic Waste" stream.

Visual Guide: Waste Stream Segregation Logic

The following decision tree illustrates the logic for segregating 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine from other lab wastes.

WasteSegregation Figure 1: Segregation logic to prevent incompatibility events during storage. Start Waste: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes StreamA Stream A: Basic Organic Waste (Preferred) CheckMix->StreamA No (Pure) IsAcid Contains Strong Acids? AnalyzeMix->IsAcid IsOxidizer Contains Oxidizers/Nitrites? IsAcid->IsOxidizer No StreamB Stream B: Neutralized Waste (Requires Pre-treatment) IsAcid->StreamB Yes (STOP: Exothermic Risk) IsHalo Contains Halogenated Solvents? IsOxidizer->IsHalo No StreamC Stream C: High Hazard (Do Not Mix - Lab Pack) IsOxidizer->StreamC Yes (STOP: Explosion/Carcinogen Risk) IsHalo->StreamA No StreamD Stream D: Halogenated Basic Waste (Monitor for Heat) IsHalo->StreamD Yes

Disposal Workflows

Scenario A: Routine Liquid Waste (Benchtop)

Objective: Safe collection for commercial incineration. Container: HDPE or Glass (Amber). Avoid aluminum or reactive metals.

  • Labeling: Attach a hazardous waste label immediately. Mark as "Flammable" and "Corrosive (Basic)" .[3]

  • Solvent Dilution: If the amine is pure, dilute with a compatible combustible solvent (e.g., Ethanol or Isopropanol) to <10% concentration. This reduces the flash point risk and corrosivity during transport.

  • Storage: Store in a flammables cabinet, separated from acid waste containers by secondary containment.

  • Disposal: Hand off to EHS/Waste Contractor for fuel blending/incineration. Do not pour down the drain.

Scenario B: Spill Cleanup (Small Scale < 500 mL)

Objective: Immediate containment and neutralization of the hazard.[2][8]

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat. Use a respirator if ventilation is poor.[9][10]

  • Containment: Dike the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible amine + high surface area = fire risk).

  • Neutralization (Optional but Recommended):

    • Sprinkle Citric Acid powder or a commercial "Base Neutralizer" over the spill.

    • Wait for any heat evolution to dissipate.

    • Verify pH is between 6-9 using pH paper.[1]

  • Collection: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Basic Organic Amine."

Visual Guide: Spill Response Protocol

SpillResponse Figure 2: Step-by-step spill response workflow ensuring neutralization before packaging. Spill Spill Detected Evacuate Evacuate Area & Ventilate Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles Evacuate->PPE Dike Dike with Vermiculite/Sand PPE->Dike Neutralize Apply Citric Acid (Check pH 6-9) Dike->Neutralize Absorb Absorb Remaining Liquid Neutralize->Absorb Pack Pack in HDPE Pail Label 'Corrosive Debris' Absorb->Pack

Scientific Rationale & Troubleshooting

Why not drain dispose?

While simple amines like methylamine are sometimes permitted in drains after neutralization in academic settings, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a complex heterocyclic compound.[1]

  • Aquatic Toxicity: Morpholine derivatives can be toxic to aquatic life and are difficult for municipal water treatment plants to degrade.

  • Persistence: The morpholine ring structure is chemically stable, leading to bioaccumulation concerns.

Troubleshooting "Smoking" Waste Containers

If a waste container containing this amine starts to smoke or heat up:

  • Cause: Likely accidental addition of acid or an active electrophile (e.g., acid chloride).

  • Action: Do not cap the container. Pressure buildup will cause an explosion. Move to the back of a fume hood, close the sash, and alert safety personnel immediately.

References

  • PubChem. 2-(2,5-Dimethylmorpholin-4-yl)ethanamine (Compound).[1][11] National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Definitive Safety & Operational Guide: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine as a Class 1B Corrosive and Sensitizer .[1][2]

This compound belongs to the aminoalkyl morpholine class. While specific toxicological data for the 2,5-dimethyl isomer is limited, structural analogs (e.g., 4-(2-Aminoethyl)morpholine, CAS 2038-03-1) confirm a hazard profile characterized by severe tissue destruction and potential respiratory sensitization.[1][2]

  • Primary Hazard: Causes severe skin burns and eye damage (H314).[3] Irreversible corneal damage can occur within seconds of contact.

  • Secondary Hazard: Skin sensitizer (H317). Repeated exposure may induce allergic dermatitis.[3]

  • Operational Rule: All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.

Physicochemical Profile & Hazard Analysis

Understanding the chemical nature of this substance allows for predictive safety management.

PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Colorless to pale yellow)Risk of splash; requires face protection.[1][2]
Basicity Strong Base (Amine)Incompatible with acids, acid chlorides, and anhydrides. Violent exothermic reaction upon mixing.
Vapor Pressure Moderate"Fishy/Ammonia" odor.[3] Fume hood required to prevent olfactory fatigue and respiratory irritation.
Solubility Miscible in organic solvents; Water solubleSpills can spread rapidly on wet surfaces. Decontamination requires copious water flushing.[4]
Flash Point Est. >60°C (Combustible)Keep away from open flames and heat sources. Ground equipment during transfer.
Expert Insight: The "Amine Creep" Phenomenon

Morpholine derivatives have low surface tension and can "creep" over the threads of screw-cap vials.[1][2]

  • Causality: Capillary action draws the liquid up the threads, leaving a corrosive residue on the outside of the bottle.

  • Control: Always wipe bottle threads with a dry Kimwipe before closing. Parafilm is not a primary seal; use Teflon-lined caps.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation, not just splashes. Standard latex gloves are insufficient .

PPE Selection Logic
  • Standard Handling (< 10 mL): Double-gloving strategy.[1][2]

  • Bulk Handling (> 10 mL or Synthesis): Chemical-resistant laminate required.[1][2]

Glove Compatibility Table
MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Nitrile (Disposable) 4-6 mil< 15 minsSplash Only. Change immediately upon contact.[1][2] Use as inner glove.
Nitrile (Extended Cuff) 8-10 mil~30-60 minsMinimum Standard for outer glove during routine aliquoting.[1][2]
Butyl Rubber 15+ mil> 480 minsMandatory for spill cleanup or immersion tasks.
Silver Shield (Laminate) 2.7 mil> 480 minsBest Protection. Use as an inner liner under nitrile for dexterity.[2]
Eye & Face Protection[1][4][6][7][8][9][10][11][12]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to corrosive vapors.[2]

  • High Volume: Face Shield + Goggles.[5]

PPE Decision Workflow

PPE_Logic Start Task Assessment Volume Volume > 10 mL? Start->Volume Standard Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Volume->Standard No Enhanced Enhanced PPE: Butyl/Laminate Gloves Face Shield + Goggles Chem-Resistant Apron Volume->Enhanced Yes Hood Inside Fume Hood? Resp Respiratory Protection: Full-Face Respirator (Organic Vapor/Amine Cartridge) Hood->Resp No (Emergency Only) Proceed Proceed Hood->Proceed Yes Standard->Hood Enhanced->Hood

Figure 1: Decision logic for selecting appropriate PPE based on volume and engineering controls.

Operational Handling Protocol

A. Preparation (The "Dry Run")
  • Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.

  • Neutralization Prep: Have a 10% Citric Acid or Dilute Acetic Acid solution ready in a wash bottle for immediate neutralization of minor drips.

  • Equipment Check: Use glass or stainless steel. Avoid aluminum or copper/brass fittings, as amines can corrode these metals.

B. Transfer & Weighing[1]
  • Technique: Do not pour. Use a glass pipette or chemically resistant syringe (polypropylene/PE) for transfer.

  • Weighing:

    • Tare the receiving vessel (with lid) inside the hood.

    • Add the amine via syringe.

    • Cap the vessel before removing it from the hood to the balance (if balance is external).

    • Never weigh open containers of amines on an open bench.

C. Reaction Setup
  • Exotherm Warning: If reacting with acid chlorides or anhydrides, cool the reaction vessel to 0°C before addition. Add the amine dropwise.

  • Sealing: Use Teflon sleeves on ground glass joints. Amines can cause joints to seize ("freeze") due to basic etching or salt formation.

Emergency Response & Decontamination

Self-Validating Response System:

  • Is the victim breathing? -> Call 911.[1][2]

  • Is the chemical on skin? -> Water flush immediately.[1][2][6][7] Do not wait for neutralization agents.

Exposure Response
ScenarioImmediate ActionMedical Follow-up
Skin Contact Flush for 15 minutes with water.[1][2][8][7][9] Remove contaminated clothing while flushing.[4][8][5][7][9]Seek medical attention.[4][8][6][5][10][7][11][9] Monitor for delayed burns.
Eye Contact Flush for 15 minutes holding eyelids open.[4] Rotate eyeball.Emergency Room Mandatory. Risk of blindness.
Inhalation Move to fresh air.[4][8][6][5][7][11][9] If breathing is difficult, give oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs).
Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evac Evacuate Area Alert Personnel Spill->Evac Assess Assess Volume (< 100 mL?) Evac->Assess Minor Minor Spill: Wear Butyl Gloves Absorb with Vermiculite/Sand Assess->Minor Yes Major Major Spill: Call HazMat Team Do Not Enter Assess->Major No Clean Collect Waste Double Bag Minor->Clean Neut Wipe Surface with Dilute Citric Acid Clean->Neut

Figure 2: Protocol for managing spills. Note: Do not use paper towels for large amine spills as they provide high surface area for evaporation.

Waste Disposal & Logistics[1][3]

Compliance Goal: Zero discharge to sewer systems.

  • Classification: Hazardous Waste (Corrosive, Basic, Organic).

  • Segregation:

    • Do NOT mix with acidic waste streams (Risk of explosion/heat).

    • Do NOT mix with oxidizing agents (Risk of fire).[2]

  • Container: High-density polyethylene (HDPE) or glass.[2]

  • Labeling: "Hazardous Waste - Corrosive - Basic - 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine".[1][2]

References

  • PubChem. (n.d.). Compound Summary: 4-(2-Aminoethyl)morpholine (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2025, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved October 26, 2025, from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.